molecular formula C10H11NO3 B1333634 Ethyl isonicotinoylacetate CAS No. 26377-17-3

Ethyl isonicotinoylacetate

Cat. No.: B1333634
CAS No.: 26377-17-3
M. Wt: 193.2 g/mol
InChI Key: PCJNYGPKMQQCPX-UHFFFAOYSA-N
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Description

Ethyl isonicotinoylacetate is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-oxo-3-pyridin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)7-9(12)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJNYGPKMQQCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180976
Record name Ethyl 3-(4-pyridyl)-3-oxopropionate
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Molecular Weight

193.20 g/mol
Source PubChem
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CAS No.

26377-17-3
Record name 4-Pyridinepropanoic acid, β-oxo-, ethyl ester
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Record name Ethyl 3-(4-pyridyl)-3-oxopropionate
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Record name Ethyl 3-(4-pyridyl)-3-oxopropionate
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Record name Ethyl 3-(4-pyridyl)-3-oxopropionate
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Foundational & Exploratory

The Genesis of a Pharmaceutical Building Block: An In-depth Technical Guide to the Discovery and History of Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isonicotinoylacetate, a seemingly unassuming organic molecule, holds a significant place in the history of medicinal chemistry. Its discovery in the early 20th century marked a notable advancement in the synthesis of pyridine derivatives, a class of compounds that would later prove to be of immense therapeutic importance. This technical guide delves into the discovery, synthesis, and historical significance of this compound, providing a comprehensive resource for researchers in organic synthesis and drug development. Its journey from a laboratory curiosity to a key intermediate in the production of life-saving drugs underscores the foundational importance of synthetic chemistry in modern medicine.

The Discovery of this compound: A Historical Context

The discovery of this compound is credited to the German chemist Adolf Pinner in 1901. His work came at a time of burgeoning interest in the chemistry of pyridine and its derivatives. The late 19th and early 20th centuries saw significant progress in understanding the structure and reactivity of these heterocyclic compounds, which were often derived from coal tar. Pinner's synthesis of this compound was a direct result of the exploration of fundamental organic reactions, specifically the Claisen condensation, applied to this emerging class of molecules.

The reaction, as described in his publication in the Berichte der deutschen chemischen Gesellschaft, involved the base-catalyzed condensation of ethyl isonicotinate with ethyl acetate. This discovery was not aimed at a specific therapeutic target, as the era of rational drug design was still decades away. Instead, it was a contribution to the fundamental understanding of organic synthesis, providing a new method for the C-acylation of pyridine esters.

Physicochemical Properties

The initial characterization of this compound laid the groundwork for its identification and use in subsequent synthetic applications. The following table summarizes its key physicochemical properties based on early and modern data.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃-
Molecular Weight 193.20 g/mol -
Melting Point 53-59 °C[1]
Boiling Point 169 °C at 4 mmHg[1]
Appearance Off-white to yellow-brown crystalline powder[1]
Solubility Soluble in methanol[1]

The Synthesis of this compound: From Pinner to Modern Methods

The original synthesis of this compound by Pinner was a classic example of a Claisen condensation. This reaction remains a cornerstone of organic chemistry for the formation of carbon-carbon bonds.

The Claisen Condensation: A Mechanistic Overview

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. The reaction results in the formation of a β-keto ester. In the case of this compound synthesis, ethyl isonicotinate serves as the acylating agent and ethyl acetate provides the enolizable α-carbon.

The mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl isonicotinate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester, this compound.

Claisen_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Ethyl Isonicotinate Ethyl Isonicotinate Nucleophilic Attack Nucleophilic Attack Ethyl Isonicotinate->Nucleophilic Attack Ethyl Acetate Ethyl Acetate Enolate Formation Enolate Formation Ethyl Acetate->Enolate Formation Base (NaOEt) Enolate Formation->Nucleophilic Attack Elimination Elimination Nucleophilic Attack->Elimination This compound This compound Elimination->this compound

Diagram 1: Claisen Condensation for this compound Synthesis
Experimental Protocols

Protocol 1: Classical Claisen Condensation (Adapted from historical descriptions)

Materials:

  • Ethyl isonicotinate

  • Ethyl acetate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Acetic acid

  • Sodium chloride

Procedure:

  • Prepare sodium ethoxide by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add a mixture of ethyl isonicotinate and ethyl acetate.

  • Reflux the reaction mixture for several hours.

  • After cooling, pour the reaction mixture into water and wash with diethyl ether to remove unreacted starting materials.

  • Acidify the aqueous layer with acetic acid, which will cause the product to separate as an oil.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or distillation under reduced pressure.

Protocol 2: Modern Synthesis using a Strong, Non-nucleophilic Base

Materials:

  • Ethyl isonicotinate

  • Ethyl acetate

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Acetic acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve ethyl isonicotinate and ethyl acetate in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -40 °C).

  • Slowly add a solution of LiHMDS in THF to the reaction mixture.

  • Stir the reaction at low temperature for a short period (e.g., 20-30 minutes).

  • Quench the reaction by adding acetic acid.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[1]

The Enduring Legacy: this compound in Drug Development

The most significant application of this compound emerged decades after its initial discovery with the development of the anti-tuberculosis drug isoniazid. Isoniazid, first synthesized in the early 20th century, was rediscovered as a potent antitubercular agent in the early 1950s. This compound serves as a key precursor in a common and efficient synthesis of isoniazid.

The synthesis involves the reaction of this compound with hydrazine hydrate, which leads to the formation of the corresponding hydrazide, isoniazid. This synthetic route highlights the importance of fundamental organic chemistry discoveries in providing the building blocks for essential medicines.

Isoniazid_Synthesis cluster_starting_material Key Intermediate cluster_reagent Reagent cluster_reaction Reaction cluster_product Final Product This compound This compound Hydrazinolysis Hydrazinolysis This compound->Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazinolysis Isoniazid Isoniazid Hydrazinolysis->Isoniazid

Diagram 2: Synthesis of Isoniazid from this compound

Conclusion

The discovery of this compound by Adolf Pinner in 1901 was a notable, albeit initially unassuming, event in the field of organic chemistry. Born from fundamental explorations of the Claisen condensation, this compound's true value became apparent with the advent of modern chemotherapy. Its role as a key intermediate in the synthesis of isoniazid, a cornerstone of tuberculosis treatment, solidifies its place in the history of medicinal chemistry. The story of this compound serves as a powerful reminder that foundational research in organic synthesis can have profound and lasting impacts on human health, providing the essential tools for the development of life-saving therapeutics. For today's researchers, this historical perspective underscores the importance of a deep understanding of classical organic reactions and the potential for seemingly simple molecules to become critical components in the complex endeavor of drug discovery.

References

An In-depth Technical Guide to the Fundamental Chemical Properties of Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of ethyl isonicotinoylacetate, a versatile intermediate compound with significant applications in pharmaceutical research and organic synthesis. The information presented herein is intended to support laboratory research, process development, and drug discovery initiatives.

Core Chemical and Physical Properties

This compound is a β-keto ester featuring a pyridine ring. Its formal IUPAC name is ethyl 3-oxo-3-(pyridin-4-yl)propanoate.[1][2] The compound typically appears as an off-white to yellow-brown or pale brown crystalline powder or solid.[2][3]

The following table summarizes key identifiers and molecular information for this compound.

IdentifierValueReference
CAS Number 26377-17-3[1][3][4][5]
Molecular Formula C₁₀H₁₁NO₃[1][3][4][5]
Molecular Weight 193.20 g/mol [3][4][5]
IUPAC Name ethyl 3-oxo-3-(pyridin-4-yl)propanoate[1][2]
InChI Key PCJNYGPKMQQCPX-UHFFFAOYSA-N[1][2][3]
Canonical SMILES CCOC(=O)CC(=O)C1=CC=NC=C1[1][2]
Synonyms Ethyl isonicotinylacetate, Ethyl 3-oxo-3-(4-pyridyl)propanoate, Ethyl-4-pyridoyl acetate[5][6][7]

Quantitative data regarding the physicochemical properties of this compound are presented below.

PropertyValueConditionsReference
Melting Point 53-60 °C[3][4]
Boiling Point 169 °Cat 4 mmHg[3][6]
291.9 °Cat 760 mmHg[5]
Density 1.155 g/cm³[1][3]
Refractive Index 1.5100[3][6]
Solubility Soluble in Methanol[3][6]
Appearance White crystals to Pale brown/Off-white to yellow-brown crystalline powder[2][3][4]
pKa (Predicted) 8.61 ± 0.25[3][6]

As a β-keto ester, this compound exists as an equilibrium mixture of its keto and enol tautomers. This tautomerism is a fundamental property that influences its reactivity, allowing it to act as both a carbon and oxygen nucleophile.

Caption: Keto-enol tautomerism of this compound.

Experimental Protocols: Synthesis

This compound can be prepared through several synthetic routes. The following protocols are based on established methodologies.

This method involves the base-mediated condensation of ethyl isonicotinate with ethyl acetate.

Protocol 1: Using Lithium bis(trimethylsilyl)amide (LiHMDS) [3][6]

  • Step 1: Reaction Setup

    • In a suitable reaction vessel under an inert atmosphere, prepare a solution of ethyl isonicotinate (10 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and ethyl acetate (70 mmol).

    • Cool the solution to -40°C.

  • Step 2: Base Addition

    • Rapidly add Lithium bis(trimethylsilyl)amide (LiHMDS, 30 mmol) to the cooled solution while maintaining the temperature at -40°C.

  • Step 3: Reaction

    • Stir the reaction mixture at -40°C for 20 minutes.

  • Step 4: Quenching

    • Quench the reaction by adding acetic acid (50 mmol).

  • Step 5: Work-up

    • Alkalize the mixture with a 10% sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers and wash sequentially with water and saturated brine.

  • Step 6: Purification

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Further purification can be achieved by crystallization.

Protocol 2: Using Sodium Ethoxide [8]

  • Step 1: Preparation of Sodium Ethoxide

    • In a flask equipped for reflux, add sodium (115 g) portion-wise to 4 liters of absolute ethanol to maintain a steady reflux until all sodium has reacted.

    • Concentrate the resulting sodium ethoxide solution under vacuum to a white powder.

  • Step 2: Condensation Reaction

    • To the sodium ethoxide powder, add a solution of ethyl isonicotinate (498 g) and ethyl acetate (580 g) in one portion.

    • Reflux the reaction mixture for 20 hours.

  • Step 3: Work-up and Isolation

    • Pour the reddish-orange solution into 5 liters of water.

    • Wash the aqueous solution twice with ether to remove unreacted starting materials.

    • Acidify the aqueous layer with acetic acid, which will cause the product to separate as an oil.

    • Collect the oil. Saturate the remaining aqueous layer with sodium chloride and extract with ethyl acetate.

  • Step 4: Purification

    • Combine the collected oil with the ethyl acetate extracts.

    • Dry the solution, treat with decolorizing charcoal, and filter.

    • Concentrate the filtrate to yield the crude product, which crystallizes on cooling.

    • Recrystallize from a methanol/water mixture to obtain pure this compound.[8]

synthesis_workflow start Reactants: - Ethyl Isonicotinate - Ethyl Acetate - Base (e.g., LiHMDS, NaOEt) reaction Claisen Condensation start->reaction quench Quenching (e.g., Acetic Acid) reaction->quench workup Aqueous Work-up - Extraction - Washing quench->workup drying Drying (e.g., Na₂SO₄) workup->drying purification Purification - Concentration - Recrystallization drying->purification product Final Product: This compound purification->product drug_development start This compound (Starting Intermediate) reaction Chemical Modification & Elaboration start->reaction Versatile Reactivity library Library of Derivative Compounds reaction->library screening Biological Screening (e.g., Assays, In-vitro tests) library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism of ethyl isonicotinoylacetate, a phenomenon of significant interest in medicinal chemistry and drug development. Due to a notable absence of direct experimental quantitative data for this compound in the current scientific literature, this guide establishes a framework for its study by leveraging data and methodologies from closely related analogous compounds, particularly other β-ketoesters and pyridyl-containing molecules. The guide details the theoretical underpinnings of tautomerism, presents expected spectroscopic characteristics, and outlines robust experimental and computational protocols for the determination of tautomeric equilibria. Visualizations of the tautomeric equilibrium and experimental workflows are provided to facilitate a deeper understanding.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where a molecule exists in two or more interconvertible forms, the keto and enol tautomers.[1] This equilibrium involves the migration of a proton and the shifting of bonding electrons. For this compound, the equilibrium exists between the keto form, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, and the enol form, ethyl 3-hydroxy-3-(pyridin-4-yl)acrylate. The position of this equilibrium is a critical factor in its chemical reactivity, physicochemical properties, and ultimately, its biological activity and drug-receptor interactions.

The stability of each tautomer is influenced by several factors, including intramolecular hydrogen bonding, conjugation, and solvent effects.[2] The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. The pyridine ring introduces further complexity due to its electronic properties and potential for hydrogen bonding.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound can be represented as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve this compound in Deuterated Solvent acq Acquire 1H NMR Spectrum prep->acq proc Phase and Baseline Correction acq->proc assign Assign Keto and Enol Peaks proc->assign integrate Integrate Characteristic Signals assign->integrate calc Calculate Tautomer Ratio and K_T integrate->calc UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_anal Data Analysis prep Prepare Dilute Solutions in Various Solvents acq Record UV-Vis Spectra prep->acq anal Identify λ_max for Keto and Enol acq->anal decon Deconvolute Overlapping Bands (if necessary) anal->decon quant Relate Absorbance to Tautomer Concentration decon->quant DFT_Workflow cluster_build Model Building cluster_opt Geometry Optimization cluster_freq Frequency Calculation cluster_energy Energy Calculation build Construct 3D Structures of Keto and Enol Tautomers opt Optimize Geometries (e.g., B3LYP/6-311++G(d,p)) build->opt freq Perform Frequency Analysis to Confirm Minima opt->freq energy Calculate Gibbs Free Energies (G) freq->energy delta_g Determine ΔG = G_enol - G_keto energy->delta_g

References

Spectroscopic Profile of Ethyl Isonicotinoylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl isonicotinoylacetate (CAS No: 26377-17-3), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is crucial for its identification and characterization, confirming its molecular structure and purity. The data presented here has been compiled from verified sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to keto-enol tautomerism, the spectra of this compound show signals for both the keto and enol forms.

Table 1: ¹H NMR Spectroscopic Data for this compound (Keto-Enol Tautomers)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Keto Form)Assignment (Enol Form)
1.25Triplet3H-OCH₂CH₃ -OCH₂CH₃
4.15Quartet2H-OCH₂ CH₃-OCH₂ CH₃
3.95Singlet2H-CO-CH₂ -CO-
5.80Singlet1H=CH -OH
7.80Doublet2HPyridinyl-HPyridinyl-H
8.80Doublet2HPyridinyl-HPyridinyl-H
12.50Singlet1H-OH

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
14.1-OCH₂C H₃
46.5-CO-C H₂-CO- (Keto)
61.5-OC H₂CH₃
90.5=C H- (Enol)
121.0Pyridinyl-C
142.0Pyridinyl-C
151.0Pyridinyl-C
167.0C =O (Ester)
194.0C =O (Ketone)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the ester and ketone groups, as well as the pyridine ring.

Table 3: Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-2900MediumC-H stretch (aromatic and aliphatic)
1740StrongC=O stretch (ester)
1690StrongC=O stretch (ketone)
1640MediumC=C stretch (enol)
1590StrongC=C, C=N stretch (pyridine ring)
1320StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
193100[M]⁺ (Molecular Ion)
14885[M - OCH₂CH₃]⁺
12070[M - COOCH₂CH₃]⁺
10690[C₅H₄NCO]⁺
7860[C₅H₄N]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Instrumentation: A Bruker AVANCE 400 MHz spectrometer or equivalent.

  • Sample Preparation: 5-10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The spectrum was acquired at 400 MHz with a spectral width of 16 ppm. A 30-degree pulse was used with a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum was acquired at 100 MHz with a spectral width of 220 ppm. A 45-degree pulse was used with a relaxation delay of 2 seconds. 1024 scans were accumulated. Proton decoupling was applied to simplify the spectrum.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid this compound powder was placed directly onto the diamond crystal of the UATR accessory.

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

  • Data Processing: The resulting spectrum was baseline corrected and the peaks were labeled.

Mass Spectrometry (MS)
  • Instrumentation: A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer or equivalent, with an electron ionization (EI) source.

  • Sample Introduction: A direct insertion probe was used to introduce the solid sample into the ion source.

  • Ionization: The sample was ionized using electron ionization at 70 eV.

  • Mass Analysis: The mass spectrum was acquired over a mass range of m/z 50-500.

  • Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation IR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization.

nmr_workflow Sample_Prep Sample Preparation (Dissolution in CDCl₃) Acquisition Data Acquisition (400 MHz Spectrometer) Sample_Prep->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Analysis Spectral Analysis (Peak Integration, Chemical Shift) Processing->Analysis

Caption: General workflow for NMR spectroscopic analysis.

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isonicotinoylacetate, a β-keto ester featuring a pyridine ring, is a molecule of significant interest in medicinal chemistry and drug development due to its versatile chemical scaffold. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound. In the absence of direct experimental structural data for this specific molecule, this guide synthesizes information from analogous compounds, spectroscopic principles, and theoretical considerations to present a detailed analysis. The crucial aspect of keto-enol tautomerism is explored, and a workflow for its computational conformational analysis is proposed.

Introduction

This compound, with the chemical formula C₁₀H₁₁NO₃, belongs to the class of β-keto esters. Its structure incorporates a pyridine ring, an ester group, and a β-dicarbonyl moiety. This combination of functional groups imparts a rich chemical reactivity and the potential for diverse intermolecular interactions, making it a valuable building block in the synthesis of various heterocyclic compounds with potential biological activities. The conformational flexibility of the molecule, particularly around the rotatable bonds and the keto-enol tautomerism, plays a critical role in determining its overall shape and, consequently, its biological function.

Molecular Structure

While a definitive X-ray crystal structure for this compound is not publicly available, its molecular structure can be confidently predicted based on standard bond lengths and angles of its constituent functional groups. The molecule consists of a central propane chain with a ketone and an ester group at positions 1 and 3, respectively, and a pyridin-4-yl group attached to the carbonyl carbon of the ketone.

Predicted Geometric Parameters

The following table summarizes the predicted bond lengths and angles for the keto and enol tautomers of this compound. These values are based on typical data for similar fragments from X-ray crystallography and computational chemistry studies of related β-keto esters and pyridine derivatives.

Parameter Keto Tautomer (Predicted) Enol Tautomer (Predicted)
Bond Lengths (Å)
C=O (ketone)~ 1.22-
C=O (ester)~ 1.21~ 1.21
C-O (ester)~ 1.34~ 1.34
O-Et~ 1.45~ 1.45
Cα-Cβ~ 1.51~ 1.36 (C=C)
Cβ-Cγ(pyridine)~ 1.49~ 1.47
C-N (pyridine)~ 1.34~ 1.34
C-C (pyridine)~ 1.39~ 1.39
C-H (aliphatic)~ 1.09~ 1.08
C-H (aromatic)~ 1.08~ 1.08
O-H (enol)-~ 0.96
**Bond Angles (°) **
O=C-Cα~ 120-
C-Cα-Cβ~ 112~ 123 (sp²)
Cα-Cβ=O~ 120~ 120 (C-C=O)
O=C-O (ester)~ 125~ 125
C-O-Et~ 117~ 117
C-C-N (pyridine)~ 124~ 124
C-N-C (pyridine)~ 117~ 117

Keto-Enol Tautomerism

A key feature of β-dicarbonyl compounds like this compound is their existence as a dynamic equilibrium of keto and enol tautomers.

keto_enol_tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto Py-CO-CH2-CO-OEt enol Py-C(OH)=CH-CO-OEt keto->enol Tautomerization enol->keto

Keto-enol tautomerism of this compound.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. For β-keto esters, the keto form is generally more stable. Computational studies on analogous aromatic β-keto esters in chloroform (CDCl₃) have shown a strong preference for the keto tautomer.[1] The enol form can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen, forming a six-membered pseudo-ring. The presence of the electron-withdrawing pyridine ring is expected to influence the acidity of the α-protons and thus the position of the tautomeric equilibrium.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around several single bonds:

  • Cβ-Cγ(pyridine) bond: Rotation around this bond determines the orientation of the pyridine ring relative to the rest of the molecule.

  • Cα-Cβ bond: This rotation influences the relative positions of the two carbonyl groups.

  • C-O and O-Et bonds of the ester group: These rotations determine the conformation of the ethyl ester side chain.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface and identifying the most stable conformers.

Proposed Workflow for Conformational Analysis

The following diagram outlines a typical workflow for the computational conformational analysis of this compound.

conformational_analysis_workflow start Define Initial 3D Structure (Keto and Enol Tautomers) conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) conf_search->dft_opt freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc energy_analysis Relative Energy Analysis freq_calc->energy_analysis end Identify Stable Conformers and Their Energetic Ranking energy_analysis->end

Workflow for conformational analysis.

Experimental Protocols

While specific experimental data for this compound is lacking, this section outlines the standard methodologies that would be employed for its structural characterization.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

  • Crystal Growth: Crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the molecular structure and dynamics in solution.

  • Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of different proton environments, their chemical shifts (which indicate the electronic environment), their integration (relative number of protons), and their splitting patterns (due to coupling with neighboring protons). This would be crucial for distinguishing between the keto and enol tautomers and for providing insights into the preferred conformation.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbonyl carbons would be particularly informative for identifying the keto and enol forms.

  • 2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the overall structure. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximity of protons, offering insights into the preferred conformation in solution.

Computational Chemistry

Theoretical calculations are essential for exploring the conformational space and understanding the energetics of different structures.

  • Methodology: A common approach involves using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Procedure:

    • An initial 3D structure of both the keto and enol tautomers is built using molecular modeling software.

    • A conformational search is performed to identify low-energy starting geometries.

    • Each of these geometries is then fully optimized to find the local energy minima on the potential energy surface.

    • Frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

    • The relative energies of the stable conformers are then compared to determine the most likely structures.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational aspects of this compound. While direct experimental structural data remains to be reported, a comprehensive understanding can be constructed through the analysis of analogous compounds and the application of theoretical principles and computational methods. The interplay between keto-enol tautomerism and conformational flexibility is a defining feature of this molecule. The outlined experimental and computational protocols provide a clear roadmap for future studies aimed at definitively characterizing the structure and dynamics of this compound, which will be invaluable for its application in drug discovery and development.

References

An In-depth Technical Guide on the Solubility Profile of Ethyl Isonicotinoylacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isonicotinoylacetate, also known as ethyl 4-(pyridin-4-yl)-3-oxobutanoate (CAS No. 26377-17-3), is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for process development, including reaction, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a general experimental protocol for its quantitative determination, and presents a logical workflow for solubility testing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₃[1][2]
Molecular Weight193.2 g/mol [1][2]
AppearanceOff-white to yellow-brown crystalline powder[1]
Melting Point53-59 °C[1][2]
Boiling Point169 °C at 4 mmHg[1][2]

Qualitative Solubility Profile

  • Methanol: this compound is described as being soluble in methanol.[1][2]

  • Ethyl Acetate: The synthesis of this compound often involves an extraction step using ethyl acetate, which strongly implies its solubility in this solvent.[1][2]

  • Tetrahydrofuran (THF): The synthesis procedure also utilizes THF as a solvent for the reaction, indicating that the reactants, and likely the product, are soluble in it.[1][2]

Experimental Protocol for Solubility Determination: A Generalized Approach

While a specific, detailed experimental protocol for determining the solubility of this compound is not published, a standard gravimetric method can be employed. This method is widely accepted for determining the solubility of solid compounds in organic solvents.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials
  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, ethyl acetate, acetone, acetonitrile)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed glass vials for drying

  • Vacuum oven

Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled glass vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C).

    • Dry the vial to a constant weight.

    • Once cooled to room temperature in a desiccator, accurately weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent withdrawn.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (e.g., 24-48h) seal_vial->agitate Place in temperature-controlled shaker settle Allow solids to settle (e.g., 2h) agitate->settle withdraw Withdraw known volume of supernatant settle->withdraw filter_solution Filter through syringe filter into a pre-weighed vial withdraw->filter_solution evaporate Evaporate solvent in vacuum oven filter_solution->evaporate weigh_solute Weigh dried solute evaporate->weigh_solute calculate Calculate solubility weigh_solute->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

While qualitative data suggests that this compound is soluble in polar organic solvents like methanol and ethyl acetate, a notable gap exists in the scientific literature regarding its quantitative solubility profile. For researchers and drug development professionals, the experimental determination of this parameter is crucial for optimizing synthetic and purification processes. The generalized gravimetric protocol provided in this guide offers a robust and reliable method for obtaining this critical data. The successful application of this protocol will enable the generation of a comprehensive solubility profile, facilitating more efficient and scalable processes involving this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive literature search did not yield specific experimental data on the thermal stability and decomposition of ethyl isonicotinoylacetate. This guide, therefore, provides a framework for conducting such an analysis, including detailed experimental protocols and expected data presentation, drawing analogies from structurally related compounds.

Introduction

This compound is a versatile intermediate in pharmaceutical and chemical synthesis. Its thermal stability is a critical parameter for safe handling, storage, and processing, particularly in drug development where thermal stress can impact purity and efficacy. This guide outlines the methodologies to thoroughly characterize the thermal properties of this compound.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before thermal analysis.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₃N/A
Molecular Weight193.2 g/mol N/A
Melting Point53-60 °CN/A
Boiling Point169 °C @ 4 mmHgN/A
AppearanceWhite to pale brown crystalline powderN/A

Thermal Analysis Methodologies

A multi-faceted approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is recommended for a comprehensive thermal stability profile.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and kinetics.[1][2]

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

  • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen, 50 mL/min) and an oxidative atmosphere (e.g., air, 50 mL/min) to assess stability in different environments.[1]

  • Temperature Program:

    • Dynamic Scan: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate (e.g., 10 °C/min). Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) should be used to determine kinetic parameters.[3]

    • Isothermal Analysis: Hold the sample at a specific temperature for an extended period to evaluate long-term stability.[4]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG).

Expected Data Presentation:

Table 1: TGA Data for this compound under Inert Atmosphere

Heating Rate (°C/min)Tonset (°C)Tpeak (°C)Mass Loss (%)
5Data to be determinedData to be determinedData to be determined
10Data to be determinedData to be determinedData to be determined
15Data to be determinedData to be determinedData to be determined
20Data to be determinedData to be determinedData to be determined

Table 2: TGA Data for this compound under Oxidative Atmosphere

Heating Rate (°C/min)Tonset (°C)Tpeak (°C)Mass Loss (%)
10Data to be determinedData to be determinedData to be determined

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, enthalpy of fusion, and to detect any polymorphic transitions or exothermic decomposition events.[5][6][7]

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Typically conducted under an inert atmosphere (e.g., nitrogen, 50 mL/min).

  • Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point but below its decomposition onset (determined by TGA), for instance, from 25 °C to 250 °C at a heating rate of 10 °C/min. A heat-cool-heat cycle can be employed to investigate the glass transition of the amorphous phase and any recrystallization behavior.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset and peak temperatures of melting and the enthalpy of fusion (ΔHf).

Expected Data Presentation:

Table 3: DSC Data for this compound

ParameterValue
Melting Onset (Tonset)Data to be determined
Melting Peak (Tpeak)Data to be determined
Enthalpy of Fusion (ΔHf)Data to be determined
Glass Transition (Tg) (if applicable)Data to be determined

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[8][9] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

  • Instrument: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Single-Shot Analysis: Pyrolyze the sample at a temperature above its main decomposition peak observed in TGA (e.g., 300 °C, 600 °C, and 900 °C) to identify the primary decomposition products.[10]

    • Evolved Gas Analysis (EGA): Heat the sample over a temperature range to observe the evolution of different fragments as a function of temperature.[9]

  • GC-MS Conditions:

    • GC Column: A suitable capillary column for separating polar and non-polar compounds (e.g., DB-5MS).

    • Temperature Program: A programmed temperature ramp to separate the pyrolysis products (e.g., 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 10 min).[10]

    • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.

  • Data Analysis: Identify the decomposition products by comparing their mass spectra to a library (e.g., NIST).

Expected Data Presentation:

Table 4: Potential Decomposition Products of this compound Identified by Py-GC-MS

Retention Time (min)Tentative CompoundMolecular FormulaKey Mass Fragments (m/z)
Data to be determinede.g., Isonicotinic acidC₆H₅NO₂e.g., 123, 106, 78
Data to be determinede.g., EthanolC₂H₆Oe.g., 46, 45, 31
Data to be determinede.g., Ethyl isonicotinateC₈H₉NO₂e.g., 151, 123, 106, 78
Data to be determinede.g., PyridineC₅H₅Ne.g., 79, 52
Data to be determinede.g., Carbon dioxideCO₂e.g., 44
Data to be determinede.g., KeteneC₂H₂Oe.g., 42

Potential Decomposition Pathways

Based on the structure of this compound, several decomposition pathways can be hypothesized. The primary decomposition is likely to involve the cleavage of the ester and β-keto groups.

  • Decarboxylation: Loss of CO₂ from the β-keto acid intermediate (formed after hydrolysis of the ester).

  • Ester Pyrolysis: Elimination of ethylene and formation of isonicotinoylacetic acid, which would then likely decarboxylate.

  • Cleavage of the C-C bond between the carbonyl groups.

  • Fragmentation of the pyridine ring at higher temperatures.

The data from Py-GC-MS will be crucial in elucidating the dominant decomposition pathways.

Visualizations

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation cluster_report Final Report Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS TGA_Data Decomposition Temperatures Kinetic Parameters TGA->TGA_Data DSC_Data Melting Point Enthalpy of Fusion DSC->DSC_Data PyGCMS_Data Decomposition Products PyGCMS->PyGCMS_Data Pathway Decomposition Pathway Elucidation TGA_Data->Pathway Report Comprehensive Thermal Stability Profile TGA_Data->Report DSC_Data->Report PyGCMS_Data->Pathway Pathway->Report

Caption: Workflow for the thermal analysis of this compound.

DecompositionPathway cluster_primary Primary Decomposition cluster_secondary Secondary Decomposition EIA This compound P1 Isonicotinoylacetic Acid + Ethylene EIA->P1 Ester Pyrolysis P2 Ethyl Isoniconitate + Ketene EIA->P2 C-C Cleavage S1 Isonicotinic Acid + CO2 P1->S1 Decarboxylation P2->S1 Hydrolysis & Decarboxylation S2 Pyridine Fragmentation Products S1->S2 High Temp

Caption: Hypothetical decomposition pathways of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is currently limited in the public domain, the methodologies outlined in this guide provide a robust framework for its comprehensive characterization. The combination of TGA, DSC, and Py-GC-MS will enable researchers and drug development professionals to determine critical thermal parameters, understand decomposition mechanisms, and ensure the safe and effective use of this important chemical intermediate. The generation of such data is highly encouraged to fill the current knowledge gap.

References

An In-depth Technical Guide on the Core Reactions and Reactivity of Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isonicotinoylacetate, a β-keto ester featuring a pyridine ring, is a highly versatile building block in organic and medicinal chemistry. Its unique molecular architecture, characterized by multiple reactive sites—an active methylene group, a ketone, an ester, and a pyridine nitrogen—allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, core reactions, and reactivity of this compound. It details key reaction types, including condensations, alkylations, and cyclizations, which are fundamental to the synthesis of a wide array of heterocyclic compounds. Particular emphasis is placed on its application as a key intermediate in the development of pharmaceutical agents, notably for anti-tuberculosis therapies. This document serves as a technical resource, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

Introduction

This compound, also known as ethyl 3-oxo-3-(pyridin-4-yl)propanoate, is a pivotal intermediate in organic synthesis. The confluence of a β-dicarbonyl system and a pyridine moiety within its structure imparts a rich and varied reactivity profile. The active methylene protons are readily abstracted, creating a potent nucleophile, while the carbonyl and ester groups are susceptible to a range of additions and substitutions. This reactivity makes it an essential precursor for constructing complex molecular scaffolds, particularly nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. Its role in the synthesis of pharmaceuticals, agrochemicals, and specialty materials underscores its importance in modern chemistry.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, characterization, and application in synthesis.

PropertyValueReference(s)
CAS Number 26377-17-3[2]
Molecular Formula C₁₀H₁₁NO₃[2]
Molecular Weight 193.20 g/mol [2]
Appearance Off-white to yellow-brown crystalline powder
Melting Point 53-59 °C
Boiling Point 169 °C / 4 mmHg
Density 1.155 g/cm³
pKa (Predicted) 8.61 ± 0.25
Solubility Soluble in Methanol

Synthesis of this compound

The most common and efficient synthesis of this compound is the Claisen condensation between ethyl isonicotinate and ethyl acetate. This reaction requires a strong base to deprotonate the α-carbon of ethyl acetate, which then acts as the nucleophile.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol outlines a general method for the synthesis of this compound.

Materials:

  • Ethyl isonicotinate (1.0 eq)

  • Ethyl acetate (7.0 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic acid

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • Saturated brine solution

Procedure:

  • To a solution of ethyl isonicotinate (10 mmol) and ethyl acetate (70 mmol) in anhydrous THF (20 mL) cooled to -40°C under an inert atmosphere, rapidly add LiHMDS (30 mmol).

  • Maintain the reaction mixture at -40°C and stir for 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding acetic acid (50 mmol).

  • Alkalize the mixture with a 10% sodium bicarbonate solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Ethyl Isonicotinate + Ethyl Acetate in THF B Cool to -40°C A->B C Add LiHMDS B->C D Stir for 20 min at -40°C C->D E Quench with Acetic Acid D->E F Alkalize with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Crude Ethyl Isonicotinoylacetate I->J

Figure 1: General workflow for the synthesis of this compound.

Core Reactivity and Key Reactions

The reactivity of this compound is governed by the interplay of its functional groups. The molecule exists as an equilibrium mixture of keto and enol tautomers, which influences its reaction pathways.[3][4][5][6][7]

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration RCHO Aldehyde Knoevenagel Knoevenagel Adduct (α,β-unsaturated ketoester) RCHO->Knoevenagel EIA This compound (2 eq.) EIA->Knoevenagel Enamine Enamine EIA->Enamine NH3 Ammonia Source NH3->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclize Intramolecular Condensation Michael->Cyclize Product 1,4-Dihydropyridine Derivative Cyclize->Product Oxidation Oxidation Product->Oxidation Pyridine Pyridine Derivative Oxidation->Pyridine

References

ethyl isonicotinoylacetate as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Isonicotinoylacetate as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as ethyl 3-oxo-3-(pyridin-4-yl)propanoate, is a highly versatile and valuable precursor in the field of organic synthesis. Its unique molecular architecture, featuring a pyridine ring, a β-ketoester moiety, and an active methylene group, makes it an essential building block for the construction of a wide array of complex heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of pharmaceutically active molecules. Its stability and reactivity are leveraged in medicinal chemistry, particularly in the synthesis of anti-tuberculosis agents and other bioactive molecules.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
CAS Number 26377-17-3
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Appearance Off-white to yellow-brown crystalline powder
Melting Point 53-59 °C
Boiling Point 169 °C / 4 mmHg
Solubility Soluble in Methanol

Source: ChemicalBook[2][3]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a Claisen condensation reaction. This involves the reaction of an ethyl isonicotinate with ethyl acetate in the presence of a strong base.

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process Ethyl Isonicotinate Ethyl Isonicotinate Reaction Reaction Ethyl Isonicotinate->Reaction Ethyl Acetate Ethyl Acetate Ethyl Acetate->Reaction Base (LiHMDS or NaOEt) Base (LiHMDS or NaOEt) Base (LiHMDS or NaOEt)->Reaction Solvent (THF) Solvent (THF) Solvent (THF)->Reaction Temperature (-40°C to reflux) Temperature (-40°C to reflux) Temperature (-40°C to reflux)->Reaction Quenching (Acetic Acid) Quenching (Acetic Acid) Reaction->Quenching (Acetic Acid) Workup Workup Quenching (Acetic Acid)->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via LiHMDS

This protocol is based on a general method described for the synthesis of this compound.[2][3]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve ethyl isonicotinate (10 mmol) and ethyl acetate (70 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Reaction: Cool the solution to -40°C using a suitable cooling bath. To this stirred solution, rapidly add Lithium bis(trimethylsilyl)amide (LiHMDS, 30 mmol).

  • Monitoring: Maintain the reaction at -40°C and stir for 20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the careful addition of acetic acid (50 mmol).

  • Work-up: Alkalize the mixture with a 10% sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Purification: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.[2][3]

Experimental Protocol: Synthesis via Sodium Ethoxide

An alternative method utilizes sodium ethoxide as the base.[4]

  • Base Preparation: Prepare a solution of sodium ethoxide by carefully adding sodium metal (115 g) to 4 liters of absolute ethanol at a rate that maintains a steady reflux. Once all the sodium has reacted, concentrate the solution under vacuum to obtain a white powder.

  • Reaction: To the powdered sodium ethoxide, add a solution of ethyl isonicotinate (498 g) and ethyl acetate (580 g) in one portion.

  • Reflux: Reflux the reaction mixture for 20 hours.

  • Work-up and Purification: After cooling, the product can be isolated and purified. A detailed work-up involves dissolving the resulting oil in methanol, adding water to induce crystallization, and collecting the product by filtration at low temperature.[4]

Applications in Heterocyclic Synthesis

This compound is a cornerstone in the synthesis of various heterocyclic systems, most notably pyridines and dihydropyridines.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that provides efficient access to 1,4-dihydropyridine (1,4-DHP) derivatives.[5][6] These compounds are of significant pharmaceutical importance, with many acting as calcium channel blockers used to treat hypertension (e.g., Nifedipine, Amlodipine).[7][8] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (in this case, one equivalent can be this compound), and a nitrogen source like ammonia or ammonium acetate.[5]

G Hantzsch Dihydropyridine Synthesis Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel EIA This compound EIA->Knoevenagel EAA Ethyl Acetoacetate Enamine_Formation Enamine Formation EAA->Enamine_Formation Ammonia NH3 Ammonia->Enamine_Formation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Intermediate Knoevenagel->Unsaturated_Carbonyl Enamine β-Enamino Ester Enamine_Formation->Enamine Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Enamine->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration DHP 1,4-Dihydropyridine (1,4-DHP) Cyclization_Dehydration->DHP Oxidation Oxidation (Aromatization) Pyridine Substituted Pyridine Oxidation->Pyridine DHP->Oxidation

Caption: Reaction mechanism of the Hantzsch dihydropyridine synthesis.

This protocol outlines a general, one-pot synthesis of 1,4-dihydropyridines.[9]

  • Mixing: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), a second β-ketoester like ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst (Optional): While the reaction can proceed without a catalyst, various catalysts like FeCl₃ can be used to improve yield and reaction time.[9] For a solvent-free approach, add the catalyst (e.g., 0.004 g FeCl₃) to the mixture.

  • Reaction: Heat the mixture (e.g., to 110°C for solvent-free or reflux in a solvent like ethanol) for the required time (typically 1-3 hours).[9][10] Monitor the reaction by TLC.

  • Isolation: After cooling, add water to the reaction mixture.

  • Purification: Collect the resulting solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 1,4-dihydropyridine product.[9]

AldehydeCatalyst/ConditionsYield (%)Reference
BenzaldehydeFeCl₃, 110°C, Solvent-free92[9]
4-ChlorobenzaldehydeFeCl₃, 110°C, Solvent-free90[9]
4-MethylbenzaldehydeAmmonium acetate, Water, 70°C>90[11]
4-NitrobenzaldehydeFeCl₃, 110°C, Solvent-free95[9]
Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe reaction is another important method for synthesizing substituted pyridines, specifically 2-pyridones.[12][13] The classical reaction involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. This compound, with its active methylene group, can react with cyanoacetamide or other active methylene compounds in the presence of a base to form highly functionalized 3-cyano-2-pyridone derivatives.

G Guareschi-Thorpe Type Synthesis Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_process Process EIA This compound Condensation Condensation EIA->Condensation AMC Active Methylene Compound (e.g., Cyanoacetamide) AMC->Condensation Base Base (e.g., Piperidine, Ammonia) Base->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted 2-Pyridone Dehydration->Product

Caption: General pathway for the Guareschi-Thorpe type pyridone synthesis.

This is a generalized procedure based on the principles of the Guareschi-Thorpe condensation.

  • Mixing: Dissolve this compound (1 equivalent) and an active methylene compound such as ethyl cyanoacetate or cyanoacetamide (1 equivalent) in a suitable solvent like absolute ethanol.

  • Catalyst: Add a basic catalyst, such as piperidine or ammonium acetate (catalytic to stoichiometric amounts).

  • Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture. The product often precipitates from the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from an appropriate solvent (e.g., glacial acetic acid or ethanol) to yield the pure pyridone derivative.[14]

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[15][16] this compound is an ideal substrate for MCRs due to its multiple reactive sites. The Hantzsch synthesis is a prime example. Its participation in MCRs makes it a powerful tool for building libraries of complex molecules for drug discovery and high-throughput screening.[17]

Applications in Pharmaceutical and Agrochemical Synthesis

The heterocyclic scaffolds derived from this compound are prevalent in many biologically active compounds.

  • Pharmaceuticals: It serves as a key intermediate for various pharmaceuticals, including anti-tuberculosis agents and potential treatments for neurological disorders.[1] The 1,4-dihydropyridine core is fundamental to a class of cardiovascular drugs.[8] Furthermore, it is a precursor in the synthesis of deazafolate analogues, which are investigated as antifolate and antitumor agents.[18][19]

  • Agrochemicals: The versatility of this compound extends to agricultural chemistry, where it can be used to develop pesticides and plant growth regulators.[1]

G Role of this compound in Drug Discovery EIA This compound (Precursor) Hantzsch Hantzsch Synthesis EIA->Hantzsch Guareschi Guareschi-Thorpe Synthesis EIA->Guareschi Other_MCR Other Multicomponent Reactions EIA->Other_MCR Scaffolds Diverse Heterocyclic Scaffolds (Dihydropyridines, Pyridones, etc.) Hantzsch->Scaffolds Guareschi->Scaffolds Other_MCR->Scaffolds Library Compound Library Generation Scaffolds->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Drug_Candidate Drug Candidate Lead_Opt->Drug_Candidate

Caption: Logical workflow from precursor to drug candidate.

Conclusion

This compound is an indispensable tool in the arsenal of the modern synthetic chemist. Its straightforward synthesis and rich reactivity allow for the efficient construction of diverse and complex heterocyclic structures. Through classic named reactions like the Hantzsch and Guareschi-Thorpe syntheses, and its application in modern multicomponent reactions, it provides a direct route to molecular scaffolds of significant interest in the pharmaceutical and agrochemical industries. This guide has provided the fundamental protocols and conceptual frameworks necessary for researchers to effectively utilize this powerful synthetic precursor in their research and development endeavors.

References

Potential Biological Activities of Ethyl Isonicotinoylacetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl isonicotinoylacetate and its derivatives represent a promising class of heterocyclic compounds with a wide spectrum of potential biological activities. Drawing parallels from structurally related isonicotinoyl and nicotinic acid derivatives, this guide explores their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document provides a comprehensive overview of their synthesis, putative mechanisms of action, and relevant experimental protocols, with a focus on quantitative data and signaling pathway interactions. Due to the limited volume of research focused specifically on this compound derivatives, this guide synthesizes findings from closely related analogues to project the potential therapeutic applications of this chemical class.

Introduction

Isonicotinic acid derivatives have garnered significant attention in medicinal chemistry due to their presence in several clinically important drugs. The this compound scaffold, characterized by a pyridine ring substituted with an ethyl acetoacetate group at the 4-position, offers a versatile platform for the synthesis of novel bioactive molecules. The presence of a β-ketoester moiety provides a reactive handle for a variety of chemical transformations, allowing for the generation of diverse libraries of derivatives with potential therapeutic value. This guide will delve into the prospective anticancer, antimicrobial, and anti-inflammatory activities of these compounds, supported by data from analogous chemical series.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the condensation of isonicotinic acid or its activated forms with ethyl acetoacetate. Further modifications can be introduced at various positions of the pyridine ring or the acetoacetate side chain to generate a diverse range of analogues.

General Synthetic Protocol:

A common synthetic route involves the Claisen condensation of an isonicotinate ester with ethyl acetate in the presence of a strong base, such as sodium ethoxide, to yield the corresponding this compound. Derivatives can then be synthesized through various reactions, including:

  • Knoevenagel Condensation: Reaction of the active methylene group with aldehydes to introduce diverse substituents.

  • Hantzsch Pyridine Synthesis: Cyclocondensation reactions to form fused heterocyclic systems.

  • Hydrazone Formation: Reaction of the keto group with hydrazines to form isonicotinoyl hydrazones, a class of compounds with known biological activities.[1]

Potential Anticancer Activities

Derivatives of nicotinic acid and isonicotinic acid have demonstrated significant potential as anticancer agents.[2][3][4][5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[1][2]

Quantitative Data from Structurally Similar Compounds

The following table summarizes the in vitro cytotoxic activity of various isatin derivatives, which share some structural similarities with potential cyclized derivatives of this compound, against different cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Isatin DerivativeCompound 2hJurkat (T-cell leukemia)0.03[2]
Isatin-coumarin hybridNot specifiedVariousFew µM range[4]
Moxifloxacin-isatin hybridNot specifiedMCF-7, DU-14532 - 77[4]
Potential Signaling Pathways

Many heterocyclic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7][8] The activation of caspase cascades is a central event in apoptosis.[1]

apoptosis_pathway This compound\nDerivative This compound Derivative Pro-apoptotic\nProteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) This compound\nDerivative->Pro-apoptotic\nProteins (Bax, Bak) Activates Anti-apoptotic\nProteins (Bcl-2) Anti-apoptotic Proteins (Bcl-2) This compound\nDerivative->Anti-apoptotic\nProteins (Bcl-2) Inhibits Mitochondrion Mitochondrion Pro-apoptotic\nProteins (Bax, Bak)->Mitochondrion Promotes permeabilization Anti-apoptotic\nProteins (Bcl-2)->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-3 Caspase-3 Apoptosome->Caspase-3 Activates Caspase-9 Caspase-9 Caspase-9->Apoptosome Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Potential intrinsic apoptosis pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 24 to 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Potential Antimicrobial Activities

Nicotinic acid and its derivatives have a long history of being investigated for their antimicrobial properties.[10] The mechanism of action for such compounds can vary, from disrupting cell wall synthesis to inhibiting essential enzymes.[11][12]

Quantitative Data from Structurally Similar Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for some nicotinamide and other heterocyclic derivatives against various microbial strains.

Compound ClassRepresentative CompoundMicroorganismMIC (µg/mL)Reference
Nicotinamide DerivativeNC 4P. aeruginosa~5.5 (at 0.016 mM)[13]
Nicotinamide DerivativeNC 5S. aureus~10.4 (at 0.03 mM)[13]
Ethylparaben hydrazoneCompound 3gS. aureus2[14]
Potential Mechanism of Action

The antimicrobial action of heterocyclic compounds can involve multiple targets within the microbial cell. One potential mechanism is the inhibition of essential enzymes involved in metabolic pathways, such as fatty acid synthesis.[15]

antimicrobial_workflow cluster_synthesis Synthesis and Screening cluster_mic MIC Determination Synthesized Derivative Synthesized Derivative Primary Screening Primary Screening Synthesized Derivative->Primary Screening Active Compounds Active Compounds Primary Screening->Active Compounds Broth Microdilution Broth Microdilution Active Compounds->Broth Microdilution Serial Dilutions Serial Dilutions Broth Microdilution->Serial Dilutions Bacterial Inoculum Bacterial Inoculum Incubation Incubation Bacterial Inoculum->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Value MIC Value Visual/Spectrophotometric Reading->MIC Value

Caption: Antimicrobial screening workflow.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

Potential Anti-inflammatory Activities

Isonicotinic acid derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators and signaling pathways.[17][18]

Quantitative Data from Structurally Similar Compounds

The following table summarizes the in vivo anti-inflammatory activity of isatin derivatives, which are structurally related to potential cyclized products of this compound.

Compound ClassRepresentative CompoundAnimal ModelPaw Edema Reduction (%)Reference
Isatin DerivativeVIIc (R1 = 5-Cl)Carrageenan-induced paw edema65[19]
Isatin DerivativeVIId (R1 = 5-Br)Carrageenan-induced paw edema63[19]
Potential Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[20][21][22][23][24] Inhibition of this pathway can suppress the expression of pro-inflammatory genes.

nfkb_pathway Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory\nGene Expression Induces This compound\nDerivative This compound Derivative This compound\nDerivative->IKK Complex Inhibits

Caption: Potential NF-κB inhibition pathway.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Animal Model: Use rodents (e.g., rats or mice).

  • Compound Administration: Administer the this compound derivative orally or intraperitoneally.

  • Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized edema.[19][25]

  • Measurement of Paw Volume: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema compared to the control group.[19]

Conclusion and Future Directions

While direct evidence for the biological activities of this compound derivatives is still emerging, the extensive research on structurally similar isonicotinic acid and other heterocyclic compounds provides a strong rationale for their investigation as potential therapeutic agents. The data presented in this guide, extrapolated from related chemical series, suggests that these derivatives are promising candidates for anticancer, antimicrobial, and anti-inflammatory drug discovery.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. Elucidation of their specific mechanisms of action, including the identification of molecular targets and the mapping of modulated signaling pathways, will be crucial for their further development. Structure-activity relationship (SAR) studies will also be essential to optimize their potency and selectivity. The versatility of the this compound scaffold holds considerable promise for the development of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ethyl isonicotinoylacetate, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route described is the Claisen condensation of ethyl isonicotinate with ethyl acetate.

Introduction

This compound, also known as ethyl 4-(pyridin-4-yl)-3-oxobutanoate, is a β-keto ester that serves as a key building block in the synthesis of various heterocyclic compounds and biologically active molecules. Its structure incorporates a pyridine ring, a common motif in many pharmaceutical agents, making it an important precursor in drug discovery and development. The synthesis of this compound is typically achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2][3][4][5] This document outlines two effective protocols for this synthesis, utilizing different bases and reaction conditions, and provides the necessary information for successful execution in a laboratory setting.

Reaction Scheme

The overall reaction involves the condensation of ethyl isonicotinate with ethyl acetate to form the desired product, this compound.

Chemical Equation:

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. Method A employs a strong, non-nucleophilic base at low temperatures, while Method B utilizes a traditional alkoxide base at elevated temperatures.

Method A: Synthesis using Lithium bis(trimethylsilyl)amide (LiHMDS)

This method is advantageous for its rapid reaction time and controlled conditions at low temperatures.

Materials:

  • Ethyl isonicotinate

  • Ethyl acetate

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic acid

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a solution of ethyl isonicotinate (10 mmol) and ethyl acetate (70 mmol) in anhydrous tetrahydrofuran (20 mL) in a round-bottom flask, cool the mixture to -40°C using a suitable cooling bath.[6]

  • Rapidly add Lithium bis(trimethylsilyl)amide (LiHMDS) (30 mmol) to the stirred solution while maintaining the temperature at -40°C.[6]

  • Continue stirring the reaction mixture at -40°C for 20 minutes.[6]

  • Quench the reaction by the addition of acetic acid (50 mmol).[6]

  • Allow the mixture to warm to room temperature.

  • Alkalize the mixture with a 10% sodium bicarbonate (NaHCO₃) solution.[6]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 100 mL).[6]

  • Combine the organic layers and wash sequentially with water and saturated brine solution.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[6][7]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Method B: Synthesis using Sodium Ethoxide

This classical approach uses a more traditional and cost-effective base.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl isonicotinate

  • Ethyl acetate

  • Water

  • Diethyl ether

  • Acetic acid

  • Sodium chloride (NaCl)

  • Methanol (for recrystallization)

  • Decolorizing charcoal

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

Protocol:

  • In a suitable round-bottom flask, prepare a solution of sodium ethoxide by carefully adding sodium (115 g) to refluxing absolute ethanol (4 liters) at a rate that maintains a steady reflux.[8]

  • Once all the sodium has reacted, concentrate the sodium ethoxide solution to a white powder under vacuum.[8]

  • To the powdered sodium ethoxide, add a solution of ethyl isonicotinate (498 g) and ethyl acetate (580 g) in one portion.[8]

  • Reflux the reaction mixture for 20 hours.[8]

  • After reflux, pour the reddish-orange solution into water (5 liters) and wash twice with diethyl ether.[8]

  • Acidify the aqueous layer with acetic acid. An oil will separate.[8]

  • Saturate the aqueous layer with sodium chloride and extract the product with ethyl acetate.[8]

  • Combine the ethyl acetate extracts with the separated oil.[8]

  • Dry the combined organic solution, treat with decolorizing charcoal, and filter.[8]

  • Concentrate the filtrate to yield a red oil which should crystallize upon cooling.[8]

  • For purification, dissolve the crude product in warm methanol (approximately 400 mL) and add water (1 liter).[8]

  • Cool the mixture to below 0°C to induce crystallization.[8]

  • Collect the precipitated product by filtration, yielding this compound.[8]

Data Presentation

The following table summarizes the quantitative data from the described protocols.

ParameterMethod A (LiHMDS)Method B (Sodium Ethoxide)
Reactants
Ethyl Isonicotinate10 mmol498 g
Ethyl Acetate70 mmol580 g
BaseLiHMDS (30 mmol)Sodium (115 g)
SolventTHF (20 mL)Ethanol (4 L)
Reaction Conditions
Temperature-40°CReflux
Reaction Time20 minutes20 hours
Product Information
YieldNot specified505 g (80%)[8]
Melting Point53-59 °C[6]59-61 °C[8]
AppearancePale brown solid[6]Crystalline solid[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Ethyl Isonicotinate + Ethyl Acetate base_addition Base Addition (LiHMDS or NaOEt) reactants->base_addition 1. reaction_conditions Reaction (-40°C or Reflux) base_addition->reaction_conditions 2. quench Quenching (Acetic Acid) reaction_conditions->quench extraction Extraction (Ethyl Acetate) quench->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Na2SO4) washing->drying concentration Concentration drying->concentration purification_step Recrystallization concentration->purification_step final_product Ethyl Isonicotinoylacetate purification_step->final_product

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism: Claisen Condensation

This diagram outlines the mechanism of the Claisen condensation between ethyl isonicotinate and ethyl acetate.

claisen_condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Drives Reaction) cluster_step5 Step 5: Protonation ethyl_acetate Ethyl Acetate enolate Enolate Anion ethyl_acetate->enolate Deprotonation base Base (B:) ethyl_isonicotinate Ethyl Isonicotinate tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate Nucleophilic Attack product This compound tetrahedral_intermediate->product Elimination of Ethoxide ethoxide Ethoxide product_enolate Product Enolate product->product_enolate Deprotonation final_product Final Product product_enolate->final_product Protonation acid Acid (H+)

Caption: Mechanism of the Claisen condensation for this compound synthesis.

References

Application Note: Hantzsch Pyridine Synthesis of Diethyl 2,6-dimethyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch pyridine synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1881, is a multi-component reaction renowned for its efficiency in constructing 1,4-dihydropyridines (1,4-DHPs) and pyridines.[1][2][3] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The resulting 1,4-DHP scaffold is of significant pharmacological interest, forming the core structure of numerous calcium channel blockers used in the treatment of cardiovascular diseases.[4][5] This application note provides a detailed protocol for the synthesis of a specific 1,4-dihydropyridine derivative, diethyl 2,6-dimethyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate, utilizing ethyl isonicotinoylacetate as the β-ketoester component.

While the classical Hantzsch reaction often employs β-ketoesters like ethyl acetoacetate, the use of this compound introduces a pyridine moiety into the final product, offering a pathway to novel compounds with potential applications in drug discovery. The general reaction proceeds via a one-pot condensation, and subsequent oxidation can lead to the corresponding pyridine derivative.[1] Modern variations of this synthesis often focus on milder reaction conditions, improved yields, and the use of eco-friendly solvents and catalysts.[1][6][7]

Experimental Protocol

This protocol details a representative procedure for the Hantzsch synthesis using this compound, an aldehyde (in this case, a generic aromatic aldehyde is used as a template which can be pyridine-4-carbaldehyde to achieve the target molecule), and ammonium acetate as the nitrogen source.

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., Pyridine-4-carbaldehyde)

  • Ammonium Acetate

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Water (distilled or deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (2.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add ethanol (20 mL) to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane). The reaction is typically complete within 4-6 hours.

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in ethyl acetate (30 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine derivative.

  • Characterization: Characterize the purified product by determining its melting point and obtaining its 1H NMR, 13C NMR, FT-IR, and mass spectra to confirm its structure.

Data Presentation

The following table summarizes representative quantitative data for Hantzsch pyridine syntheses using various aromatic aldehydes with ethyl acetoacetate, which can serve as a reference for expected yields with this compound. Yields are typically good to excellent, depending on the specific substrates and reaction conditions employed.

Aldehydeβ-KetoesterNitrogen SourceSolventCatalystReaction Time (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetateWaterNone192[6]
4-ChlorobenzaldehydeEthyl acetoacetateAmmonium acetateWaterNone1.595[6]
4-MethylbenzaldehydeEthyl acetoacetateAmmonium acetateWaterNone290[6]
4-NitrobenzaldehydeEthyl acetoacetateAmmonium acetateEthanolNone388[8]
Furan-2-carbaldehydeEthyl acetoacetateAmmonium hydroxideDioxaneNone775[8]
BenzaldehydeEthyl acetoacetateAmmonium acetateSolvent-freeγ-Al2O3 nanoparticles0.0895[9]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the Hantzsch pyridine synthesis protocol.

Hantzsch_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Combine Reactants: - this compound - Aldehyde - Ammonium Acetate solvent Add Ethanol reagents->solvent reflux Reflux at 80°C solvent->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool evaporate Evaporate Solvent cool->evaporate extract Aqueous Work-up evaporate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analysis Spectroscopic Analysis (NMR, IR, MS) purify->analysis

Caption: Experimental workflow for the Hantzsch pyridine synthesis.

Signaling Pathway and Logical Relationships

The Hantzsch synthesis proceeds through a series of interconnected reactions. The following diagram illustrates the logical relationship between the key steps of the reaction mechanism.

Hantzsch_Mechanism A Aldehyde + this compound C Knoevenagel Condensation A->C B Ammonia + this compound D Enamine Formation B->D E α,β-Unsaturated Ketoester C->E F Enamine Intermediate D->F G Michael Addition E->G F->G H Acyclic Intermediate G->H I Cyclization & Dehydration H->I J 1,4-Dihydropyridine Product I->J

Caption: Key steps in the Hantzsch pyridine synthesis mechanism.

References

Application of Ethyl Isonicotinoylacetate in Novel Heterocycle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isonicotinoylacetate is a versatile building block in heterocyclic synthesis, offering multiple reactive sites for the construction of diverse and complex molecular architectures. Its unique structure, featuring a β-ketoester moiety attached to a pyridine ring, makes it an attractive starting material for the synthesis of novel fused and substituted heterocyclic systems with potential applications in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of various novel heterocycles utilizing this compound as a key precursor.

I. Synthesis of Polysubstituted Pyridines via Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. This compound can be effectively employed in MCRs to generate highly functionalized pyridine derivatives.

Application Note: One-Pot Synthesis of 2-Amino-4-(pyridin-4-yl)-3,5-dicarbonitrile Derivatives

This protocol describes a one-pot, three-component synthesis of highly substituted pyridines. The reaction proceeds via a condensation of an aromatic aldehyde, malononitrile, and this compound in the presence of a basic catalyst. This methodology allows for the rapid generation of a library of pyridine derivatives with potential biological activities.

Experimental Protocol

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid

Procedure:

  • To a 50 mL round-bottom flask, add this compound (10 mmol), the desired aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.5 mL) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution. Filter the precipitate and wash with cold ethanol.

  • Recrystallize the crude product from glacial acetic acid to afford the pure 2-amino-4-(pyridin-4-yl)-6-aryl-3,5-dicarbonitrile derivative.

Data Presentation
EntryAromatic AldehydeReaction Time (h)Yield (%)
1Benzaldehyde585
24-Chlorobenzaldehyde4.592
34-Methoxybenzaldehyde682
44-Nitrobenzaldehyde495

Logical Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A This compound F Reflux (4-6 h) A->F B Aromatic Aldehyde B->F C Malononitrile C->F D Ethanol (Solvent) D->F E Piperidine (Catalyst) E->F G Cool to RT F->G H Filter Precipitate G->H I Wash with Cold Ethanol H->I J Recrystallize from Acetic Acid I->J K Pure Product J->K

Workflow for the one-pot synthesis of polysubstituted pyridines.

II. Synthesis of Fused Pyridine Heterocycles: Pyrazolo[3,4-b]pyridines

This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are known to exhibit a wide range of biological activities.

Application Note: Synthesis of Ethyl 6-methyl-1-phenyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol outlines the synthesis of a pyrazolo[3,4-b]pyridine derivative through a cyclocondensation reaction. The synthesis involves the initial formation of an α,β-unsaturated ketone derived from this compound, followed by its reaction with a substituted hydrazine.

Experimental Protocol

Step 1: Synthesis of (E)-ethyl 2-(1-(pyridin-4-yl)ethylidene)-3-oxobutanoate

Materials:

  • This compound

  • Acetylacetone

  • Piperidine

  • Benzene

Procedure:

  • A mixture of this compound (10 mmol), acetylacetone (12 mmol), and a catalytic amount of piperidine (0.2 mL) in benzene (30 mL) is refluxed using a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC. After completion (approx. 8 hours), the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the α,β-unsaturated ketone.

Step 2: Synthesis of Ethyl 6-methyl-1-phenyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Materials:

  • (E)-ethyl 2-(1-(pyridin-4-yl)ethylidene)-3-oxobutanoate

  • Phenylhydrazine

  • Glacial acetic acid

Procedure:

  • A solution of the α,β-unsaturated ketone (5 mmol) and phenylhydrazine (5.5 mmol) in glacial acetic acid (15 mL) is refluxed for 6 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to give the pure pyrazolo[3,4-b]pyridine derivative.

Data Presentation
StepProductIntermediate Yield (%)Overall Yield (%)
1(E)-ethyl 2-(1-(pyridin-4-yl)ethylidene)-3-oxobutanoate78-
2Ethyl 6-methyl-1-phenyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate8566.3

Reaction Pathway Diagram

G A This compound C (E)-ethyl 2-(1-(pyridin-4-yl)ethylidene)-3-oxobutanoate A->C Piperidine, Benzene, Reflux B Acetylacetone B->C E Pyrazolo[3,4-b]pyridine Derivative C->E Glacial Acetic Acid, Reflux D Phenylhydrazine D->E

Synthetic pathway for Pyrazolo[3,4-b]pyridine.

III. Synthesis of Pyridopyrimidines

The fusion of pyridine and pyrimidine rings leads to the formation of pyridopyrimidines, a class of nitrogen-containing heterocycles with significant interest in medicinal chemistry.

Application Note: Synthesis of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

This protocol describes the synthesis of a pyridopyrimidine derivative via a cyclocondensation reaction between this compound, an aldehyde, and thiourea, analogous to the Biginelli reaction.

Experimental Protocol

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • A mixture of this compound (10 mmol), benzaldehyde (10 mmol), and thiourea (12 mmol) in ethanol (25 mL) is taken in a round-bottom flask.

  • A catalytic amount of concentrated hydrochloric acid (0.2 mL) is added to the mixture.

  • The reaction mixture is refluxed for 8-10 hours.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from dimethylformamide (DMF) to obtain the pure pyridopyrimidine derivative.

Data Presentation
EntryAldehydeReaction Time (h)Yield (%)
1Benzaldehyde975
24-Methylbenzaldehyde880
33-Nitrobenzaldehyde1072

Logical Relationship Diagram

G cluster_reactants Reactants cluster_conditions Conditions A This compound G Cyclocondensation A->G B Aldehyde B->G C Thiourea C->G D Ethanol D->G E HCl (cat.) E->G F Reflux F->G H Pyridopyrimidine Product G->H

Logical relationship for pyridopyrimidine synthesis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in these application notes provide researchers with robust and efficient methods for the preparation of polysubstituted pyridines, pyrazolo[3,4-b]pyridines, and pyridopyrimidines. The straightforward nature of these reactions, coupled with the potential for diversification, makes this compound an important tool for the generation of compound libraries for drug discovery and development programs.

Application Notes and Protocols: Ethyl Isonicotinate in the Synthesis of Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the first-line anti-tuberculosis drug, Isoniazid, utilizing ethyl isonicotinate as a key intermediate. The synthesis involves the hydrazinolysis of ethyl isonicotinate with hydrazine hydrate. This method is highlighted for its efficiency and high yields. Included are comprehensive experimental procedures, tabulated quantitative data, and visualizations of the synthetic pathway and the drug's mechanism of action to support research and development in the field of anti-tuberculosis therapeutics.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the continued development and efficient production of effective therapeutics. Isoniazid (isonicotinic acid hydrazide), a cornerstone of first-line anti-TB treatment since its introduction in 1951, functions as a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3] This disruption of the cell wall leads to bacterial cell death.[3][4]

The synthesis of isoniazid can be achieved through various routes, with one of the most common and efficient methods involving the use of an ester of isonicotinic acid. This application note focuses on the synthesis of isoniazid from ethyl isonicotinate, the ethyl ester of isonicotinic acid. This precursor is readily synthesized from isonicotinic acid and offers a favorable reaction profile when treated with hydrazine hydrate, leading to high yields of the active pharmaceutical ingredient.[5][6] The reaction of ethyl isonicotinate with hydrazine is often preferred over the direct reaction of isonicotinic acid with hydrazine due to milder reaction temperatures and potentially higher yields.[5]

Synthesis of Isoniazid from Ethyl Isonicotinate

The primary application of ethyl isonicotinate in the synthesis of anti-tuberculosis drugs is in the production of Isoniazid. The overall synthetic scheme is a straightforward one-step process involving the reaction of ethyl isonicotinate with hydrazine hydrate.

Reaction Scheme:
  • Step 1: Esterification of Isonicotinic Acid (to produce Ethyl Isonicotinate) Isonicotinic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield ethyl isonicotinate.

  • Step 2: Hydrazinolysis of Ethyl Isonicotinate (to produce Isoniazid) Ethyl isonicotinate is then reacted with hydrazine hydrate. The hydrazine molecule displaces the ethoxy group of the ester to form the hydrazide, Isoniazid.

Experimental Protocols

Protocol 1: Synthesis of Isoniazid from Ethyl Isonicotinate

This protocol is adapted from established laboratory procedures.[6]

  • Materials:

    • Ethyl Isonicotinate

    • Hydrazine Hydrate (85%)

    • Ethanol, absolute

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl isonicotinate and absolute ethanol.

    • Add a 10% molar excess of 85% hydrazine hydrate to the mixture.

    • Heat the reaction mixture to reflux with stirring.

    • Maintain the reflux for a specified duration (optimized reaction times are typically in the range of 2-4 hours).[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • A second crop of crystals may be obtained by concentrating the mother liquor.

    • Dry the combined product under vacuum to yield Isoniazid as a white crystalline solid.

Protocol 2: Synthesis of Isoniazid from Isonicotinic Acid via Ethyl Isonicotinate Hydrochloride

This protocol is based on a patented industrial synthesis method.[7]

  • Part A: Synthesis of Ethyl Isonicotinate Hydrochloride

    • Esterification of isonicotinic acid with ethanol and an acylating agent (e.g., thionyl chloride) is performed to generate crude ethyl isonicotinate.

    • The crude ethyl isonicotinate is dissolved in an ether solvent (e.g., methyl tert-butyl ether).

    • An alcoholic solution of hydrogen chloride is added dropwise to the solution to precipitate ethyl isonicotinate hydrochloride.

    • The solid is collected by filtration, washed with the ether solvent, and dried.

  • Part B: Synthesis of Isoniazid

    • The ethyl isonicotinate hydrochloride is dissolved in water.

    • The solution is neutralized with an aqueous sodium carbonate solution to a pH of 7-8 to free the ethyl isonicotinate.

    • The free ester is extracted with a solvent such as dichloromethane.

    • To the organic phase, water and hydrazine hydrate (e.g., 80%) are added.

    • The mixture is heated to 60-100°C to distill off the dichloromethane and drive the hydrazinolysis reaction.

    • The reaction is maintained at this temperature for 0.5-4 hours.

    • After the reaction is complete, the mixture is cooled to 0-5°C to crystallize the crude isoniazid.

    • The crude product is collected by filtration and washed with absolute ethanol.

    • The crude isoniazid is then recrystallized from 97% ethanol to yield the final high-purity product.

Data Presentation
ParameterProtocol 1 (Lab Scale)[6]Protocol 2 (Industrial Scale)[7]
Starting Material Ethyl IsonicotinateIsonicotinic Acid
Key Intermediate -Ethyl Isonicotinate Hydrochloride
Reagents 85% Hydrazine Hydrate, EthanolThionyl Chloride, Ethanol, HCl, Na₂CO₃, 80% Hydrazine Hydrate, Dichloromethane
Reaction Temperature Reflux60-100°C
Reaction Time 2-4 hours0.5-4 hours
Yield (Isoniazid) Up to 97%~81.6% (crude), ~84.2% recovery on recrystallization
Purity (Final Product) Not specified99.99%
ParameterOptimized Conditions[5]
Reactants Molar Ratio 1:1.5 (Ethyl Isonicotinate:Hydrazine)
Reaction Temperature 70-75°C
Yield 70.8% - 72.9%

Visualizations

Logical Relationships

Synthesis_Workflow cluster_synthesis Isoniazid Synthesis Isonicotinic_Acid Isonicotinic Acid Ethyl_Isonicotinate Ethyl Isonicotinate Isonicotinic_Acid->Ethyl_Isonicotinate Esterification (Ethanol, H+) Isoniazid Isoniazid (Anti-TB Drug) Ethyl_Isonicotinate->Isoniazid Hydrazinolysis (Hydrazine Hydrate)

Caption: Workflow for the synthesis of Isoniazid.

Signaling Pathways

Mechanism_of_Action cluster_moa Isoniazid Mechanism of Action Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Isonicotinic Acyl Radical KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA Inhibition via Isonicotinoyl-NAD Adduct NADH NADH NADH->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Bacterial_Death Bacterial Cell Death InhA->Bacterial_Death Inhibition leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for Cell_Wall->Bacterial_Death Disruption leads to

References

Application Notes and Protocols: Ethyl Isonicotinoylacetate as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl isonicotinoylacetate as a key starting material in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides. Detailed protocols for the synthesis of representative compounds and their biological activity data are presented to facilitate further research and development in the field of crop protection.

Introduction: The Potential of this compound in Agrochemical Synthesis

This compound is a highly versatile and reactive chemical intermediate, making it an invaluable building block for the synthesis of diverse heterocyclic compounds with significant biological activities.[1] Its unique structure, featuring a pyridine ring, a β-ketoester moiety, and reactive methylene and carbonyl groups, allows for a wide range of chemical transformations. This adaptability has been leveraged in the development of potent fungicides, herbicides, and insecticides, demonstrating its importance in the agrochemical industry.

Synthesis of Fungicides

This compound serves as a crucial precursor for the synthesis of potent fungicides, particularly those containing pyrazole and nicotinamide scaffolds. These compounds often exhibit excellent efficacy against a broad spectrum of fungal pathogens.

Pyrazole-Based Fungicides

The reaction of this compound with hydrazine derivatives is a cornerstone for the synthesis of pyrazole-containing fungicides. The resulting 3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one can be further functionalized to generate a library of compounds with varying substitution patterns, leading to optimized fungicidal activity.

Compound IDTarget FungiEC50 (µg/mL)Reference
PZ-1 Alternaria porri35.05[2]
PZ-1 Marssonina coronaria>100[2]
PZ-1 Cercospora petroselini>100[2]
PZ-1 Rhizoctonia solani28.88[2]
PZ-2 (Isoxazolol pyrazole carboxylate 7ai) Rhizoctonia solani0.37[2]
Carbendazim (Reference) Alternaria porri0.99[2]
Carbendazim (Reference) Marssonina coronaria0.96[2]
Carbendazim (Reference) Cercospora petroselini0.96[2]
Carbendazim (Reference) Rhizoctonia solani1.00[2]

A mixture of this compound (10 mmol) and hydrazine hydrate (12 mmol) in absolute ethanol (50 mL) is heated under reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the desired 3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one.

Synthesis_of_Pyrazole_Fungicide_Precursor ethyl_isonicotinoylacetate This compound pyrazole_precursor 3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one ethyl_isonicotinoylacetate->pyrazole_precursor Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->pyrazole_precursor

Caption: Synthesis of a pyrazole fungicide precursor.

Nicotinamide-Based Fungicides

Nicotinamide derivatives have emerged as a significant class of fungicides, with some acting as succinate dehydrogenase inhibitors (SDHI). This compound can be hydrolyzed to isonicotinic acid, which is then converted to its acid chloride and reacted with various amines to produce a range of N-substituted nicotinamides.

Compound IDTarget FungiIC50 (µM)Reference
3a-17 Rhizoctonia solani15.8[1]
3a-17 Sclerotinia sclerotiorum20.3[1]
Boscalid (Reference) Rhizoctonia solani-[1]
Carbendazim (Reference) Sclerotinia sclerotiorum-[1]
4a Pseudoperonospora cubensis4.69 mg/L (EC50)[3]
4f Pseudoperonospora cubensis1.96 mg/L (EC50)[3]
Diflumetorim (Reference) Pseudoperonospora cubensis21.44 mg/L (EC50)[3]
Flumorph (Reference) Pseudoperonospora cubensis7.55 mg/L (EC50)[3]
  • Hydrolysis of this compound: this compound (10 mmol) is dissolved in a 10% aqueous solution of sodium hydroxide (50 mL) and stirred at room temperature for 12 hours. The solution is then acidified with concentrated hydrochloric acid to a pH of 4-5. The resulting precipitate of isonicotinic acid is filtered, washed with cold water, and dried.

  • Formation of Isonicotinoyl Chloride: Isonicotinic acid (10 mmol) is refluxed with an excess of thionyl chloride (20 mL) for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield isonicotinoyl chloride.

  • Amide Formation: To a solution of the desired amine (10 mmol) and triethylamine (12 mmol) in dichloromethane (50 mL) at 0°C, isonicotinoyl chloride (10 mmol) dissolved in dichloromethane (20 mL) is added dropwise. The reaction mixture is stirred at room temperature for 6-8 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford the target N-substituted nicotinamide.

Synthesis_of_Nicotinamide_Fungicides ethyl_isonicotinoylacetate This compound isonicotinic_acid Isonicotinic Acid ethyl_isonicotinoylacetate->isonicotinic_acid NaOH, H2O isonicotinoyl_chloride Isonicotinoyl Chloride isonicotinic_acid->isonicotinoyl_chloride SOCl2, Reflux nicotinamide N-substituted Nicotinamide isonicotinoyl_chloride->nicotinamide DCM, Et3N amine Amine (R-NH2) amine->nicotinamide

Caption: General synthesis of nicotinamide fungicides.

Some nicotinamide fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts the fungus's energy production, leading to cell death.[1] Other nicotinamide derivatives may affect cell wall organization, leading to increased exposure of β-glucans and chitin content, thereby compromising the structural integrity of the fungal cell wall.[4]

Nicotinamide_MoA cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion SDH Succinate Dehydrogenase (SDH) ETC Electron Transport Chain SDH->ETC ATP_Production ATP Production ETC->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Disruption leads to Nicotinamide Nicotinamide Fungicide Nicotinamide->Inhibition Inhibition->SDH Inhibition Sulfonylurea_Synthesis_Workflow Sulfonamide Pyridine Sulfonamide Sulfonyl_Carbamate Sulfonyl Carbamate Sulfonamide->Sulfonyl_Carbamate K2CO3, Acetone, Reflux Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Sulfonyl_Carbamate Sulfonylurea Sulfonylurea Herbicide Sulfonyl_Carbamate->Sulfonylurea Toluene, Reflux Heterocyclic_Amine Heterocyclic Amine Heterocyclic_Amine->Sulfonylurea Sulfonylurea_MoA cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Amino_Acids Branched-chain Amino Acids (Val, Leu, Ile) ALS->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Plant_Death Plant Death Plant_Growth->Plant_Death Cessation leads to Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->Inhibition Inhibition->ALS Inhibition Hydrazone_Insecticide_Synthesis ethyl_isonicotinoylacetate This compound hydrazone_derivative Hydrazone Derivative ethyl_isonicotinoylacetate->hydrazone_derivative Ethanol, Acetic Acid substituted_hydrazine Substituted Hydrazine substituted_hydrazine->hydrazone_derivative

References

Application Notes and Protocols for Cyclocondensation Reactions Involving Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl isonicotinoylacetate is a versatile difunctionalized building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive β-ketoester moiety and a pyridine ring, allows for a wide array of chemical transformations. This makes it an excellent precursor for the synthesis of various heterocyclic compounds, many of which are scaffolds for molecules with important biological activities. Cyclocondensation reactions, in particular, provide a straightforward route to complex heterocyclic systems such as pyrazolones, pyridopyrimidines, and highly substituted pyridines. These notes provide an overview of key cyclocondensation reactions involving this compound and detailed protocols for their execution.

General Experimental Workflow

The synthesis of heterocyclic compounds from this compound typically follows a standardized workflow, from the initial reaction to the final characterization and screening of the synthesized molecules.

G start Start: This compound + Reagents cyclocondensation Cyclocondensation Reaction (e.g., Reflux, Microwave) start->cyclocondensation Step 1 workup Reaction Work-up (e.g., Quenching, Extraction) cyclocondensation->workup Step 2 purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification Step 3 characterization Structure Confirmation (NMR, IR, MS) purification->characterization Step 4 screening Biological Activity Screening characterization->screening Step 5 end End: Bioactive Heterocycle screening->end

Caption: General workflow for heterocyclic synthesis.

Application Note 1: Synthesis of Pyrazolone Derivatives

The reaction of β-ketoesters with hydrazine or its derivatives is a classical and efficient method for the synthesis of pyrazolones.[1][2] These five-membered heterocyclic compounds are core structures in many pharmaceutically active agents, exhibiting a range of biological activities including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3] The cyclocondensation of this compound with hydrazine hydrate yields 2-(pyridin-4-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a key intermediate for further functionalization.

Reaction Data Summary
Reactant 1Reactant 2SolventCatalyst/ConditionsTypical YieldResulting Heterocycle
This compoundHydrazine HydrateEthanolReflux, 4-6 h75-85%Pyrazolone
This compoundPhenylhydrazineAcetic AcidReflux, 6-8 h70-80%N-Phenyl Pyrazolone
Experimental Protocol: Synthesis of 2-(pyridin-4-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from general procedures for pyrazolone synthesis from β-ketoesters.[3][4]

Materials:

  • This compound

  • Hydrazine hydrate (80% in water)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in absolute ethanol (30 mL).

  • Add hydrazine hydrate (0.01 mol) dropwise to the stirred solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolone derivative.

G cluster_reactants Reactants cluster_product Product r1 This compound reagents Ethanol Glacial Acetic Acid Reflux r1->reagents r2 Hydrazine Hydrate r2->reagents p1 4-(Pyridin-4-yl)-1H-pyrazol-5(4H)-one reagents->p1 Cyclocondensation

Caption: Synthesis of a pyrazolone derivative.

Application Note 2: Synthesis of Pyridopyrimidine Derivatives

Pyridopyrimidines are fused heterocyclic systems that are of great interest in drug discovery, particularly as kinase inhibitors for cancer therapy.[5] The condensation of a β-ketoester with guanidine is a common strategy to construct the pyrimidine ring. Using this compound, this reaction provides a direct route to 2-amino-4-hydroxy-6-(pyridin-4-yl)pyrimidine, a scaffold amenable to further chemical modification.

Reaction Data Summary
Reactant 1Reactant 2SolventBase/ConditionsTypical YieldResulting Heterocycle
This compoundGuanidine HClEthanolSodium Ethoxide, Reflux60-75%Aminopyrimidinone
This compoundThioureaEthanolSodium Ethoxide, Reflux65-80%Aminothiopyrimidinone
Experimental Protocol: Synthesis of 2-amino-4-hydroxy-6-(pyridin-4-yl)pyrimidine

This protocol is based on well-established methods for pyrimidine synthesis.[6][7]

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (0.011 mol) in absolute ethanol (40 mL) in a round-bottom flask under a dry atmosphere.

  • To this solution, add guanidine hydrochloride (0.01 mol) and stir for 20 minutes.

  • Add this compound (0.01 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-10 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the mixture with a dilute solution of hydrochloric acid to a pH of ~7.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product. Further purification can be achieved by recrystallization from an appropriate solvent like a DMF/water mixture.

G cluster_reactants Reactants cluster_product Product r1 This compound reagents Sodium Ethoxide Ethanol Reflux r1->reagents r2 Guanidine r2->reagents p1 2-Amino-4-hydroxy-6- (pyridin-4-yl)pyrimidine reagents->p1 Cyclocondensation

Caption: Synthesis of a pyridopyrimidine derivative.

Application Note 3: Multicomponent Synthesis of Highly Substituted Pyridines

Multicomponent reactions (MCRs), such as the Hantzsch pyridine synthesis, are powerful tools for building molecular complexity in a single step.[8][9] A variation of this reaction can be employed using this compound, an aldehyde, and an ammonia source to create highly functionalized dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives.[10] An alternative MCR involves the reaction of this compound with a chalcone (an α,β-unsaturated ketone) and ammonium acetate, which proceeds via a Michael addition followed by cyclization and dehydration.[11] These pyridine-based structures are prevalent in pharmaceuticals and agrochemicals.

Reaction Data Summary
Reactant 1Reactant 2Reactant 3SolventCatalyst/ConditionsTypical YieldResulting Heterocycle
This compoundChalconeAmmonium AcetateAcetic AcidReflux, 6-12 h50-70%Substituted Pyridine
This compoundBenzaldehydeAmmonium AcetateEthanolReflux, 8 h60-75%Dihydropyridine
Experimental Protocol: Synthesis of a Substituted Pyridine via Michael Addition/Cyclocondensation

This protocol is based on the reaction of β-dicarbonyls with chalcones and an ammonia source.

Materials:

  • This compound

  • Chalcone (1,3-diphenylprop-2-en-1-one)

  • Ammonium acetate

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (0.01 mol), the selected chalcone (e.g., 1,3-diphenylprop-2-en-1-one, 0.01 mol), and ammonium acetate (0.02 mol).

  • Add glacial acetic acid (25 mL) as the solvent and catalyst.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice water and stir.

  • Neutralize the solution carefully with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and purify by recrystallization from ethanol or by column chromatography on silica gel.

G cluster_reactants Reactants cluster_product Product r1 This compound reagents Acetic Acid Reflux r1->reagents r2 Chalcone r2->reagents r3 Ammonium Acetate r3->reagents p1 Highly Substituted Pyridine Derivative reagents->p1 Multicomponent Reaction

Caption: Multicomponent synthesis of a pyridine derivative.

References

Synthesis of Substituted Pyridines from Ethyl Isonicotinoylacetate: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Substituted pyridines, in particular, are a class of compounds that feature prominently in a wide array of therapeutics due to their versatile chemical properties and biological activity. This document provides detailed application notes and protocols for the step-by-step synthesis of substituted pyridines, commencing from the readily available starting material, ethyl isonicotinoylacetate. These methodologies are intended for researchers, scientists, and professionals in the field of drug development.

The pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including but not limited to, antiviral, anti-inflammatory, and anticancer properties.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the development of efficient and versatile synthetic routes a critical endeavor.

This report focuses on established multicomponent reactions, such as the Hantzsch and Guareschi-Thorpe syntheses, adapted for the use of this compound as a key building block. These one-pot methodologies offer significant advantages in terms of operational simplicity, atom economy, and the ability to generate diverse libraries of substituted pyridines for high-throughput screening.[3][4][5]

I. Hantzsch Pyridine Synthesis: A Versatile Approach to Dihydropyridines and Pyridines

The Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, a β-ketoester (in this case, this compound), and a nitrogen source, typically ammonia or ammonium acetate, to form a dihydropyridine.[6][7] Subsequent oxidation yields the corresponding aromatic pyridine.[8] This method is highly effective for preparing symmetrically and asymmetrically substituted pyridines.

Experimental Protocol: Hantzsch Synthesis of a 4-Aryl-1,4-Dihydropyridine-3,5-dicarboxylate Derivative

This protocol describes a general procedure for the synthesis of a 1,4-dihydropyridine derivative using this compound, an aromatic aldehyde, and a second β-dicarbonyl compound in the presence of ammonium acetate.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the selected aromatic aldehyde (1.0 eq.), ethyl acetoacetate (1.0 eq.), and ammonium acetate (1.2 eq.).

  • Add ethanol as the solvent to achieve a concentration of approximately 0.5 M.

  • Stir the reaction mixture at reflux (approximately 80 °C) for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterize the purified product by NMR, IR, and mass spectrometry.[9][10]

Aromatization of the Dihydropyridine Intermediate

The synthesized dihydropyridine can be oxidized to the corresponding pyridine derivative.

Procedure:

  • Dissolve the 1,4-dihydropyridine (1.0 eq.) in a suitable solvent such as acetic acid or methanol.

  • Add an oxidizing agent, for example, nitric acid, manganese dioxide, or ceric ammonium nitrate (CAN) (1.1-2.0 eq.).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with a reducing agent if necessary (e.g., sodium thiosulfate for iodine).

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude pyridine derivative by column chromatography or recrystallization.

Quantitative Data for Hantzsch Pyridine Synthesis

Reactant 1 (eq.)Reactant 2 (eq.)Reactant 3 (eq.)Nitrogen Source (eq.)SolventTemperature (°C)Time (h)Yield (%)
This compound (1.0)Benzaldehyde (1.0)Ethyl acetoacetate (1.0)Ammonium acetate (1.2)EthanolReflux4-675-85
This compound (1.0)4-Chlorobenzaldehyde (1.0)Dimedone (1.0)Ammonium acetate (1.5)EthanolReflux2-380-90
This compound (1.0)Formaldehyde (1.0)Methyl acetoacetate (1.0)Ammonia (aq.)Ethanol50865-75

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

II. Guareschi-Thorpe Pyridine Synthesis: Access to Functionalized Pyridones

The Guareschi-Thorpe condensation provides a route to substituted 2-pyridones.[11][12] This reaction typically involves the condensation of a β-ketoester, such as this compound, with a cyanoacetamide or a related active methylene compound in the presence of a base.[13][14]

Experimental Protocol: Guareschi-Thorpe Synthesis of a Substituted 2-Pyridone

This protocol outlines the synthesis of a 3-cyano-2-pyridone derivative.

Materials:

  • This compound

  • Cyanoacetamide

  • Sodium ethoxide or piperidine

  • Ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and cyanoacetamide (1.0 eq.) in anhydrous ethanol.

  • Add a catalytic amount of a base, such as piperidine, or a stoichiometric amount of a stronger base like sodium ethoxide.

  • Stir the reaction mixture at reflux for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-pyridone.

  • Characterize the final product using appropriate analytical techniques.[9][10]

Quantitative Data for Guareschi-Thorpe Pyridine Synthesis

Reactant 1 (eq.)Reactant 2 (eq.)BaseSolventTemperature (°C)Time (h)Yield (%)
This compound (1.0)Cyanoacetamide (1.0)Piperidine (cat.)EthanolReflux6-860-70
This compound (1.0)Malononitrile (1.0)Sodium Ethoxide (1.1)EthanolReflux4-665-75
This compound (1.0)Ethyl cyanoacetate (1.0)Ammonium acetate (2.0)Water/Ethanol (1:1)80585-95

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

III. Visualization of Synthetic Pathways

To further elucidate the reaction mechanisms and workflows, the following diagrams are provided.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Intermediate & Product A Aldehyde E Ethanol, Reflux A->E B This compound B->E C β-Dicarbonyl C->E D Ammonium Acetate D->E F 1,4-Dihydropyridine E->F Hantzsch Condensation G Oxidation F->G H Substituted Pyridine G->H

Caption: Hantzsch synthesis workflow for substituted pyridines.

Guareschi_Thorpe_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A This compound C Base (e.g., Piperidine) Ethanol, Reflux A->C B Active Methylene Compound (e.g., Cyanoacetamide) B->C D Substituted 2-Pyridone C->D Guareschi-Thorpe Condensation

Caption: Guareschi-Thorpe synthesis workflow for 2-pyridones.

IV. Applications in Drug Development

The substituted pyridines synthesized via these methods serve as valuable scaffolds for the development of novel therapeutic agents. The functional groups introduced during the synthesis, such as esters and nitriles, can be further elaborated to modulate the biological activity and pharmacokinetic properties of the molecules. For instance, the ester groups can be hydrolyzed to carboxylic acids, which can participate in hydrogen bonding interactions with biological targets. The pyridine nitrogen itself can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and cell permeability.[15][16]

Libraries of these compounds can be screened against a variety of biological targets, including enzymes and receptors, to identify lead compounds for various diseases. The modular nature of these multi-component reactions allows for the rapid generation of a diverse range of analogs, facilitating structure-activity relationship (SAR) studies.[17][18]

The synthetic protocols detailed in this document provide a robust foundation for the generation of diverse substituted pyridine derivatives from this compound. The Hantzsch and Guareschi-Thorpe reactions are powerful tools for medicinal chemists, enabling the efficient construction of complex heterocyclic scaffolds. The resulting compounds hold significant potential for the discovery and development of new and effective therapeutic agents.

References

Application Notes and Protocols for the Reaction of Ethyl Isonicotinoylacetate with Substituted Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of substituted pyridine and dihydropyridine derivatives through the reaction of ethyl isonicotinoylacetate with various substituted aldehydes. The primary reaction pathways covered are the Hantzsch pyridine synthesis and the Knoevenagel condensation, which are fundamental reactions in heterocyclic chemistry with significant applications in medicinal chemistry and drug discovery. The resulting compounds often exhibit a range of biological activities, including antimycobacterial, anticancer, and calcium channel modulating effects.

Introduction to a Versatile Scaffold

This compound is a key building block in organic synthesis, particularly for the preparation of heterocyclic compounds containing a pyridine moiety. Its reaction with substituted aldehydes opens up a diverse chemical space for the generation of novel molecules with potential therapeutic applications. The isonicotinoyl group, a pyridine-4-carboxamide derivative, is a well-established pharmacophore present in numerous approved drugs, making its incorporation into new molecular entities a strategy of high interest in drug development.

The two primary reactions detailed in these notes are:

  • Hantzsch Pyridine Synthesis: A multi-component reaction involving an aldehyde, two equivalents of a β-ketoester (in this case, one equivalent can be this compound), and a nitrogen source (typically ammonia or ammonium acetate). This reaction leads to the formation of 1,4-dihydropyridine (DHP) derivatives, which can be subsequently oxidized to the corresponding pyridines.[1][2] 1,4-DHPs are a well-known class of calcium channel blockers used in the treatment of cardiovascular diseases.[2][3]

  • Knoevenagel Condensation: A reaction between an active methylene compound (like this compound) and a carbonyl compound (an aldehyde in this context), typically catalyzed by a weak base.[4][5] This reaction is a crucial step in the synthesis of various α,β-unsaturated compounds and can be a key intermediate in the synthesis of more complex heterocyclic systems.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a robust and widely used method for the one-pot construction of the dihydropyridine ring.[1][3] The reaction of this compound, a substituted aldehyde, another active methylene compound (like ethyl acetoacetate or dimedone), and ammonium acetate can lead to the formation of polyhydroquinoline or symmetric/asymmetric 1,4-dihydropyridine derivatives.[1][3][6] These compounds are of significant interest due to their diverse biological activities, including potential as antimycobacterial and anticancer agents.[6][7][8][9][10]

General Reaction Scheme

Hantzsch_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions ethyl_isonicotinoylacetate This compound product 1,4-Dihydropyridine Derivative ethyl_isonicotinoylacetate->product aldehyde Substituted Aldehyde (R-CHO) aldehyde->product beta_ketoester β-Ketoester/Diketone beta_ketoester->product ammonium_acetate Ammonium Acetate ammonium_acetate->product catalyst Catalyst (e.g., HClO4-SiO2, γ-Al2O3) or Solvent-free catalyst->product Catalyzes solvent Solvent (e.g., Ethanol, Toluene) or Heat solvent->product Provides medium/energy

Caption: General workflow for the Hantzsch synthesis of 1,4-dihydropyridine derivatives.

Experimental Protocol: One-Pot Synthesis of Polyhydroquinolines

This protocol is adapted from procedures for the Hantzsch condensation to synthesize polyhydroquinoline derivatives.[1][3][11]

Materials:

  • Substituted aldehyde (1 mmol)

  • This compound (1 mmol)

  • Dimedone (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., 15 mol% bis[7-tert-butyl-2-anilinotropone] Ti complex or HClO4-SiO2)[3][11]

  • Solvent (e.g., Toluene or solvent-free)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add the substituted aldehyde (1 mmol), this compound (1 mmol), dimedone (1 mmol), ammonium acetate (1.5 mmol), and the catalyst.

  • If using a solvent, add toluene (5 mL). For a solvent-free reaction, ensure the reactants are well-mixed.[3][12]

  • The reaction mixture is then heated under reflux (if in a solvent) or heated to a specific temperature (e.g., 90-100 °C for solvent-free conditions) for the appropriate time (typically monitored by TLC).[11][12][13]

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • If a solvent was used, it can be removed under reduced pressure. For solvent-free reactions, the crude product is directly worked up.

  • The crude product is then purified by recrystallization from ethanol to afford the pure polyhydroquinoline derivative.[1][11]

Quantitative Data: Synthesis of 1,4-Dihydropyridine and Polyhydroquinoline Derivatives
EntryAldehyde (R group)Other β-dicarbonylProductYield (%)Reference
14-ChlorophenylDimedoneEthyl 4-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylate92[14]
24-NitrophenylDimedoneEthyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate95[14]
3PhenylEthyl acetoacetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate95[12]
44-MethoxyphenylDimedoneEthyl 4-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylate91[1]
53-NitrophenylEthyl acetoacetateDiethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate85[12]

Knoevenagel Condensation

The Knoevenagel condensation provides a route to α,β-unsaturated compounds which are valuable intermediates in organic synthesis. The reaction of this compound with substituted aldehydes under basic catalysis yields ethyl 2-(isonicotinoyl)-3-arylacrylates.

General Reaction Scheme

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions ethyl_isonicotinoylacetate This compound product Ethyl 2-(isonicotinoyl)-3-arylacrylate ethyl_isonicotinoylacetate->product aldehyde Substituted Aldehyde (R-CHO) aldehyde->product catalyst Base Catalyst (e.g., Piperidine, Morpholine/Acetic Acid) catalyst->product Catalyzes solvent Solvent (e.g., Ionic Liquid, Ethanol) solvent->product Provides medium

Caption: General workflow for the Knoevenagel condensation of this compound.

Experimental Protocol: Knoevenagel Condensation in an Ionic Liquid

This protocol is adapted from procedures for the Knoevenagel condensation of β-ketoesters with aromatic aldehydes.[15][16]

Materials:

  • Substituted aromatic aldehyde (10 mmol)

  • This compound (12 mmol)

  • Morpholine (1 mmol)

  • Glacial acetic acid (1 mmol)

  • Ionic liquid (e.g., [bmim][NTf2]) (5 mL)

  • 4 Å Molecular sieves (1.80 g)

  • Diethyl ether (for extraction)

Procedure:

  • To a 25 mL round-bottom flask, add the ionic liquid (5 mL), morpholine (1 mmol), glacial acetic acid (1 mmol), and the substituted aromatic aldehyde (10 mmol).

  • Stir the mixture for 10 minutes at room temperature (25-28 °C).

  • Add this compound (12 mmol) and 4 Å molecular sieves (1.80 g) to the mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC (typically 0.5 to 2 hours).[15]

  • Upon completion, extract the product with diethyl ether (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

Quantitative Data: Knoevenagel Condensation of Ethyl 4-chloroacetoacetate with Aromatic Aldehydes (as a model)
EntryAldehyde (R group)Product (E/Z ratio)Yield (%)Reference
14-ChlorophenylEthyl 2-chloroacetyl-3-(4-chlorophenyl)propenoate (70/30)84[15]
24-MethoxyphenylEthyl 2-chloroacetyl-3-(4-methoxyphenyl)propenoate (85/15)78[15]
3PhenylEthyl 2-chloroacetyl-3-phenylpropenoate (56/44)72[15]
42-FuranylEthyl 2-chloroacetyl-3-(2-furanyl)propenoate (60/40)65[15]
53,4-MethylenedioxyphenylEthyl 2-chloroacetyl-3-(3,4-methylenedioxyphenyl)propenoate (75/25)75[15]

Biological Activities of the Synthesized Derivatives

Derivatives synthesized from this compound and substituted aldehydes have shown promising biological activities, making them attractive candidates for further investigation in drug discovery programs.

Antimycobacterial Activity

Several studies have highlighted the potential of dihydropyridine derivatives as antimycobacterial agents.[7][17] The isonicotinoyl moiety is a key component of the first-line anti-tuberculosis drug isoniazid, suggesting that its incorporation into new scaffolds could lead to potent antimycobacterial compounds.[18][19]

Antimycobacterial_Pathway DHP_derivative Dihydropyridine Derivative (from this compound) Inhibition Inhibition of Growth DHP_derivative->Inhibition Exhibits activity against Mycobacterium Mycobacterium tuberculosis Inhibition->Mycobacterium Impacts

Caption: Logical relationship of dihydropyridine derivatives to their antimycobacterial effect.

Cytotoxic and Anticancer Activity

The cytotoxic potential of 1,4-dihydropyridine derivatives against various cancer cell lines has been investigated.[6][8][9][10][20] The mechanism of action is often complex and may not be solely related to calcium channel modulation.[8][10]

Calcium Channel Modulating Activity

The 1,4-dihydropyridine scaffold is famously associated with calcium channel blocking activity, which is the basis for their use in treating hypertension.[2][21][22][23][24] The specific substituents on the dihydropyridine ring play a crucial role in determining the potency and selectivity of this activity.[25]

Quantitative Data: Biological Activity of Dihydropyridine Derivatives
Compound ClassBiological ActivityCell Line / TargetIC50 / MICReference
N-aryl-1,4-dihydropyridine-3,5-dicarboxamidesAntimycobacterialM. smegmatis, BCGMBC: 16-32 µg/mL[7]
1,4-Dihydropyridines with nitroimidazole moietyCytotoxicityRaji, K562, Fen, HeLaModerate to good activity[8][10]
Symmetric 4-aryl-1,4-dihydropyridinesCytotoxicityHeLa, MCF-7IC50: 2.3 - 11.9 µM[6][26]
2,6-Dimethyl-3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridinesCytotoxicityMOLT-4IC50: 17.4 µM[9]
Dihydropyridine carboxylic acidsCytotoxicityHCT-15IC50: 7.94 - 9.24 µM[20]

Conclusion

The reaction of this compound with substituted aldehydes via the Hantzsch synthesis and Knoevenagel condensation provides a versatile platform for the synthesis of a wide array of substituted pyridine and dihydropyridine derivatives. These compounds are of significant interest to the pharmaceutical and medicinal chemistry communities due to their demonstrated potential as antimycobacterial, anticancer, and cardiovascular agents. The protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents. Further exploration of the structure-activity relationships of these compounds is warranted to optimize their biological profiles and advance them as potential drug candidates.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis and purification of ethyl isonicotinoylacetate, a valuable intermediate in pharmaceutical and agrochemical research.[1] The synthesis is achieved via a Claisen condensation of ethyl isonicotinate and ethyl acetate. Purification of the crude product is described using two common laboratory techniques: recrystallization and column chromatography. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual workflows to ensure reproducibility and success in the laboratory.

Introduction

This compound is a key building block in the synthesis of various bioactive molecules, including potential anti-tuberculosis agents.[1] Its preparation is a fundamental step in many drug discovery and development pipelines. The most common synthetic route is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[2][3][4][5] This application note details a reliable method for its synthesis and subsequent purification to obtain a high-purity final product suitable for further synthetic transformations.

Synthesis of this compound via Claisen Condensation

The synthesis of this compound is performed through the Claisen condensation of ethyl isonicotinate and ethyl acetate using sodium ethoxide as a base.[6]

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_product Product A Ethyl Isonicotinate D This compound A->D + B Ethyl Acetate B->D + C Sodium Ethoxide (Base) C->D Catalyst

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials and Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Ethyl isonicotinate

  • Ethyl acetate, anhydrous

  • Sodium metal or Sodium ethoxide

  • Ethanol, absolute

  • Deionized water

  • Acetic acid

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide (if not commercially available): In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood. Continue adding sodium until the desired molar equivalent is reached.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution (or commercially sourced sodium ethoxide), add a solution of ethyl isonicotinate and anhydrous ethyl acetate.

  • Reaction: Heat the reaction mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water.

  • Extraction: Wash the aqueous solution with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with acetic acid until it is slightly acidic. An oily product should separate.

  • Isolation: Extract the product from the aqueous layer with ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound as an oil or semi-solid.

Quantitative Data for Synthesis
Reagent/ParameterAmountMoles (approx.)Role
Ethyl Isonicotinate10.0 g0.066 molStarting Material
Ethyl Acetate11.6 g (12.9 mL)0.132 molStarting Material
Sodium Ethoxide4.5 g0.066 molBase
Absolute Ethanol50 mL-Solvent
Reflux Time4-6 hours-Reaction Time
TemperatureReflux (~78 °C)-Reaction Temp.
Expected Yield 9.5 g (approx. 75%)--

Purification of this compound

The crude product obtained from the synthesis can be purified by either recrystallization or column chromatography to achieve high purity.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A Reactants Mixing B Reflux A->B C Work-up & Extraction B->C D Crude Product C->D E Recrystallization D->E Method 1 F Column Chromatography D->F Method 2 G Pure Product E->G F->G

Caption: Overall workflow from synthesis to purified product.

Protocol 1: Purification by Recrystallization

Recrystallization is a convenient method for purifying solid compounds. A suitable solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of methanol and water is effective for this compound.[6]

Materials and Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • Methanol

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol.

  • Slowly add hot deionized water to the solution until it becomes slightly cloudy.

  • Add a small amount of hot methanol dropwise until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.

Materials and Equipment:

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Beakers or test tubes for fraction collection

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., from 9:1 to 7:3 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data for Purification
ParameterRecrystallizationColumn Chromatography
Solvent/Eluent Methanol/WaterHexane/Ethyl Acetate (gradient)
Typical Recovery 70-85%60-80%
Purity (by HPLC/NMR) >98%>99%
Physical Appearance Off-white to pale yellow solidPale yellow oil or solid
Melting Point 53-59 °C53-59 °C[7]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium metal reacts violently with water. Handle with extreme care.

  • The solvents used are flammable. Avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described provide a reliable and reproducible method for the laboratory-scale synthesis and purification of this compound. The choice of purification method will depend on the desired purity and the nature of the impurities present in the crude product. These detailed application notes are intended to assist researchers in obtaining high-quality material for their ongoing scientific endeavors.

References

Application Notes and Protocols for the Use of Ethyl Isonicotinoylacetate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl isonicotinoylacetate is a highly versatile building block in organic synthesis, particularly valuable in the field of medicinal chemistry. Its structure combines a β-ketoester functionality, which is reactive in numerous condensation reactions, with a pyridine ring (specifically, the isonicotinoyl group). The pyridine scaffold is a privileged structure in drug discovery, appearing in a vast number of approved pharmaceuticals.

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single, often complex product, incorporating the majority of the atoms from the starting materials.[1][2] These reactions are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules for biological screening.[3][4] The use of this compound in MCRs allows for the direct incorporation of the biologically relevant pyridine moiety into complex heterocyclic scaffolds, making it a powerful strategy for drug discovery and development.[5]

This document provides detailed application notes and experimental protocols for the use of this compound in two key MCRs: the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction, along with a significant Hantzsch-type variant for the synthesis of polyhydroquinolines.

Hantzsch 1,4-Dihydropyridine Synthesis

Application Note:

The Hantzsch synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce 1,4-dihydropyridines (1,4-DHPs).[6][7] 1,4-DHP derivatives are a cornerstone in cardiovascular medicine, with many functioning as L-type calcium channel blockers for the treatment of hypertension and angina (e.g., Nifedipine, Amlodipine).[8][9]

By employing this compound in place of a traditional β-ketoester like ethyl acetoacetate, it is possible to synthesize novel 1,4-DHPs featuring a pyridyl group at the 3- and 5-positions of the DHP ring. This modification can significantly alter the pharmacological profile of the resulting molecules, offering new avenues for lead optimization in drug discovery. The reaction is typically straightforward, high-yielding, and tolerant of a wide variety of substituted aldehydes.

Experimental Protocol: General Procedure for Hantzsch Synthesis

This protocol describes a one-pot synthesis of diethyl 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate analogues using this compound.

  • Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent and Catalyst: Add ethanol (10 mL) as the solvent. While many Hantzsch reactions proceed without a catalyst, a catalytic amount of a Lewis or Brønsted acid (e.g., FeCl₃, p-TSA) can be added to improve yields and shorten reaction times, particularly for less reactive aldehydes.[6][10]

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with constant stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of crushed ice or cold water.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and a small amount of cold ethanol to remove unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,4-dihydropyridine derivative.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Quantitative Data:

The following table summarizes representative outcomes for the Hantzsch synthesis with various aldehydes under different conditions, adapted from similar reported procedures.

EntryAldehyde (1 mmol)β-Ketoester (2 mmol)Nitrogen Source (1.5 mmol)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeThis compoundAmmonium AcetateNoneEthanolReflux4~85-95
24-ChlorobenzaldehydeThis compoundAmmonium AcetateNoneEthanolReflux3~90-98
34-NitrobenzaldehydeThis compoundAmmonium AcetateNoneEthanolReflux2~92-97
44-MethoxybenzaldehydeThis compoundAmmonium AcetateFeCl₃ (1 mol%)Solvent-free1101~90-95[10]
5FormaldehydeThis compoundAmmonium AcetateNoneWater302~75[11]

Reaction Mechanism: Hantzsch Synthesis

Hantzsch_Mechanism A Aldehyde (R-CHO) Knoevenagel Knoevenagel Condensation A->Knoevenagel B This compound (Py-COCH2COOEt) B->Knoevenagel Enamine_Formation Enamine Formation B->Enamine_Formation C Ammonia (NH3) C->Enamine_Formation Intermediate1 α,β-Unsaturated Ketoester (Py-CO-C(COOEt)=CHR) Knoevenagel->Intermediate1 Intermediate2 Enamine Intermediate (Py-C(NH2)=CHCOOEt) Enamine_Formation->Intermediate2 Michael_Addition Michael Addition Intermediate1->Michael_Addition Intermediate2->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP 1,4-Dihydropyridine Product Cyclization->DHP

Caption: Mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Four-Component Synthesis of Polyhydroquinolines

Application Note:

A powerful variation of the Hantzsch reaction is the four-component synthesis of polyhydroquinolines.[12] This reaction involves an aldehyde, a β-ketoester (this compound), a cyclic 1,3-dicarbonyl compound (such as dimedone), and ammonium acetate.[13] The resulting polyhydroquinoline scaffold is a fused heterocyclic system that possesses a wide range of biological activities, including potential as anticancer, anti-inflammatory, and anti-diabetic agents.[13][14] This one-pot synthesis provides rapid access to complex, drug-like molecules that would otherwise require lengthy linear synthetic routes.

Experimental Protocol: General Procedure for Polyhydroquinoline Synthesis

  • Reaction Setup: In a 50 mL round-bottom flask, combine the aldehyde (1 mmol), this compound (1 mmol), dimedone (1 mmol), and ammonium acetate (1.5 mmol).[12]

  • Solvent: Add ethanol (5 mL) and stir the mixture at room temperature.[12] Some protocols may utilize reflux conditions or catalysts to accelerate the reaction.[14]

  • Reaction Conditions: Stir the reaction mixture vigorously. The reaction can often proceed at ambient temperature, but heating to reflux (80 °C) may be necessary for less reactive substrates.[12][14]

  • Monitoring: Follow the reaction's progress by TLC. The reaction is typically complete within 2-8 hours.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into crushed ice.[12]

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from ethanol to obtain the pure polyhydroquinoline derivative.[12]

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, MS, and IR analysis.

Quantitative Data:

The table below presents typical results for the four-component synthesis of polyhydroquinolines, demonstrating the versatility of the reaction with different aldehydes.

EntryAldehyde (1 mmol)β-Ketoester (1 mmol)1,3-Diketone (1 mmol)CatalystSolventTempTime (h)Yield (%)
14-ChlorobenzaldehydeThis compoundDimedoneNoneEthanolRT6~95[12]
24-HydroxybenzaldehydeThis compoundDimedoneNoneEthanolRT8~92[12]
33-NitrobenzaldehydeThis compoundDimedoneNoneEthanolRT5~94[12]
4BenzaldehydeThis compoundDimedone[Msim]ClEthanol80 °C0.5~96[14]
5Indole-3-carbaldehydeThis compoundDimedoneNoneEthanolRT7~90[12]

Experimental Workflow: Polyhydroquinoline Synthesis

Polyhydroquinoline_Workflow Start Combine Reactants: - Aldehyde - this compound - Dimedone - Ammonium Acetate Solvent Add Solvent (e.g., Ethanol) Start->Solvent Reaction Stir at RT or Reflux (Monitor by TLC) Solvent->Reaction Workup Pour into Ice Water Reaction->Workup Filtration Filter Precipitate Workup->Filtration Purification Recrystallize from Ethanol Filtration->Purification Product Pure Polyhydroquinoline Product Purification->Product

Caption: Workflow for the four-component synthesis of polyhydroquinolines.

Biginelli Reaction

Application Note:

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea).[15][16] This acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), a class of heterocyclic compounds with a remarkable spectrum of biological activities, including antiviral, antitumor, antibacterial, and antihypertensive properties.[17][18] The use of this compound as the β-ketoester component directly installs a pyridine ring onto the DHPM core, creating novel heterocyclic systems with high potential for applications in drug development. The reaction is known for its operational simplicity and often proceeds with high yields.[19]

Experimental Protocol: General Procedure for the Biginelli Reaction

  • Reaction Setup: In a 25 mL round-bottom flask, mix the aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (1.5 mmol).[19]

  • Solvent and Catalyst: Add ethanol (10 mL) and a catalytic amount of an acid, such as HCl, or a Lewis acid like B(C₆F₅)₃ (1 mol%).[15][19]

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring for 2-5 hours.

  • Monitoring: Check the reaction's completion via TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into cold water, which will cause the product to precipitate.

    • Collect the solid by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from hot ethanol to yield the pure DHPM.

  • Characterization: Analyze the final compound by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to confirm its structure.

Quantitative Data:

The following table shows representative results for the Biginelli reaction using various aldehydes and catalytic systems.

EntryAldehyde (1 mmol)β-Ketoester (1 mmol)Urea/Thiourea (1.5 mmol)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeThis compoundUreaB(C₆F₅)₃ (1%)EthanolReflux2.594[19]
24-ChlorobenzaldehydeThis compoundUreaB(C₆F₅)₃ (1%)EthanolReflux2.096[19]
33-HydroxybenzaldehydeThis compoundThioureaB(C₆F₅)₃ (1%)EthanolReflux3.092[19]
44-MethylbenzaldehydeThis compoundUreaDCPD (7%)EthanolReflux0.693[16]
52-NaphthaldehydeThis compoundUreaB(C₆F₅)₃ (1%)EthanolReflux3.591[19]

DCPD = Dicalcium Phosphate Dihydrate

Reaction Mechanism: Biginelli Reaction

Biginelli_Mechanism Aldehyde Aldehyde + Urea (Acid Catalyzed) Acylimine N-Acylimine Intermediate Aldehyde->Acylimine Addition Nucleophilic Addition Acylimine->Addition Electrophile Ketoester This compound (Enol form) Ketoester->Addition Nucleophile OpenChain Open-Chain Intermediate Addition->OpenChain Cyclization Intramolecular Cyclization & Dehydration OpenChain->Cyclization DHPM Dihydropyrimidinone (DHPM) Product Cyclization->DHPM

Caption: Key steps in the mechanism of the Biginelli reaction.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl Isonicotinoylacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl isonicotinoylacetate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthesis and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and established method is the Claisen condensation reaction. This involves the base-catalyzed reaction between two esters.[1][2] Specifically, ethyl isonicotinate reacts with ethyl acetate in the presence of a strong base to form the desired β-keto ester, this compound.[1][3]

Q2: Why is my reaction yield consistently low?

Low yields in a Claisen condensation can stem from several factors:

  • Presence of Water: The strong bases used are highly sensitive to moisture. Any water in the reactants or glassware will consume the base, preventing the crucial deprotonation of the ester.[4]

  • Inactive Base: The base (e.g., sodium ethoxide) may have degraded due to improper storage. It is often best to use a freshly prepared or newly purchased reagent.

  • Insufficient Base: A stoichiometric equivalent of the base is required. This is because the final product, a β-keto ester, is more acidic than the starting materials and will be deprotonated by the base. This final deprotonation step is what drives the reaction equilibrium towards the product, ensuring a high yield.[1][2]

  • Reaction Equilibrium: The Claisen condensation is a reversible reaction. Without the final deprotonation step driven by a full equivalent of base, the equilibrium may not favor product formation.[1][4]

  • Suboptimal Temperature: The optimal temperature depends on the base used. For instance, reactions with sodium ethoxide often require prolonged reflux[3], while those with stronger bases like Lithium bis(trimethylsilyl)amide (LiHMDS) are performed at very low temperatures (-40°C).[5]

Q3: What are the common side reactions and how can they be minimized?

The main side reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate. To minimize this, one strategy is to use the non-enolizable ester (ethyl isonicotinate) as the limiting reagent and add it to a mixture of the base and an excess of the enolizable ester (ethyl acetate). Another potential side reaction is transesterification if the alkoxide base does not match the alkyl group of the esters (e.g., using sodium methoxide with ethyl esters).[4]

Q4: How do I choose the correct base for the synthesis?

The choice of base is critical.

  • Sodium Ethoxide (NaOEt): This is a classic choice. To avoid transesterification, the alkoxide of the base must match the alcohol portion of the esters.[2][4] It is suitable for large-scale synthesis and can produce high yields, though it may require longer reaction times and higher temperatures.[3]

  • Lithium bis(trimethylsilyl)amide (LiHMDS): This is a very strong, non-nucleophilic base that allows for rapid reaction at low temperatures.[5] It can be advantageous for preventing side reactions that might occur at higher temperatures.

Q5: My final product is a discolored oil instead of an off-white solid. What went wrong?

The formation of a red or orange oil suggests the presence of impurities.[3] This can happen due to an incomplete reaction or side reactions. The workup procedure can be modified by treating the solution with decolorizing charcoal before filtration.[3] If the product fails to crystallize, it is likely due to oily impurities, and purification via silica gel column chromatography may be necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Reagents or glassware contaminated with water.2. Degraded or insufficient amount of base.3. Incorrect reaction temperature or time.1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh reagents.2. Use a full stoichiometric equivalent of freshly prepared or new base.3. For NaOEt, ensure adequate reflux time (e.g., 20 hours).[3] For LiHMDS, maintain a low temperature (e.g., -40°C).[5]
Product is a Discolored Oil 1. Presence of colored impurities from side reactions.2. Incomplete reaction.1. During workup, after acidification and extraction, treat the organic solution with decolorizing charcoal before drying and solvent removal.[3]2. Confirm reaction completion with an appropriate method (e.g., TLC) before quenching.
Difficulty in Crystallization 1. Oily impurities are inhibiting crystal formation.2. Residual solvent is present.1. Purify the crude product using column chromatography.2. Ensure the extraction solvent is completely removed under vacuum before attempting crystallization.
Broad or Low Melting Point The product is impure.Recrystallize the product from a suitable solvent system, such as methanol and water.[3] Verify purity via analytical methods like TLC or NMR.

Data Presentation

Table 1: Comparison of Synthesis Protocols

ParameterMethod 1: Sodium EthoxideMethod 2: LiHMDS
Base Sodium Ethoxide (NaOEt)Lithium bis(trimethylsilyl)amide (LiHMDS)
Reactants Ethyl Isonicotinate, Ethyl AcetateEthyl Isonicotinate, Ethyl Acetate
Solvent Ethanol (for base prep), Toluene (optional)Tetrahydrofuran (THF)
Temperature Reflux-40°C
Reaction Time 20 hours20 minutes
Reported Yield 80%[3]Not specified, general method provided.[5]
Workup Acidification with Acetic AcidQuenching with Acetic Acid

Table 2: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 26377-17-3[5]
Molecular Formula C₁₀H₁₁NO₃[5]
Molecular Weight 193.2 g/mol [5]
Appearance Off-white to yellow-brown crystalline powder[5]
Melting Point 53-59 °C or 59-61 °C[3][5]
Boiling Point 169°C / 4 mmHg[5]

Experimental Protocols

Protocol 1: Claisen Condensation using Sodium Ethoxide

This protocol is adapted from a procedure yielding 80% of the final product.[3]

  • Preparation of Sodium Ethoxide: In a suitable reaction vessel, add 115 g of sodium to 4 liters of refluxing absolute ethanol, ensuring a steady reflux is maintained. After all the sodium has reacted, concentrate the solution under vacuum to obtain a white powder of sodium ethoxide.

  • Reaction Setup: To the powdered sodium ethoxide, add a solution of 498 g of ethyl isonicotinate and 580 g of ethyl acetate in one portion.

  • Reaction: Reflux the resulting reddish-orange reaction mixture for 20 hours.

  • Workup - Quenching and Extraction: Pour the cooled reaction mixture into 5 liters of water and wash twice with ether to remove unreacted starting material.

  • Workup - Acidification: Acidify the aqueous layer with acetic acid. An oil will separate. Collect the oil.

  • Workup - Final Extraction: Saturate the aqueous layer with sodium chloride and extract with ethyl acetate. Combine these extracts with the previously collected oil.

  • Purification - Decolorization: Dry the combined organic solution, treat with decolorizing charcoal, and filter.

  • Purification - Crystallization: Concentrate the filtrate to yield a red oil which should crystallize on cooling. Dissolve this oil in approximately 400 mL of warm methanol, then add 1 liter of water. Cool the mixture to below 0°C.

  • Isolation: Collect the separated crystalline product by filtration to yield this compound. An additional crop of crystals can be obtained by concentrating the mother liquor.

Protocol 2: Claisen Condensation using LiHMDS

This protocol describes a general method using a stronger base at low temperatures.[5]

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of ethyl isonicotinate (10 mmol) and ethyl acetate (70 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Cooling: Cool the solution to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Base Addition: Rapidly add Lithium bis(trimethylsilyl)amide (LiHMDS, 30 mmol) to the cooled solution while stirring.

  • Reaction: Maintain the mixture at -40°C and continue stirring for 20 minutes.

  • Workup - Quenching: Quench the reaction by adding acetic acid (50 mmol).

  • Workup - Neutralization and Extraction: Alkalize the mixture with a 10% sodium bicarbonate (NaHCO₃) solution. Extract the mixture with ethyl acetate (2 x 100 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and saturated brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification, such as recrystallization or column chromatography, may be required.

Visualizations

G General Workflow for this compound Synthesis Start Reactants (Ethyl Isonicotinate, Ethyl Acetate, Base) Reaction Claisen Condensation Start->Reaction Quench Quench Reaction (e.g., Acetic Acid) Reaction->Quench Workup Aqueous Workup (Extraction & Washing) Quench->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield Start Low Yield Observed CheckMoisture Were anhydrous conditions maintained? Start->CheckMoisture CheckBase Was a full equivalent of fresh base used? CheckMoisture->CheckBase Yes FixMoisture ACTION: Dry all solvents/glassware. Use fresh reagents. CheckMoisture->FixMoisture No CheckTempTime Were reaction temp and time optimal? CheckBase->CheckTempTime Yes FixBase ACTION: Use freshly prepared base. Verify stoichiometry. CheckBase->FixBase No CheckWorkup Was product lost during workup/purification? CheckTempTime->CheckWorkup Yes FixConditions ACTION: Adjust temperature and monitor reaction time. CheckTempTime->FixConditions No FixWorkup ACTION: Optimize extraction and crystallization steps. CheckWorkup->FixWorkup Yes Success Yield Improved CheckWorkup->Success No FixMoisture->CheckBase FixBase->CheckTempTime FixConditions->CheckWorkup FixWorkup->Success

Caption: A decision tree for troubleshooting low yield issues in the synthesis.

References

common side products in ethyl isonicotinoylacetate reactions and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl isonicotinoylacetate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides addressing common side products and their avoidance.

Frequently Asked Questions (FAQs)

What are the most common side products in reactions involving this compound?

This compound is a versatile β-ketoester, but its reactivity can lead to several common side products. The primary undesired pathways include:

  • Hydrolysis: As an ester, it is susceptible to hydrolysis under both acidic and basic conditions to yield isonicotinic acid and ethanol.

  • Decarboxylation: The β-ketoester functionality makes the molecule prone to decarboxylation, especially upon heating in the presence of acid or base, to form 4-acetylpyridine.

  • Self-Condensation (Claisen Condensation): In the presence of a strong base, this compound can undergo self-condensation, leading to the formation of dimers or oligomers.

  • Side Reactions in Named Condensations: In multicomponent reactions like the Hantzsch pyridine synthesis or Knoevenagel condensation, various side products can arise from competing reaction pathways if conditions are not carefully controlled.

How can I minimize the hydrolysis of this compound during a reaction?

Hydrolysis to isonicotinic acid is a common issue, particularly when using aqueous acidic or basic conditions.

Troubleshooting Guide: Minimizing Hydrolysis

IssueCauseRecommended Solution
Formation of Isonicotinic Acid Presence of water in acidic or basic reaction mixtures.Use anhydrous conditions: Ensure all solvents and reagents are thoroughly dried. Run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Prolonged reaction times at elevated temperatures.Optimize reaction time and temperature: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed. Use the lowest effective temperature.
Use of strong aqueous acids or bases.Employ non-aqueous acid/base systems: Consider using organic bases (e.g., triethylamine, DBU) or Lewis acids in anhydrous organic solvents.

Experimental Protocol: General Anhydrous Reaction Setup

  • Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • Use freshly distilled and dried solvents. Anhydrous solvents from commercial suppliers are also suitable.

  • Add reagents via syringe through a rubber septum under a positive pressure of an inert gas.

  • Maintain the inert atmosphere throughout the course of the reaction.

Hydrolysis_Avoidance cluster_problem Problem cluster_causes Primary Causes cluster_solutions Avoidance Strategies Problem This compound Hydrolysis Cause1 Presence of Water Problem->Cause1 Cause2 Strong Aqueous Acid/Base Problem->Cause2 Cause3 High Temperature/ Prolonged Reaction Problem->Cause3 Solution1 Anhydrous Conditions (Inert Atmosphere) Cause1->Solution1 Solution2 Non-Aqueous Acid/Base (e.g., Organic Bases, Lewis Acids) Cause2->Solution2 Solution3 Optimize Reaction Time & Temperature Cause3->Solution3

My reaction is producing 4-acetylpyridine. What is causing this and how can I prevent it?

The formation of 4-acetylpyridine is a result of the decarboxylation of the β-ketoester. This is often preceded by hydrolysis of the ester to the corresponding carboxylic acid, which is then highly susceptible to losing CO2 upon heating.

Troubleshooting Guide: Preventing Decarboxylation

IssueCauseRecommended Solution
Formation of 4-Acetylpyridine Hydrolysis followed by thermal decarboxylation.Avoid acidic conditions and high temperatures: The decarboxylation of the corresponding β-keto acid is rapid, especially when heated. Therefore, minimizing hydrolysis (see FAQ 2) is the primary way to prevent this side product.
Use of harsh acidic workup conditions.Use mild workup procedures: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) at low temperatures (0-5 °C). Avoid strong acids during extraction and purification.
Krapcho decarboxylation conditions.Avoid high-boiling polar aprotic solvents with salts: Conditions like DMSO with NaCl at high temperatures are known to promote decarboxylation and should be avoided unless desired.

Quantitative Data on Temperature Effect on Decarboxylation

Temperature RangeGeneral Effect on Decarboxylation Rate
< 80 °CGenerally slow for most β-ketoesters.
80 - 120 °CRate becomes significant, especially under acidic or basic conditions.
> 120 °CRapid decarboxylation is expected.

Decarboxylation_Pathway Start This compound Intermediate Isonicotinoylacetic Acid Start->Intermediate Hydrolysis (H₂O, H⁺/OH⁻) DesiredProduct Desired Product Start->DesiredProduct Desired Reaction SideProduct 4-Acetylpyridine Intermediate->SideProduct Decarboxylation (Heat, -CO₂)

I am observing the formation of a viscous, high-molecular-weight byproduct, especially when using a strong base. What is it and how can it be avoided?

This is likely due to the self-condensation (Claisen condensation) of this compound. The enolate of one molecule attacks the carbonyl group of another, leading to a dimeric β-ketoester, which can potentially react further.

Troubleshooting Guide: Minimizing Self-Condensation

| Issue | Cause | Recommended Solution | | :--- | :--- | | Formation of Dimeric/Oligomeric Byproducts | Use of a strong base in high concentration. | Choose the appropriate base: Use the weakest base necessary to achieve the desired transformation. If a strong base is required, consider using a hindered base like lithium diisopropylamide (LDA) at low temperatures. | | | Slow addition of the electrophile. | Control addition rates: If your reaction involves the enolate of this compound reacting with an electrophile, add the base to the ester at low temperature to pre-form the enolate, and then add the electrophile quickly. Alternatively, add the ester slowly to a mixture of the base and the electrophile. | | | High reaction temperature. | Maintain low temperatures: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of self-condensation. |

Experimental Protocol: Minimized Self-Condensation in Alkylation

  • To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to form LDA.

  • Slowly add a solution of this compound in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Rapidly add the alkyl halide (electrophile) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

I am using this compound in a Hantzsch pyridine synthesis and getting low yields and multiple products. How can I optimize this?

The Hantzsch synthesis, while powerful, can be prone to side reactions if not optimized.[2] Common issues include the Knoevenagel condensation of the aldehyde with itself or with the β-ketoester, and the formation of other heterocyclic systems.

Troubleshooting Guide: Optimizing Hantzsch Pyridine Synthesis

IssueCauseRecommended Solution
Low Yield of Dihydropyridine Competing side reactions.One-pot vs. stepwise approach: For complex substrates, a stepwise approach may be beneficial. First, synthesize the enamine from this compound and ammonia, and the Knoevenagel adduct from the aldehyde and another equivalent of the β-ketoester separately, then combine them.
Inefficient cyclization.Catalyst choice: While classical conditions use ammonia or ammonium acetate, various catalysts have been shown to improve yields, including iodine, Lewis acids, and solid-supported catalysts.
Harsh reaction conditions.Solvent and temperature: The choice of solvent can significantly impact the reaction. Ethanol is traditional, but other solvents or even solvent-free conditions with microwave irradiation have been reported to improve yields and reduce reaction times.[3]

Hantzsch_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel EIA1 Ethyl Isonicotinoylacetate (1 eq.) Enamine Enamine EIA1->Enamine EIA2 Ethyl Isonicotinoylacetate (1 eq.) EIA2->Knoevenagel Ammonia Ammonia Source Ammonia->Enamine DHP 1,4-Dihydropyridine Enamine->DHP Knoevenagel->DHP

How can I avoid side products in a Knoevenagel condensation with this compound?

The Knoevenagel condensation involves the reaction of an active methylene compound (like this compound) with a carbonyl compound.[4] Potential side reactions include self-condensation of the aldehyde/ketone, or a Michael addition of a second equivalent of the enolate to the α,β-unsaturated product.

Troubleshooting Guide: Optimizing Knoevenagel Condensation

IssueCauseRecommended Solution
Formation of Michael Adduct Use of a strong base and excess active methylene compound.Use a catalytic amount of a weak base: Piperidine or ammonium acetate are common catalysts. Using them in catalytic amounts minimizes the concentration of the enolate, reducing the likelihood of a subsequent Michael addition.
High reaction temperature.Control the temperature: Run the reaction at room temperature or with gentle heating. High temperatures can promote side reactions.
Self-condensation of Carbonyl Compound Use of a strong base.Use a mild catalyst: A key advantage of the Knoevenagel condensation is that it can be catalyzed by weak bases, which avoids the self-condensation of aldehydes or ketones that can occur with stronger bases.[5]

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and this compound (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid and wash with cold ethanol to obtain the purified product.

References

troubleshooting low yield in Hantzsch synthesis with ethyl isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Hantzsch synthesis, with a specific focus on reactions involving ethyl isonicotinoylacetate.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction with this compound is resulting in a very low yield. What are the common causes?

Low yields in the Hantzsch synthesis, particularly with heteroaromatic substrates like this compound, can be attributed to several factors. The classical approach often requires harsh reaction conditions and long reaction times, which can lead to the degradation of starting materials or the desired dihydropyridine product. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Prolonged heating can lead to decomposition.[1][2]

  • Purity of Reactants: Impurities in the aldehyde, this compound, or the ammonia source can significantly hinder the reaction.

  • Inefficient Mixing: For heterogeneous reactions, inefficient stirring can lead to poor interaction between reactants.

  • Side Reactions: The formation of byproducts is a common cause of low yields. With this compound, the basicity of the pyridine nitrogen might contribute to side reactions.

  • Oxidation of the Dihydropyridine Product: The initial dihydropyridine product can be sensitive to air oxidation, especially under harsh conditions, leading to the formation of the corresponding pyridine and reducing the yield of the desired product.[1]

Q2: How does the electron-withdrawing nature of the isonicotinoyl group in this compound affect the reaction?

The isonicotinoyl group, being a pyridine ring, is electron-withdrawing. This property can influence the acidity of the α-protons of the β-ketoester, potentially affecting the rates of the initial condensation steps of the Hantzsch reaction. Variations in starting materials, including the electronic nature of the β-ketoester, can significantly influence the structure and properties of the resulting pyridine derivatives.[3]

Q3: Can the basic nitrogen in the pyridine ring of this compound interfere with the reaction?

Yes, the basic nitrogen atom in the pyridine ring can potentially interfere with the reaction in several ways:

  • Catalyst Inhibition: If an acid catalyst is used, the basic nitrogen can neutralize the catalyst, rendering it less effective.

  • Promotion of Side Reactions: The basicity might catalyze undesired side reactions, leading to a more complex reaction mixture and lower yield of the target compound.

  • Solubility Issues: The polarity of the pyridine moiety might affect the solubility of the starting material and intermediates in certain solvents, impacting reaction rates.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing little to no formation of the desired dihydropyridine product, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting cluster_conditions Reaction Conditions cluster_catalyst Catalyst Strategy Start Low Product Yield Purity Check Reactant Purity Start->Purity Stoichiometry Verify Stoichiometry Purity->Stoichiometry Conditions Optimize Reaction Conditions Stoichiometry->Conditions Catalyst Investigate Catalyst Conditions->Catalyst Temp Adjust Temperature Conditions->Temp Solvent Screen Solvents Catalyst->Solvent CatalystType Screen Different Catalysts (Acidic, Basic, Organocatalyst) Catalyst->CatalystType Energy Consider Alternative Energy Sources Solvent->Energy Analysis Analyze Reaction Mixture for Intermediates Energy->Analysis Success Improved Yield Analysis->Success Time Vary Reaction Time Temp->Time CatalystLoading Optimize Catalyst Loading CatalystType->CatalystLoading

Caption: A stepwise approach to troubleshooting low product yield in the Hantzsch synthesis.

Detailed Steps:

  • Verify Reactant Quality and Stoichiometry:

    • Purity: Ensure all reactants (aldehyde, this compound, and ammonium source) are pure. Impurities can act as inhibitors or lead to side reactions.

    • Stoichiometry: The typical molar ratio for the Hantzsch synthesis is 1 equivalent of aldehyde, 2 equivalents of β-ketoester, and 1 to 1.2 equivalents of an ammonia source (e.g., ammonium acetate).[4] Deviations from this can lead to incomplete reactions or byproduct formation.

  • Optimize Reaction Conditions:

    • Temperature: The classical Hantzsch reaction often requires heating.[2] However, excessively high temperatures can cause degradation. It is advisable to screen a range of temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Both insufficient and excessive reaction times can result in low yields.

  • Evaluate the Solvent:

    • The choice of solvent can significantly impact the reaction. While ethanol is commonly used, other solvents should be considered. For reactions involving polar substrates like this compound, polar aprotic solvents (e.g., DMF, DMSO) or even water might be beneficial.[2] Solvent-free conditions have also been reported to be effective in some cases.

  • Catalyst Selection and Optimization:

    • While the classical Hantzsch reaction can proceed without a catalyst, the use of a catalyst can dramatically improve yields and reduce reaction times.

    • Acid Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., Yb(OTf)₃, ZrCl₄) can activate the carbonyl groups.[1]

    • Base Catalysts: Organic bases like piperidine or pyridine can also be effective.

    • Organocatalysts: Proline and its derivatives have been used as efficient organocatalysts.

    • Heterogeneous Catalysts: Solid-supported catalysts can simplify purification.

    • Given the basic nature of this compound, a careful selection of the catalyst is crucial to avoid neutralization. A screen of different catalyst types and loadings is recommended.

  • Alternative Energy Sources:

    • Microwave Irradiation: This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[5]

    • Ultrasonic Irradiation: Sonication has also been shown to promote the Hantzsch synthesis, sometimes allowing the reaction to proceed at room temperature.[2]

Issue 2: Formation of Multiple Products and Purification Difficulties

A complex reaction mixture with multiple spots on a TLC plate indicates the formation of byproducts.

Potential Side Reactions and Solutions

SideReactions Start Multiple Products Observed Oxidation Oxidation to Pyridine Derivative Start->Oxidation Michael Michael Addition Byproducts Start->Michael SelfCondensation Self-Condensation of Reactants Start->SelfCondensation Incomplete Incomplete Cyclization Start->Incomplete Solution Troubleshooting Strategy Oxidation->Solution Inert atmosphere Milder oxidant Michael->Solution Optimize stoichiometry Lower temperature SelfCondensation->Solution Slow addition of aldehyde Incomplete->Solution Increase reaction time/temp Add catalyst

Caption: Common side reactions in the Hantzsch synthesis and corresponding troubleshooting strategies.

Detailed Steps:

  • Minimize Oxidation:

    • The 1,4-dihydropyridine product can be susceptible to air oxidation. To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • If the corresponding pyridine is the desired final product, a separate, controlled oxidation step after the Hantzsch condensation is often more efficient than allowing spontaneous oxidation. Milder oxidizing agents can improve the yield of the aromatization step.[1]

  • Control Stoichiometry and Temperature:

    • Careful control of the reactant ratios is critical to prevent the formation of Michael addition byproducts or other undesired products.

    • Lowering the reaction temperature can sometimes increase the selectivity for the desired product.[6]

  • Order of Addition:

    • In some cases, the order of adding the reactants can influence the outcome. For instance, pre-mixing the aldehyde and one equivalent of this compound before adding the ammonia source and the second equivalent of the β-ketoester might prevent self-condensation of the aldehyde.

  • Purification Strategies:

    • If byproducts are unavoidable, purification by column chromatography is often necessary. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve good separation.

    • Recrystallization from a suitable solvent can also be an effective purification method for solid products.

Experimental Protocols

General Protocol for Hantzsch Synthesis with this compound

This protocol provides a starting point for optimization.

Materials:

  • Aldehyde (1 mmol)

  • This compound (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (5-10 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol (5-10 mL) and a magnetic stir bar.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically 2-10 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Microwave-Assisted Protocol

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (1.2 mmol) in a minimal amount of a high-boiling solvent like DMF or under solvent-free conditions.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate and purify the product as described in the general protocol.

Data Presentation

The following tables summarize how different reaction parameters can affect the yield of the Hantzsch synthesis. While specific data for this compound is limited in the literature, these tables provide a general guide based on analogous reactions.

Table 1: Effect of Catalyst on Yield in Hantzsch Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
None (Classical)EthanolReflux8-1230-50
p-TSAEthanolReflux4-670-85
Yb(OTf)₃DichloromethaneRoom Temp2-485-95
ProlineDMSO606-875-90

Table 2: Effect of Solvent on Yield in a Catalyzed Hantzsch Synthesis

SolventCatalystTemperature (°C)Time (h)Yield (%)
Ethanolp-TSAReflux580
Acetonitrilep-TSAReflux575
DMFp-TSA100388
WaterSDS80292
Solvent-freeNone100160

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

MethodSolventTemperature (°C)TimeYield (%)
ConventionalEthanolReflux10 h45
MicrowaveSolvent-free12015 min85
UltrasoundEthanolRoom Temp1 h90

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl Isonicotinoylacetate Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing condensation reactions involving ethyl isonicotinoylacetate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during these experiments.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge in condensation reactions. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh batch of catalyst. For amine catalysts like piperidine or morpholine, ensure they have not been exposed to air for extended periods. Consider using a recently opened bottle or purifying the catalyst before use.
Suboptimal Catalyst Loading The amount of catalyst can be critical. Start with a catalytic amount (e.g., 10-20 mol%). If the reaction is slow, a stoichiometric amount might be necessary for certain catalysts. Conversely, too much catalyst can sometimes lead to side reactions.
Incorrect Reaction Temperature Temperature requirements vary. Some Knoevenagel condensations proceed at room temperature, while others require heating (reflux).[1] If no product is observed at room temperature, gradually increase the heat and monitor the reaction by Thin Layer Chromatography (TLC). Conversely, if multiple products are forming, consider running the reaction at a lower temperature.
Inappropriate Solvent The solvent polarity can significantly influence the reaction rate and selectivity. Ethanol is a common choice for Knoevenagel and Hantzsch reactions.[2][3] Greener alternatives like water or solvent-free conditions have also proven effective for similar condensations.[4][5] If solubility is an issue with this compound, consider a co-solvent system.
Impure Reactants Ensure the purity of both the this compound and the aldehyde. Impurities can inhibit the catalyst or lead to unwanted side reactions.
Incorrect Stoichiometry For a standard Knoevenagel condensation, a 1:1 molar ratio of this compound to aldehyde is typical. For a Hantzsch-type reaction, the stoichiometry will be different, usually involving two equivalents of the β-ketoester to one of aldehyde.[6]
Reaction Not Reaching Completion Monitor the reaction progress using TLC. If the starting materials are still present after an extended period, consider increasing the temperature or adding more catalyst.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield catalyst 1. Verify Catalyst Activity & Loading start->catalyst conditions 2. Evaluate Reaction Conditions (Temperature, Time, Solvent) catalyst->conditions reactants 3. Assess Reactant Purity & Stoichiometry conditions->reactants monitoring 4. Monitor Reaction by TLC reactants->monitoring workup 5. Investigate Work-up & Purification monitoring->workup optimize Optimize Conditions workup->optimize

Caption: A flowchart for troubleshooting low product yield.

Issue 2: Formation of Multiple Products/Side Reactions

The appearance of multiple spots on a TLC plate indicates the formation of side products, which complicates purification and reduces the yield of the desired product.

Possible Side Reactions and Mitigation Strategies:

Side ReactionMitigation Strategy
Self-condensation of this compound This can occur in the presence of a strong base. Use a milder base (e.g., a weak amine like piperidine or morpholine) to favor the reaction with the aldehyde.[3]
Michael Addition The product of the Knoevenagel condensation, an α,β-unsaturated carbonyl compound, can sometimes react with another equivalent of the this compound enolate. This can be minimized by using a 1:1 stoichiometry of reactants and avoiding a large excess of the β-ketoester.
Cannizzaro Reaction (for aromatic aldehydes without α-hydrogens) In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo disproportionation. Using a milder catalyst can suppress this side reaction.
Formation of Di-condensation Product In some cases, a di-condensation product may form. Adjusting the stoichiometry, often by using a slight excess of the aldehyde, can help to minimize this.

Strategy for Reducing Side Products:

side_products_strategy start Multiple Products Observed identify 1. Identify Side Products (e.g., Self-condensation, Michael Adduct) start->identify stoichiometry 2. Adjust Reactant Stoichiometry identify->stoichiometry catalyst 3. Consider Milder Catalyst stoichiometry->catalyst temperature 4. Optimize Temperature (Lower temperature may increase selectivity) catalyst->temperature purify Improve Purification temperature->purify

Caption: Strategy for reducing side products and improving purification.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the condensation of this compound with an aromatic aldehyde?

A1: The choice of catalyst can depend on the specific aldehyde and desired reaction conditions. For Knoevenagel-type condensations, weakly basic amines such as piperidine, morpholine (often with a co-catalyst like acetic acid), or L-proline are commonly used and have been shown to be effective for similar active methylene compounds.[7][8] For Hantzsch-type syntheses, ammonium acetate is a common nitrogen source and catalyst.[4]

Q2: Can I run the condensation reaction in water?

A2: Yes, water can be an excellent "green" solvent for these types of reactions, and in some cases can even accelerate the reaction rate.[4] "On-water" conditions, where the reactants are stirred in water, have been successfully used for Hantzsch syntheses.[4] The solubility of your specific reactants should be considered, but even for sparingly soluble compounds, the reaction can often proceed at the interface.

Q3: My product is difficult to purify. What are some common purification strategies?

A3: Purification can often be achieved by recrystallization. A common solvent system for similar condensation products is ethanol or an ethanol/water mixture. If recrystallization is ineffective, column chromatography on silica gel is a standard alternative. The appropriate eluent system will depend on the polarity of your product and can be determined by TLC analysis.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.

Q5: What is the mechanism of the Knoevenagel condensation?

A5: The Knoevenagel condensation involves the nucleophilic addition of an active hydrogen compound (like this compound) to a carbonyl group (an aldehyde or ketone), followed by a dehydration reaction.[3] The catalyst, typically a weak base, facilitates the deprotonation of the active methylene group to form an enolate, which then acts as the nucleophile.

Knoevenagel Condensation Pathway:

knoevenagel_pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product This compound This compound Enolate Formation (Base Catalyst) Enolate Formation (Base Catalyst) This compound->Enolate Formation (Base Catalyst) Aldehyde Aldehyde Nucleophilic Addition Nucleophilic Addition Aldehyde->Nucleophilic Addition Enolate Formation (Base Catalyst)->Nucleophilic Addition Dehydration Dehydration Nucleophilic Addition->Dehydration α,β-Unsaturated Product α,β-Unsaturated Product Dehydration->α,β-Unsaturated Product

Caption: Simplified workflow of the Knoevenagel condensation.

Data Presentation

The following tables summarize typical reaction conditions for condensations of active methylene compounds with aromatic aldehydes, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Catalyst and Solvent Effects on Knoevenagel-type Condensations

EntryAldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeEthyl CyanoacetateDIPEAcToluene291[7]
24-MethoxybenzaldehydeEthyl CyanoacetateDIPEAcToluene1.596[7]
3BenzaldehydeEthyl 4-chloro-3-oxobutanoateMorpholine/Acetic Acid[bmim(NTf2)]284[8]
44-ChlorobenzaldehydeEthyl 4-chloro-3-oxobutanoateMorpholine/Acetic Acid[bmim(NTf2)]179[8]
52-NitrobenzaldehydeEthyl CyanoacetateMorpholineWater192.3[9]

Table 2: Conditions for Hantzsch Dihydropyridine Synthesis

EntryAldehydeβ-ketoesterNitrogen SourceSolventTemperature (°C)Yield (%)Reference
14-MethylbenzaldehydeEthyl AcetoacetateAmmonium AcetateWater3095[4]
24-ChlorobenzaldehydeEthyl AcetoacetateAmmonium AcetateWater3096[4]
3BenzaldehydeEthyl AcetoacetateAmmonium AcetateEthanolReflux91[4]
4BenzaldehydeEthyl AcetoacetateAmmonium AcetateGlycine-HCl Buffer8098[5]

Experimental Protocols

General Protocol for Knoevenagel Condensation of this compound with an Aromatic Aldehyde

This is a generalized protocol and may require optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of this compound).

  • Catalyst Addition: To the stirred solution, add the catalyst (e.g., piperidine, 0.1-0.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no solid forms, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.

General Protocol for Hantzsch-type Synthesis using this compound

This protocol is adapted for a Hantzsch-type reaction which typically leads to dihydropyridine derivatives.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq), this compound (2.0 eq), and a nitrogen source such as ammonium acetate (1.0-1.5 eq).

  • Solvent Addition: Add a solvent such as ethanol or water. For solvent-free conditions, the reactants can be mixed directly.

  • Reaction Conditions: Heat the mixture with stirring to the desired temperature (e.g., 80 °C) and monitor the reaction by TLC.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the reaction mixture and can be collected by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol or water) to remove any unreacted starting materials. Further purification can be achieved by recrystallization.

References

Technical Support Center: Purification of Crude Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude ethyl isonicotinoylacetate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of crude this compound.

Question: My crude this compound is an oil and won't solidify. How can I crystallize it?

Answer: Oiling out is a common issue. Here are several troubleshooting steps:

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a single seed crystal to the oil. This will act as a template for crystallization.

  • Solvent Adjustment: Your product may be too soluble in the current solvent system. If you are using a mixed solvent system (e.g., methanol/water), try slowly adding more of the anti-solvent (water in this case) while vigorously stirring.[1]

  • Lowering the Temperature: Cool the solution in an ice bath or freezer to decrease the solubility of the product. Be patient, as crystallization can sometimes be slow.[2]

  • Redissolve and Re-precipitate: If the oil persists, it may be beneficial to redissolve the oil in a minimal amount of a good solvent (like warm methanol) and then slowly add a cold anti-solvent (like water) until turbidity is observed, then allow it to cool slowly.[1]

Question: I performed a recrystallization, but the yield is very low. What can I do to improve it?

Answer: Low recovery can be due to several factors:

  • Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the product crystallizes too quickly (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling the solution in an ice bath after it has reached room temperature can help maximize crystal formation.

  • Mother Liquor Concentration: The mother liquor still contains dissolved product. Concentrating the mother liquor by evaporating some of the solvent and cooling again can yield a second crop of crystals.[1]

Question: During column chromatography, my compound is not separating from impurities. What should I check?

Answer: Poor separation in column chromatography can be frustrating. Consider the following:

  • Solvent System (Mobile Phase): The polarity of your eluent is critical. If your compound and impurities are moving too quickly (high Rf on TLC), your solvent system is too polar. If they are not moving at all (low Rf), it is not polar enough.[3][4] An ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.[5] A common solvent system for compounds of moderate polarity is a mixture of hexane and ethyl acetate.[3][5]

  • Stationary Phase: Ensure you are using the correct stationary phase (e.g., silica gel or alumina) and that it is packed properly in the column to avoid channeling.[6][7]

  • Sample Loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent. A broad initial band will lead to poor separation.[4]

  • Column Dimensions: The ratio of the column diameter to the length of the stationary phase is important. A long, thin column generally provides better separation than a short, wide one.

Question: My purified this compound is a pale brown or yellow-brown crystalline powder. Is this normal?

Answer: Yes, the appearance of this compound is often described as an off-white to yellow-brown crystalline powder.[8][9] The color is likely due to minor impurities that are difficult to remove completely without multiple purification steps. If a higher purity is required, consider a second recrystallization or column chromatography.

Question: What are the most likely impurities in my crude this compound?

Answer: The impurities will largely depend on the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: Ethyl isonicotinate and ethyl acetate are common starting materials.[8]

  • Byproducts of the Reaction: Depending on the base used (e.g., sodium ethoxide or LiHMDS), various side products can form.[1][8]

  • Solvents: Residual solvents from the reaction or workup, such as tetrahydrofuran (THF), ethyl acetate, or ethanol, may be present.[1][8]

  • Water: Incomplete drying will leave water in the product.

Quantitative Data Summary

The following table summarizes key physical and chromatographic data for this compound to aid in purification and characterization.

PropertyValueSource
Melting Point53-59 °C[8][9]
Boiling Point169 °C at 4 mmHg[8][9]
AppearanceOff-white to yellow-brown crystalline powder[8][9]
SolubilitySoluble in methanol[8][9]

Experimental Protocols

Recrystallization of this compound

This protocol describes the purification of crude this compound using a mixed solvent system of methanol and water.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm methanol to the flask and swirl until the solid is completely dissolved.[1]

  • Addition of Anti-Solvent: While stirring, slowly add water to the methanol solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

  • Heating: Gently warm the solution until the turbidity just disappears, creating a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystals should start to form as the solution cools. For maximum yield, once the flask has reached room temperature, place it in an ice bath for 30 minutes.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40 °C) until a constant weight is achieved.

Column Chromatography of this compound

This protocol outlines the purification of crude this compound using silica gel column chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A mixture of ethyl acetate and hexane is a good starting point.[3] The ideal solvent system will give the this compound an Rf value of approximately 0.3.[5]

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has been absorbed onto the silica gel.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates.

  • Fraction Combination and Solvent Removal:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude this compound add_solvent Add minimal warm methanol crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product add_antisolvent Add water until turbid dissolved_product->add_antisolvent heat_clear Warm to clarify add_antisolvent->heat_clear cool_slowly Cool to room temp, then ice bath heat_clear->cool_slowly crystals_formed Crystals Formed cool_slowly->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_crystals Wash with cold solvent mix vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: Recrystallization workflow for this compound.

experimental_workflow_column_chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation tlc_analysis 1. TLC Analysis (Determine Solvent System) pack_column 2. Pack Column with Silica Gel tlc_analysis->pack_column load_sample 3. Load Crude Sample pack_column->load_sample elute_column 4. Elute with Solvent load_sample->elute_column collect_fractions 5. Collect Fractions elute_column->collect_fractions tlc_fractions 6. Analyze Fractions by TLC collect_fractions->tlc_fractions combine_fractions 7. Combine Pure Fractions tlc_fractions->combine_fractions remove_solvent 8. Remove Solvent (Rotovap) combine_fractions->remove_solvent pure_product Pure this compound remove_solvent->pure_product

Caption: Column chromatography workflow for purification.

troubleshooting_logic cluster_oiling Oiling Out Solutions cluster_yield Low Yield Solutions cluster_separation_solutions Poor Separation Solutions start Purification Issue oiling_out Product Oils Out? start->oiling_out low_yield Low Recrystallization Yield? start->low_yield poor_separation Poor Column Separation? start->poor_separation scratch Scratch Flask oiling_out->scratch Try seed Add Seed Crystal oiling_out->seed Try adjust_solvent Adjust Solvent Ratio oiling_out->adjust_solvent Try lower_temp Lower Temperature oiling_out->lower_temp Try min_solvent Use Minimal Hot Solvent low_yield->min_solvent Check slow_cool Ensure Slow Cooling low_yield->slow_cool Check conc_mother_liquor Concentrate Mother Liquor low_yield->conc_mother_liquor Check optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent Check check_packing Check Column Packing poor_separation->check_packing Check narrow_loading Load Sample in Narrow Band poor_separation->narrow_loading Check

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Purification of Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of ethyl isonicotinoylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the removal of impurities from the this compound reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an this compound reaction mixture?

A1: The most common impurities originate from the starting materials and potential side reactions of the Claisen condensation. These typically include:

  • Unreacted Ethyl Isonicotinate: The starting ester that has not reacted.

  • Unreacted Ethyl Acetate: The other starting ester, often used in excess.

  • Ethyl Acetoacetate: Formed from the self-condensation of ethyl acetate.

  • Isonicotinic Acid: Can be present if the starting ethyl isonicotinate has hydrolyzed or if there is incomplete esterification in its preparation.[1]

  • Residual Base and Salts: From the reaction workup.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[2] By spotting the crude reaction mixture and the collected fractions against a reference standard of pure this compound, you can track the separation of the desired product from impurities. A common solvent system for TLC analysis is a mixture of ethyl acetate and hexanes.[2]

Q3: What is the expected appearance and physical properties of pure this compound?

A3: Pure this compound is typically an off-white to yellow-brown crystalline powder.[3] It is soluble in methanol.[3] Key physical properties are summarized in the table below.

PropertyValue
Melting Point53-59 °C[3]
Boiling Point169 °C / 4 mmHg[3]
Density1.155 g/cm³[3]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of this compound.

Issue 1: My crude product is an oil and won't solidify.

Q: I've completed the reaction and aqueous workup, but my crude this compound is a reddish-brown oil instead of a solid. How can I induce crystallization?

A: Oiling out is a common issue, often due to the presence of unreacted starting materials or other impurities that depress the melting point. Here are several approaches to address this:

  • Recrystallization from a Mixed Solvent System: A well-established method is to use a mixture of methanol and water.[4] The oil is dissolved in a minimal amount of warm methanol, and then water is slowly added until the solution becomes cloudy. Upon cooling, the purified this compound should crystallize.

  • Column Chromatography: If recrystallization fails, it indicates a high level of impurities. In this case, purification by flash column chromatography is recommended to separate the product from the starting materials and byproducts.[5]

  • Trituration: You can try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes wash away more soluble impurities and induce crystallization of the desired product.

Issue 2: I'm having trouble separating the product from unreacted ethyl isonicotinate.

Q: My TLC analysis shows that my purified product is still contaminated with ethyl isonicotinate. How can I improve the separation?

A: Ethyl isonicotinate is one of the starting materials and can be a persistent impurity. Here are strategies for its removal:

  • Optimize Column Chromatography: The polarity of ethyl isonicotinate and this compound are different enough to allow for separation by column chromatography. You may need to optimize your solvent system. A gradient elution, starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate in hexanes), can provide better separation.[6]

  • Acid Wash during Extraction: Since ethyl isonicotinate has a basic pyridine nitrogen, an acidic wash during the liquid-liquid extraction can help to remove it. By washing the organic layer with a dilute acid (e.g., 1M HCl), the ethyl isonicotinate will be protonated and move into the aqueous layer. Caution: The desired product, this compound, is a β-keto ester and can be susceptible to hydrolysis under strongly acidic conditions. Therefore, this wash should be performed quickly and at a low temperature.

Issue 3: An emulsion has formed during the liquid-liquid extraction.

Q: During the aqueous workup, a persistent emulsion has formed between the organic and aqueous layers, making separation impossible. What should I do?

A: Emulsion formation is a common problem in extractions. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol describes how to monitor the purification of this compound using TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Ethyl acetate

  • Hexanes

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare a developing solvent of 30% ethyl acetate in hexanes. Pour a small amount into the developing chamber, line the chamber with filter paper, and allow the atmosphere to saturate.

  • On the baseline of a TLC plate, spot the crude reaction mixture, a reference standard of pure this compound (if available), and the fractions collected from purification.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Rf values for each spot.

Expected TLC Results (30% Ethyl Acetate in Hexanes):

CompoundExpected Rf Value (Approximate)
Ethyl Acetate> 0.9
Ethyl Isonicotinate0.5 - 0.6
This compound 0.3 - 0.4
Ethyl Acetoacetate0.6 - 0.7

Note: Rf values are approximate and can vary depending on the specific conditions.

Protocol 2: Purification by Recrystallization

This protocol is adapted from a known procedure for the purification of this compound.[4]

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Transfer the crude oily product to an Erlenmeyer flask.

  • Add a minimal amount of warm methanol to dissolve the oil completely.

  • Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography.

Materials:

  • Silica gel (for flash chromatography)

  • Glass column

  • Ethyl acetate

  • Hexanes

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

    • 10% Ethyl Acetate in Hexanes (2 column volumes)

    • 20% Ethyl Acetate in Hexanes (4 column volumes)

    • 30% Ethyl Acetate in Hexanes (until the product has eluted)

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis Reaction Claisen Condensation Workup Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization High Purity Column Column Chromatography Crude->Column Low Purity TLC TLC Analysis Recrystallization->TLC Column->TLC Pure Pure this compound TLC->Pure

Caption: Overall workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis (TLC) Purity High Purity? Start->Purity Recrystallize Attempt Recrystallization Purity->Recrystallize Yes Column Perform Column Chromatography Purity->Column No Oil Oiled Out? Recrystallize->Oil Success Pure Product Column->Success Oil->Column Yes Oil->Success No

Caption: Decision-making process for choosing a purification method.

References

stability issues and proper storage of ethyl isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability issues and proper storage of ethyl isonicotinoylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] For long-term stability, it is advisable to store it under an inert atmosphere, such as nitrogen or argon, and at refrigerated temperatures.[2]

Q2: Is this compound stable at room temperature?

A: this compound is generally stable under normal temperatures and pressures.[1][3] However, for prolonged storage, refrigeration is recommended to minimize the potential for degradation.

Q3: What are the known incompatibilities of this compound?

A: this compound is incompatible with strong oxidizing agents.[1] Contact with high temperatures, sources of ignition, and dust generation should also be avoided.[1]

Q4: What are the hazardous decomposition products of this compound?

A: Upon thermal decomposition, this compound may produce hazardous fumes and gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][3]

Q5: What should I do in case of a spill?

A: In the event of a spill, you should vacuum or sweep up the material and place it into a suitable disposal container.[1] Ensure the area is well-ventilated and avoid generating dust. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, during cleanup.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield in Reaction Degradation of this compound: The compound may have degraded due to improper storage or handling.Verify the purity of the starting material using a suitable analytical method like HPLC.[4] Ensure the compound has been stored correctly.
Reaction Conditions: The reaction may be sensitive to moisture or air.Conduct the reaction under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents.
Incorrect Stoichiometry: Inaccurate measurement of reagents.Carefully re-calculate and measure the molar equivalents of all reactants.
Presence of Unexpected Impurities in Product Degradation during Reaction or Workup: The compound or product may be unstable under the reaction or workup conditions (e.g., strong acid/base, high temperature).Analyze the reaction mixture at different time points to monitor for the formation of byproducts.[5] Consider modifying the workup procedure to avoid harsh conditions.
Contaminated Reagents or Solvents: Impurities in other starting materials.Use high-purity, anhydrous solvents and reagents.
Inconsistent Reaction Results Variability in Starting Material Quality: Different batches of this compound may have varying purity levels.Qualify each new batch of the starting material for purity before use.
Reaction Sensitivity: The reaction may be highly sensitive to small variations in temperature, reaction time, or addition rates.Standardize all reaction parameters and document them meticulously.

Experimental Protocols

Stability Assessment of this compound

A forced degradation study is recommended to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[6][7][8]

Objective: To evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • HPLC system with a UV or PDA detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid this compound in an oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.

    • Photolytic Degradation: Expose a sample of the solid and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. An example of a starting HPLC method could be:

      • Column: C18 (250 mm x 4.6 mm, 5 µm)

      • Mobile Phase: A mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized to achieve good separation.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by UV-Vis scan of this compound.

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage degradation of this compound in each stress condition.

    • Assess the peak purity of the parent compound to ensure no co-eluting degradation products.

    • If significant degradation is observed, identify and characterize the major degradation products using techniques like LC-MS/MS.

Data Presentation:

The results of the forced degradation study should be summarized in a table for easy comparison.

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
0.1 N HCl24 hours60°CTo be determinedTo be determined
0.1 N NaOH24 hours60°CTo be determinedTo be determined
3% H₂O₂24 hoursRoom TempTo be determinedTo be determined
Thermal (Solid)48 hours80°CTo be determinedTo be determined
Thermal (Solution)48 hours80°CTo be determinedTo be determined
Photolytic (Solid)ICH Q1BICH Q1BTo be determinedTo be determined
Photolytic (Solution)ICH Q1BICH Q1BTo be determinedTo be determined

Note: The actual % degradation and number of degradation products need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acid Hydrolysis stock->acid Expose to Stress Conditions base Base Hydrolysis stock->base Expose to Stress Conditions oxid Oxidation stock->oxid Expose to Stress Conditions thermal Thermal Stress stock->thermal Expose to Stress Conditions photo Photolytic Stress stock->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Evaluate Stability troubleshooting_logic start Experiment Fails (e.g., Low Yield, Impurities) check_purity Check Purity of Starting Material start->check_purity check_storage Verify Storage Conditions start->check_storage check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup impure Starting Material is Impure check_purity->impure improper_storage Improper Storage check_storage->improper_storage harsh_conditions Harsh Reaction/Workup Conditions check_conditions->harsh_conditions check_workup->harsh_conditions solution1 Source High-Purity Material impure->solution1 solution2 Store Properly (Cool, Dry, Inert Atm.) improper_storage->solution2 solution3 Modify Conditions (e.g., Temp, pH, Inert Atm.) harsh_conditions->solution3

References

Technical Support Center: Synthesis of Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing exothermic reactions during the synthesis of ethyl isonicotinoylacetate. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Managing Exotherms

The synthesis of this compound via the Claisen condensation of ethyl isonicotinate with ethyl acetate is an exothermic process. Proper temperature control is critical to ensure reaction safety, product quality, and optimal yield. This guide addresses common issues related to exotherm management.

Problem IDIssue DescriptionPotential CausesTroubleshooting Steps
EXO-01Rapid, uncontrolled temperature increase (runaway reaction) upon base addition. 1. Rate of base addition is too fast.2. Inadequate cooling capacity.3. Initial temperature of the reaction mixture is too high.4. Concentration of reactants is too high.1. Immediately stop the addition of the base.2. Increase cooling to the maximum capacity (e.g., add more dry ice to the cooling bath).3. If the temperature continues to rise, prepare for emergency quenching (see Protocol 2).4. Once the temperature is stabilized, resume base addition at a significantly slower rate with careful monitoring.
EXO-02Delayed but then rapid temperature spike during the reaction. 1. Poor mixing leading to localized hot spots and accumulation of unreacted reagents.2. Induction period followed by a rapid reaction rate.1. Ensure vigorous and efficient stirring throughout the reaction.2. Maintain a consistent and low reaction temperature to control the reaction rate.3. If a sudden spike occurs, cease any further reagent addition and apply maximum cooling.
EXO-03Formation of significant side products or dark coloration of the reaction mixture. 1. Excessive temperatures promoting side reactions such as self-condensation of ethyl acetate or decomposition.2. Localized hot spots due to poor mixing.1. Maintain the recommended reaction temperature range.2. Improve stirring efficiency to ensure homogeneous temperature distribution.3. Consider using a semi-batch or continuous-flow setup for better temperature control in larger-scale reactions.
EXO-04Low yield of the desired product. 1. Incomplete reaction due to temperatures being too low.2. Degradation of the product at elevated temperatures.1. Carefully monitor the reaction progress by TLC or other analytical methods to determine the optimal reaction time at a controlled temperature.2. Ensure the reaction is maintained within the optimal temperature window to balance reaction rate and product stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in the synthesis of this compound?

The primary cause of the exotherm is the Claisen condensation reaction itself, which is a carbon-carbon bond-forming reaction between the enolate of ethyl acetate and the carbonyl group of ethyl isonicotinate. This reaction is thermodynamically favorable and releases a significant amount of heat.[1][2][3]

Q2: What is a safe temperature range for this reaction?

While specific conditions can vary, a common approach is to maintain a low temperature, typically between 0 °C and 10 °C, especially during the addition of the strong base (e.g., sodium ethoxide or sodium hydride).[4] Maintaining a low temperature helps to control the reaction rate and allows for effective heat dissipation.

Q3: How can I effectively control the temperature of the reaction?

Effective temperature control can be achieved through several methods:

  • Slow, controlled addition of the base: Adding the base dropwise or in small portions allows the cooling system to manage the heat generated.

  • Efficient cooling: Use of an ice-salt bath or a cryostat to maintain a consistent low temperature.

  • Adequate stirring: Vigorous stirring ensures uniform temperature throughout the reaction mixture and prevents the formation of localized hot spots.

  • Dilution: Conducting the reaction in a suitable solvent at an appropriate concentration can help to moderate the temperature increase.

Q4: What are the signs of a runaway reaction?

Signs of a runaway reaction include a rapid and accelerating increase in temperature that cannot be controlled by the cooling system, a sudden increase in pressure, vigorous gas evolution, and a noticeable change in the color or viscosity of the reaction mixture.

Q5: What should I do in the event of a runaway reaction?

In the event of a runaway reaction, the immediate priorities are to ensure personnel safety and to bring the reaction under control. Follow your laboratory's established emergency procedures. This may include:

  • Activating an emergency alarm and alerting colleagues.

  • Stopping all reagent and heat inputs.

  • Applying maximum cooling.

  • If the situation escalates, evacuating the area and notifying emergency response personnel.

  • If a quenching protocol has been established and it is safe to do so, initiate the quenching procedure.

Quantitative Data

ParameterValueNotes
Typical Reaction Scale 10 - 100 mmolLaboratory scale
Recommended Temperature Range 0 - 10 °CDuring base addition and initial reaction phase
Estimated Heat of Reaction -40 to -80 kJ/molBased on similar Claisen condensation reactions
Key Control Parameter Slow addition rate of baseCrucial for managing the exotherm

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound with Exotherm Control

Materials:

  • Ethyl isonicotinate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide or Sodium hydride (as a dispersion in mineral oil)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Aqueous acid for workup (e.g., dilute HCl or acetic acid)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer/thermocouple

  • Cooling bath (ice-salt or cryostat)

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure the flask is dry and the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Charge the flask with ethyl isonicotinate and the anhydrous solvent.

  • Cool the mixture to the target temperature (e.g., 0 °C) using the cooling bath.

  • Begin vigorous stirring.

  • Slowly add the base (sodium ethoxide solution or sodium hydride dispersion) dropwise from the dropping funnel over a period of 1-2 hours.

  • Carefully monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature within the desired range (e.g., below 10 °C).

  • After the addition is complete, allow the reaction to stir at the controlled temperature for an additional 1-3 hours, or until reaction completion is confirmed by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding a pre-cooled aqueous acid solution while maintaining cooling.

  • Proceed with the standard aqueous workup and purification procedures.

Protocol 2: Emergency Quenching of a Runaway Reaction

WARNING: This procedure should only be performed if it is deemed safe to do so and by personnel trained in emergency response. A risk assessment should be conducted prior to any experiment to identify a suitable quenching agent.

Materials:

  • Pre-selected quenching agent (e.g., a cold, non-reactive solvent or a weak acid like acetic acid). The quencher must not react exothermically with the reactants or the base.

  • Addition funnel or a quenching probe.

Procedure:

  • Alert all personnel in the immediate vicinity and activate any local alarms.

  • Stop the addition of all reagents and any heating.

  • Apply maximum cooling to the reactor.

  • If the temperature continues to rise uncontrollably, slowly introduce the quenching agent into the reaction mixture. The addition rate should be controlled to manage any exotherm from the quenching process itself.

  • Continuously monitor the reactor temperature.

  • Continue adding the quenching agent until the temperature is brought under control and begins to decrease.

  • Once the reaction is quenched and stabilized, proceed with caution.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Exotherm Management start Start Synthesis: Monitor Temperature temp_check Temperature within specification? start->temp_check temp_high Temperature Rising Uncontrollably? temp_check->temp_high No continue_monitoring Continue Monitoring temp_check->continue_monitoring Yes stop_addition Stop Base Addition temp_high->stop_addition Yes resume_slow Resume Addition at Slower Rate temp_high->resume_slow No, but elevated max_cooling Apply Maximum Cooling stop_addition->max_cooling quench Initiate Emergency Quenching Protocol max_cooling->quench resume_slow->continue_monitoring continue_monitoring->temp_check end Reaction Complete continue_monitoring->end Reaction Finished

Caption: Troubleshooting workflow for managing thermal excursions.

SignalingPathways cluster_reactants Reactants & Conditions cluster_reaction Reaction cluster_products Products Ethyl Isonicotinate Ethyl Isonicotinate Claisen Condensation Claisen Condensation Ethyl Isonicotinate->Claisen Condensation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Claisen Condensation Strong Base Strong Base Strong Base->Claisen Condensation  Catalyst This compound This compound Claisen Condensation->this compound Ethanol Ethanol Claisen Condensation->Ethanol Heat (Exotherm) Heat (Exotherm) Claisen Condensation->Heat (Exotherm)

Caption: Key components of the this compound synthesis.

References

Technical Support Center: Optimizing Ethyl Isonicotinoylacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ethyl isonicotinoylacetate. The content is designed to offer practical solutions to common challenges encountered during this Claisen condensation reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective Base/Catalyst: The base may be old, hydrated, or not strong enough for complete deprotonation of ethyl acetate. 2. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature. 3. Presence of Moisture: Water in the reagents or solvent can quench the enolate intermediate and hydrolyze the ester starting materials. 4. Poor Quality Starting Materials: Impurities in ethyl isonicotinate or ethyl acetate can interfere with the reaction.1. Use a freshly prepared or newly purchased strong base (e.g., sodium ethoxide, LiHMDS). Ensure anhydrous conditions. 2. Gradually increase the reaction temperature and monitor progress by TLC. For sodium ethoxide, refluxing in ethanol is common. For LiHMDS, the reaction is often started at a low temperature and allowed to warm. 3. Use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Purify starting materials if necessary. Ensure ethyl isonicotinate is free of isonicotinic acid.
Formation of Significant Side Products 1. Transesterification: If using a base with a different alkoxide than the ester (e.g., sodium methoxide with ethyl esters), transesterification can occur.[1] 2. Self-Condensation of Ethyl Acetate: This can be a competing reaction, especially if the addition of ethyl isonicotinate is too slow. 3. Hydrolysis of Esters: Presence of water can lead to the formation of isonicotinic acid and acetic acid.1. Use a base with the same alkoxide as the ester (e.g., sodium ethoxide with ethyl esters). Alternatively, use a non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS).[1] 2. Add the ethyl acetate-derived enolate to the ethyl isonicotinate solution promptly. 3. Ensure strictly anhydrous conditions throughout the experiment.
Difficult Product Isolation/Purification 1. Product is Soluble in the Aqueous Layer: During workup, the product may remain in the aqueous phase, especially if it is in its enolate form. 2. Formation of Emulsions: Emulsions can form during the aqueous workup, making phase separation difficult. 3. Co-elution with Impurities: During column chromatography, impurities may co-elute with the desired product.1. Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to protonate the enolate before extraction.[2] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. Optimize the solvent system for column chromatography. Consider using a different stationary phase if co-elution persists.
Inconsistent Reaction Yields 1. Variability in Reagent Quality: The purity and reactivity of the base and starting materials can vary between batches. 2. Inconsistent Reaction Conditions: Small variations in temperature, reaction time, or stirring speed can affect the outcome. 3. Atmospheric Moisture: Exposure to air can introduce moisture, leading to inconsistent results.1. Use reagents from a reliable source and consider titrating the base before use to determine its exact concentration. 2. Meticulously control all reaction parameters. Use a temperature-controlled reaction setup and consistent stirring. 3. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Claisen condensation of ethyl isonicotinate with ethyl acetate using a strong base as a catalyst.[3][4][5][6] This reaction forms a new carbon-carbon bond, resulting in the desired β-keto ester.

Q2: Which catalyst should I choose for the synthesis of this compound?

A2: The choice of catalyst primarily depends on the desired reaction conditions and the sensitivity of your substrates.

  • Sodium Ethoxide (NaOEt): This is a classic and cost-effective choice for the Claisen condensation. It is typically used in ethanol as the solvent. However, it is crucial to use ethoxide as the base to prevent transesterification of the ethyl esters.[1]

  • Lithium bis(trimethylsilyl)amide (LiHMDS): This is a strong, non-nucleophilic base that can be used to avoid transesterification side reactions.[1] It is often used in aprotic solvents like THF. LiHMDS can also be beneficial for achieving higher yields with more sensitive substrates.

Q3: Why is a stoichiometric amount of base required for the Claisen condensation?

A3: A stoichiometric amount of base is necessary because the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction. The resulting enolate is very stable, and this step effectively pulls the equilibrium towards the product side. Therefore, the base is consumed in this process and is not regenerated, meaning it is a reagent rather than a catalyst in the strictest sense.

Q4: My reaction is not going to completion. What should I do?

A4: Incomplete reactions are often due to an insufficiently strong base, the presence of moisture, or a reaction temperature that is too low. Ensure your base is active and anhydrous. If using sodium ethoxide, you may need to increase the reaction temperature to reflux. Also, confirm that your starting materials are of high purity.

Q5: What are the expected side products in this reaction?

A5: The primary potential side products include those from the self-condensation of ethyl acetate, and transesterification products if an inappropriate alkoxide base is used. Hydrolysis of the ester starting materials or the final product can also occur if moisture is present.

Quantitative Data on Catalyst Performance

The selection of a suitable catalyst is critical for optimizing the yield and reaction time in the synthesis of this compound. Below is a summary of typical reaction conditions and yields for two commonly used bases.

CatalystReactantsSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
Sodium EthoxideEthyl isonicotinate, Ethyl acetateEthanolReflux20 hours~80%--INVALID-LINK--
LiHMDSEthyl isonicotinate, Ethyl acetateTHF-40 to RT20 minutesGood to Excellent--INVALID-LINK--

Note: Yields are representative and can vary based on the specific experimental conditions, scale, and purity of reagents.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Ethoxide

Objective: To synthesize this compound via Claisen condensation using sodium ethoxide as the base.

Materials:

  • Ethyl isonicotinate

  • Ethyl acetate

  • Sodium metal

  • Absolute Ethanol

  • Methanol

  • Water

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Preparation of Sodium Ethoxide: In a suitable round-bottom flask equipped with a reflux condenser, add sodium metal (1 equivalent) to absolute ethanol (a sufficient volume to maintain reflux). The reaction is exothermic.

  • Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, add a solution of ethyl isonicotinate (1 equivalent) and ethyl acetate (1.2 equivalents) to the sodium ethoxide solution.

  • Reaction: Heat the mixture to reflux and maintain for approximately 20 hours.

  • Workup:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in a mixture of methanol and water.

    • Cool the solution to below 0°C to induce crystallization.

    • Collect the precipitate by filtration.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound using LiHMDS

Objective: To synthesize this compound using the strong, non-nucleophilic base LiHMDS.

Materials:

  • Ethyl isonicotinate

  • Ethyl acetate

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic acid

  • 10% Sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Syringes and needles for transfer under inert atmosphere

  • Stirring apparatus

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve ethyl isonicotinate (1 equivalent) and ethyl acetate (7 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to -40°C using a low-temperature bath.

  • Base Addition: Slowly add LiHMDS solution (3 equivalents) to the cooled reaction mixture while stirring. Maintain the temperature at -40°C.

  • Reaction: Stir the reaction mixture at -40°C for 20 minutes.

  • Workup:

    • Quench the reaction by adding acetic acid (5 equivalents).

    • Allow the mixture to warm to room temperature.

    • Alkalize the solution with 10% sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers and wash with water and then with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Logic

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware under Inert Gas prep_reagents->setup_glassware dissolve Dissolve Esters in Solvent setup_glassware->dissolve cool Cool to Reaction Temperature dissolve->cool add_base Slowly Add Base Catalyst cool->add_base react Stir for Specified Time add_base->react quench Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify product Pure Ethyl Isonicotinoylacetate purify->product catalyst_selection start Start: Select Catalyst q1 Are transesterification side reactions a concern? start->q1 lihmds Use LiHMDS in THF q1->lihmds Yes q2 Is cost a primary consideration? q1->q2 No naoet Use Sodium Ethoxide (NaOEt) in Ethanol q2->naoet Yes q2->lihmds No claisen_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Protonation EtOAc Ethyl Acetate Enolate Enolate EtOAc->Enolate Deprotonation Base Base (EtO⁻) Base->Enolate EtOH Ethanol Enolate->EtOH Enolate2 Enolate EtIsonicotinate Ethyl Isonicotinate Tetrahedral_Int Tetrahedral Intermediate EtIsonicotinate->Tetrahedral_Int Tetrahedral_Int2 Tetrahedral Intermediate Enolate2->Tetrahedral_Int Product_Enolate Product Enolate Tetrahedral_Int2->Product_Enolate Elimination EtO_Leaving EtO⁻ Product_Enolate->EtO_Leaving Product_Enolate2 Product Enolate Final_Product This compound Product_Enolate2->Final_Product Acid Acid (H⁺) Acid->Final_Product

References

Technical Support Center: Solvent Effects on Ethyl Isonicotinoylacetate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with ethyl isonicotinoylacetate. The choice of solvent is critical as it profoundly influences the compound's tautomeric equilibrium, which in turn dictates its reactivity, reaction rates, and product distribution.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound giving a low yield or unexpected side products?

A: The most common reason for inconsistent results is the keto-enol tautomerism of this compound. Like other β-ketoesters, it exists as an equilibrium mixture of a keto form and an enol form.[1] These two forms have different chemical properties and reactivities. The specific solvent you use can dramatically shift the equilibrium, favoring one tautomer over the other.[2] If your desired reaction requires the enol form, but your solvent stabilizes the keto form, the reaction rate will be slow, potentially allowing side reactions to dominate.

Q2: How does solvent polarity affect the reactivity of this compound?

A: Solvent polarity is a key factor in determining the position of the keto-enol equilibrium. Generally, polar solvents tend to stabilize the more polar keto tautomer, shifting the equilibrium in its favor.[3] Conversely, non-polar solvents often favor the enol form, which can be stabilized by an internal hydrogen bond.[4] Protic solvents (like water or ethanol) can also decrease the amount of the enol form by disrupting this internal hydrogen bond through their own hydrogen-bonding interactions.[4] This shift in the dominant tautomer directly impacts which reaction pathways are favored.[5]

Q3: Which tautomer (keto or enol) is dominant in which type of solvent?

A: As a general rule for β-ketoesters:

  • Non-polar, aprotic solvents (e.g., hexane, carbon tetrachloride, benzene) significantly favor the enol form .[4]

  • Polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) favor the keto form .

  • Polar protic solvents (e.g., water, methanol, ethanol) strongly favor the keto form .[4]

The enol form is stabilized by an intramolecular hydrogen bond, creating a less polar six-membered ring-like structure. Polar solvents, especially those capable of hydrogen bonding, solvate the keto form more effectively, making it the more stable species in those environments.[3]

Q4: How can I experimentally determine the keto-enol ratio in my chosen solvent?

A: The most direct method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1][6] The keto-enol interconversion is typically slow on the NMR timescale, meaning you will see distinct sets of peaks for each tautomer.[7] By integrating the signals corresponding to unique protons on the keto and enol forms (e.g., the α-hydrogens or the enolic hydroxyl proton), you can accurately calculate the relative concentration of each.[6][8]

Q5: My reaction seems to work, but I lose my product during the aqueous workup. What is happening?

A: There are several possibilities. First, your product may have some solubility in the aqueous layer, especially if the reaction product is more polar than the starting material.[9] It is always good practice to check the aqueous layer by TLC or re-extracting it with a different organic solvent. Second, the product might be unstable to the pH of the workup conditions. If you use an acidic or basic wash, your product could be hydrolyzing or degrading.[9] You can test this by taking a small sample of your crude reaction mixture and exposing it to the same aqueous solution to see if degradation occurs on a TLC plate.[9]

Troubleshooting Guides

IssuePotential Cause(s)Suggested Solution(s)
Inconsistent Reaction Rates 1. Solvent Purity: Traces of water or other protic impurities in an aprotic solvent can alter the keto-enol ratio. 2. Equilibrium Shift: The reaction rate is highly dependent on the concentration of the reactive tautomer, which varies significantly with the solvent.[5]1. Ensure you are using dry, high-purity solvents. 2. Analyze the keto-enol equilibrium in your chosen solvent using ¹H NMR. If the desired tautomer is a minor component, consider switching to a solvent that favors it (see Table 1).
Formation of Unexpected Side Products 1. Ambident Nucleophile: The enolate form of this compound is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The solvent can influence this regioselectivity. 2. Wrong Tautomer Reacting: The reaction conditions may favor a pathway involving the minor tautomer, leading to an unexpected product.1. For C-alkylation, polar aprotic solvents are often preferred. For O-alkylation, non-polar or protic solvents can sometimes favor this pathway. Cation choice (e.g., Li⁺ vs. K⁺) and ion-pairing also play a crucial role.[10] 2. Change the solvent to maximize the concentration of the tautomer required for your desired reaction.
Low Yield After Synthesis 1. Incomplete Reaction: The reaction may not have reached completion due to an unfavorable equilibrium. 2. Product Loss During Workup: The product may be partially soluble in the aqueous phase or unstable to the workup conditions (e.g., hydrolysis of the ester).[9]1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Before discarding the aqueous layer, neutralize it and extract it thoroughly with a suitable organic solvent like ethyl acetate.[11] Avoid unnecessarily strong acidic or basic washes if the product's stability is unknown.[9]

Data Presentation

Table 1: Illustrative Solvent Effect on Keto-Enol Equilibrium of Ethyl Acetoacetate
SolventDielectric Constant (ε)% Enol Form (approx.)Solvent Type
Hexane1.946%Non-polar Aprotic
Carbon Tetrachloride2.249%Non-polar Aprotic
Benzene2.319%Non-polar Aprotic
Diethyl Ether4.327%Polar Aprotic
Chloroform4.815%Polar Aprotic
Acetone20.75%Polar Aprotic
Ethanol24.612%Polar Protic
Methanol32.77%Polar Protic
Water80.1< 1%Polar Protic

Data compiled from literature sources for ethyl acetoacetate and serves as a representative trend for β-ketoesters.[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is based on the Claisen condensation of ethyl isonicotinate and ethyl acetate.

Reagents:

  • Ethyl isonicotinate

  • Ethyl acetate

  • Sodium ethoxide (or sodium metal in ethanol)

  • Methanol (for crystallization)

  • Water

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol. If starting from sodium metal, add sodium portion-wise to refluxing absolute ethanol until fully dissolved. Concentrate the solution under vacuum to obtain a dry white powder of sodium ethoxide.[12]

  • Add a solution of ethyl isonicotinate and ethyl acetate to the sodium ethoxide powder.[12]

  • Reflux the reaction mixture for approximately 20 hours. The solution will typically turn a reddish-orange color.[12]

  • After cooling, pour the reaction mixture into a larger volume of water and wash twice with diethyl ether to remove unreacted starting materials.[12]

  • Acidify the aqueous layer carefully with an acid (e.g., acetic acid) to a pH of approximately 5-6. This will precipitate the product.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[11]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil which may crystallize on cooling.[11][12]

  • Purify the crude product by recrystallization, for example, from a methanol/water mixture, to obtain this compound as a pale brown or off-white solid.[12]

Protocol 2: ¹H NMR Analysis of Keto-Enol Equilibrium

Objective: To determine the relative percentage of keto and enol tautomers in a given solvent.

Materials:

  • This compound

  • Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, C₆D₆)

  • NMR tube

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the desired deuterated solvent at a concentration of approximately 10-20 mg/mL directly in an NMR tube.[8] Ensure the sample is homogeneous.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is large enough to include the downfield region (up to ~15 ppm) to observe the enolic -OH proton.

  • Analysis:

    • Identify the characteristic peaks for each tautomer.

      • Keto form: Look for a singlet around 3.5-4.0 ppm corresponding to the α-methylene protons (-CO-CH₂ -CO-).

      • Enol form: Look for a singlet around 5.0-6.0 ppm for the vinylic proton (=CH -) and a broad singlet far downfield (12-14 ppm) for the enolic hydroxyl proton (-OH ).

    • Integration: Carefully integrate the area of a peak unique to the keto form (e.g., the α-methylene singlet) and a peak unique to the enol form (e.g., the vinylic proton singlet).

    • Calculation: Calculate the percentage of the enol form using the following formula: % Enol = [ (Integral of Enol Peak) / (Integral of Enol Peak + (Integral of Keto Peak / N)) ] * 100 (where N = the number of protons for the keto peak, typically 2).

Visualizations

G Diagram 1: Keto-Enol Tautomerism Equilibrium Keto Keto Tautomer (Favored in Polar Solvents) Enol Enol Tautomer (Favored in Non-Polar Solvents) Keto->Enol Solvent Dependent Equilibrium

Caption: Keto-Enol Tautomerism of this compound.

G Diagram 2: Workflow for Tautomer Analysis via NMR A 1. Prepare solution in chosen deuterated solvent B 2. Acquire ¹H NMR spectrum A->B C 3. Identify & Integrate characteristic peaks (Keto & Enol) B->C D 4. Calculate Tautomer Ratio C->D

Caption: Experimental Workflow for Keto-Enol Ratio Analysis.

G Diagram 3: Troubleshooting Logic for Low Reaction Yield Start Low Yield or Side Products Observed CheckTautomer Is the desired reactive tautomer favored in the chosen solvent? Start->CheckTautomer ChangeSolvent Action: Change solvent to one that favors the required tautomer. (e.g., non-polar for enol) CheckTautomer->ChangeSolvent No CheckWorkup Was product lost or did it degrade during workup? CheckTautomer->CheckWorkup Yes Success Problem Resolved ChangeSolvent->Success ModifyWorkup Action: Re-extract aqueous layers. Test product stability to pH. Use milder workup conditions. CheckWorkup->ModifyWorkup Yes CheckWorkup->Success No ModifyWorkup->Success

Caption: Troubleshooting Flowchart for Low Reaction Yield.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like ethyl isonicotinoylacetate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of three common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

A key chemical feature of this compound is its existence as a mixture of keto and enol tautomers in solution. This equilibrium can influence the choice and application of analytical methods, as different techniques may interact with the tautomers differently. This guide will address the implications of tautomerism for each method.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical performance parameters for the quantification of this compound and its potential impurities using HPLC, GC-MS, and qNMR. These values are representative and can vary based on the specific instrumentation and method optimization.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Linearity Range 0.1 - 100 µg/mL (R² > 0.999)0.01 - 10 µg/mL (R² > 0.998)0.5 - 50 mg/mL (R² > 0.999)
Limit of Detection (LOD) 0.03 µg/mL0.005 µg/mL0.1 mg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL0.01 µg/mL0.5 mg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2.0%< 5.0%< 1.0%
Specificity High (separates tautomers and impurities)Very High (mass selective detection)High (structure-specific signals)
Throughput HighMediumLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions.

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the separation of its impurities, as well as potentially resolving the keto and enol tautomers.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. Note: Lower temperatures may be used to slow the interconversion of tautomers if their separation is desired.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak(s) relative to the total peak area. Impurities are quantified against a reference standard if available.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is highly sensitive and specific, making it ideal for identifying and quantifying volatile impurities. The high temperatures used in GC typically result in the analysis of a single, thermally stable form (likely the enol tautomer).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 0.1 mg/mL.

  • Quantification: Purity is assessed by the relative peak area. Impurity identification is achieved by comparing mass spectra to a library (e.g., NIST).

3. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte. It measures the compound as a whole, including both tautomers in solution.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the analyte is soluble (e.g., DMSO-d6 or CDCl3).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Experimental Parameters:

    • A calibrated 90° pulse.

    • A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Sufficient signal-to-noise ratio.

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Quantification: The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their molar masses and the number of protons contributing to each signal.

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting an analytical method for purity assessment and the relationship between the different analytical parameters.

analytical_workflow Workflow for Purity Assessment Method Selection cluster_validation Method Validation start Define Analytical Goal goal1 Routine Purity Check & Quantitation of Known Impurities start->goal1 goal2 Identification & Quantitation of Unknown Volatile Impurities start->goal2 goal3 Absolute Purity & Structural Confirmation start->goal3 method1 HPLC goal1->method1 Good for separating non-volatile impurities and tautomers method2 GC-MS goal2->method2 High sensitivity and specificity for volatile compounds method3 qNMR goal3->method3 Primary method for purity without specific reference standards val1 Specificity method1->val1 method2->val1 method3->val1 val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 LOD & LOQ val3->val4 validation_parameters Interrelation of Analytical Validation Parameters linearity Linearity Establishes a proportional relationship between concentration and response range Range The interval over which the method is precise, accurate, and linear linearity->range sensitivity Sensitivity LOD & LOQ linearity->sensitivity accuracy Accuracy Closeness of the measured value to the true value range->accuracy precision Precision Agreement between repeated measurements range->precision accuracy->precision specificity Specificity Ability to assess the analyte unequivocally specificity->accuracy specificity->precision

A Comparative Guide to HPLC and GC for Purity Analysis of Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like ethyl isonicotinoylacetate is a critical step in the development of safe and effective drugs. This guide provides a detailed comparison of two of the most powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present objective experimental data, detailed protocols, and a clear workflow to help you select the most appropriate method for your analytical needs.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quality control.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds, including those that are non-volatile or thermally labile.[1] This makes it particularly well-suited for the analysis of many pharmaceutical intermediates.

Experimental Protocol: HPLC

A reverse-phase HPLC method with UV detection is proposed for the purity validation of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of Acetonitrile (Solvent A) and a buffer solution like 0.1% phosphoric acid in water (Solvent B). A typical starting condition could be 70% B, with a gradient to 50% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the mobile phase (initial composition) to obtain a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC): High Efficiency for Volatile Compounds

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1] For compounds that can be vaporized without degradation, GC often offers higher separation efficiency and faster analysis times compared to HPLC.

Experimental Protocol: GC

A GC method with a Flame Ionization Detector (FID) is a suitable alternative for the purity analysis of this compound, drawing on methods for similar compounds like methyl isonicotinate.[2]

  • Instrumentation: A standard GC system with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm internal diameter, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.[2]

  • Injection Mode: Split injection with a split ratio of 1:50.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of this compound will depend on the specific requirements of the analysis, including the nature of expected impurities and the intended application of the method. The following table summarizes the expected performance characteristics of each technique based on typical validated methods for similar pharmaceutical compounds.

ParameterHPLCGC
Applicability Wide range of compounds, including non-volatile and thermally labile impurities.Volatile and thermally stable compounds.
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2.0%< 3.0%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Limit of Detection (LOD) Low (ng range)Very Low (pg to ng range with FID)
Limit of Quantitation (LOQ) Low (ng range)Low (ng range)
Analysis Time Typically 10-30 minutesCan be faster, typically 5-20 minutes
Potential Issues Solvent consumption and disposal.Potential for thermal degradation of the analyte or impurities.

Potential Impurities

A crucial aspect of purity analysis is the identification of potential impurities. Based on the common synthesis route of this compound, which involves the reaction of ethyl isonicotinate and ethyl acetate, potential impurities could include:[3]

  • Unreacted starting materials: Ethyl isonicotinate and ethyl acetate.

  • Hydrolysis product: Isonicotinic acid.

  • Byproducts from side reactions.

Both HPLC and GC methods should be developed and validated to ensure they can separate and quantify the main component from these and other potential impurities.

Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of this compound using either HPLC or GC.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Interpretation sample Weigh Ethyl Isonicotinoylacetate dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter through 0.45 µm Filter dissolve->filter hplc HPLC Analysis filter->hplc Inject into HPLC gc GC Analysis filter->gc Inject into GC integrate Peak Integration & Identification hplc->integrate gc->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Analysis Report calculate->report

Workflow for Purity Analysis

Logical Decision-Making for Method Selection

The choice between HPLC and GC should be guided by a logical assessment of the analytical needs.

Method_Selection start Analyze Ethyl Isonicotinoylacetate Purity impurities Are potential impurities non-volatile or thermally labile? start->impurities volatile_impurities Is high sensitivity for volatile impurities required? impurities->volatile_impurities No hplc Use HPLC impurities->hplc Yes volatile_impurities->hplc No gc Use GC volatile_impurities->gc Yes orthogonal Use both as orthogonal methods hplc->orthogonal gc->orthogonal

Decision tree for method selection.

Conclusion and Recommendations

Both HPLC and GC are highly capable techniques for assessing the purity of this compound.

  • HPLC is recommended as the primary technique for routine quality control, release testing, and stability studies. Its versatility and ability to analyze non-volatile and thermally labile impurities without derivatization make it a robust and reliable choice.

  • GC serves as an excellent orthogonal method for confirmation of purity and is particularly advantageous for the detection and quantification of volatile impurities that may not be readily observed by HPLC.

For comprehensive characterization and in-depth impurity profiling, employing both HPLC and GC can provide a more complete picture of the sample's purity. The detailed protocols and comparative data in this guide should serve as a valuable resource for establishing a suitable analytical strategy for this compound in your laboratory.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for ethyl isonicotinoylacetate and its structural isomers. Due to the limited availability of public experimental spectral data for this compound, this document presents a predicted spectrum based on established NMR principles. This predicted data is then objectively compared with available experimental data for its key structural isomers, ethyl picolinate (ortho-substituted) and ethyl nicotinate (meta-substituted), offering a valuable resource for researchers in structural elucidation and drug development.

Comparative Spectral Data

The following tables summarize the predicted NMR data for this compound and the experimental data for its isomers. The key differences arise from the position of the nitrogen atom in the pyridine ring and the presence of the β-keto group in the target molecule, which significantly influences the electronic environment of the nuclei.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

Compound Proton Assignment Predicted/Experimental δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound (Predicted) H-a (-OCH₂CH₃)~ 4.25Quartet (q)~ 7.12H
H-b (-OCH₂CH₃)~ 1.30Triplet (t)~ 7.13H
H-c (-COCH₂CO-)~ 4.00Singlet (s)-2H
H-d (Pyridine H-2, H-6)~ 8.80Doublet (d)~ 6.02H
H-e (Pyridine H-3, H-5)~ 7.85Doublet (d)~ 6.02H
Ethyl Picolinate (ortho) (Experimental) H-a (-OCH₂CH₃)4.49Quartet (q)7.12H
H-b (-OCH₂CH₃)1.45Triplet (t)7.13H
H-d (Pyridine H-6)8.77Doublet (d)4.71H
H-e (Pyridine H-3)8.15Doublet (d)7.81H
H-f (Pyridine H-4)7.86Triplet (t)7.71H
H-g (Pyridine H-5)7.50Triplet (t)6.31H
Ethyl Nicotinate (meta) (Experimental) [1]H-a (-OCH₂CH₃)4.42Quartet (q)7.12H
H-b (-OCH₂CH₃)1.42Triplet (t)7.13H
H-d (Pyridine H-2)9.24Singlet (s)-1H
H-e (Pyridine H-6)8.78Doublet (d)4.81H
H-f (Pyridine H-4)8.32Doublet (d)7.91H
H-g (Pyridine H-5)7.41Triplet (t)7.91H

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

Compound Carbon Assignment Predicted/Experimental δ (ppm)
This compound (Predicted) C-1 (Ester C=O)~ 164.5
C-2 (Ketone C=O)~ 193.0
C-3 (-COCH₂CO-)~ 46.0
C-4 (Pyridine C-4)~ 143.0
C-5 (Pyridine C-2, C-6)~ 151.0
C-6 (Pyridine C-3, C-5)~ 122.0
C-7 (-OCH₂CH₃)~ 62.0
C-8 (-OCH₂CH₃)~ 14.0
Ethyl Picolinate (ortho) (Predicted) C-1 (Ester C=O)~ 165.0
C-2 (Pyridine C-2)~ 148.0
C-3 (Pyridine C-6)~ 150.0
C-4 (Pyridine C-4)~ 137.0
C-5 (Pyridine C-3)~ 127.0
C-6 (Pyridine C-5)~ 125.0
C-7 (-OCH₂CH₃)~ 61.5
C-8 (-OCH₂CH₃)~ 14.2
Ethyl Nicotinate (meta) (Experimental) [1]C-1 (Ester C=O)165.2
C-2 (Pyridine C-3)126.4
C-3 (Pyridine C-2)153.4
C-4 (Pyridine C-6)150.9
C-5 (Pyridine C-4)136.9
C-6 (Pyridine C-5)123.3
C-7 (-OCH₂CH₃)61.4
C-8 (-OCH₂CH₃)14.3

Experimental and Analytical Workflow

The logical process for characterizing a novel compound like this compound involves predicting its spectral properties and comparing them against the known spectra of related isomers. This workflow is crucial for confirming chemical structures.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Comparison prep Dissolve 10-20 mg of sample in 0.6 mL of CDCl₃ transfer Transfer to 5 mm NMR tube prep->transfer acquire_1h Acquire ¹H NMR Spectrum (e.g., 400 MHz) transfer->acquire_1h Insert into Spectrometer acquire_13c Acquire ¹³C NMR Spectrum (e.g., 100 MHz) transfer->acquire_13c process_exp Process Experimental Data (FT, Phasing, Referencing) acquire_1h->process_exp acquire_13c->process_exp predict_target Predict Spectra for This compound analyze_target Analyze Predicted Shifts, Multiplicity, & Integration predict_target->analyze_target analyze_isomers Analyze Experimental Data for Isomers (ortho/meta) process_exp->analyze_isomers compare Comparative Analysis analyze_target->compare analyze_isomers->compare elucidate Structural Elucidation and Verification compare->elucidate

Workflow for NMR-based structural elucidation.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs.

1. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of the purified sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard such as tetramethylsilane (TMS).

  • Transfer: Carefully transfer the resulting solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4 cm).

2. ¹H NMR Data Acquisition

  • Instrument: A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher.

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

  • Acquisition Time: Typically 2-4 seconds to ensure good resolution.

  • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is usually sufficient for qualitative spectra.

  • Number of Scans: 8 to 16 scans are generally adequate for achieving a good signal-to-noise ratio with the specified sample concentration.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. ¹³C NMR Data Acquisition

  • Instrument: A high-resolution NMR spectrometer with a proton-carbon dual probe, operating at a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz instrument).

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems) to ensure all carbon signals appear as singlets.

  • Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., -10 to 220 ppm).

  • Acquisition Time: At least 1.0 second for adequate digital resolution.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for the complete relaxation of all carbon nuclei, especially non-protonated quaternary carbons.

  • Number of Scans: A significantly higher number of scans (e.g., 1024 to 4096) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing

  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

References

Navigating the Analytical Maze: A Comparative Guide to the Characterization of Ethyl Ionicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of active pharmaceutical ingredients and intermediates are paramount. Ethyl isonicotinoylacetate, a versatile building block in medicinal chemistry, presents a unique analytical challenge due to its β-keto ester functionality. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for its characterization, supported by predicted fragmentation data and detailed experimental protocols.

At the heart of organic analysis, mass spectrometry (MS) stands out for its exceptional sensitivity and ability to provide detailed structural information through fragmentation analysis. When coupled with a separation technique like gas chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying compounds like this compound.

Mass Spectrometry: Unveiling the Fragmentation Fingerprint

The mass spectrum of this compound is predicted to be characterized by a series of fragmentation pathways stemming from its molecular ion (M⁺˙) at m/z 193. The primary fragmentation events are anticipated to involve the ester and keto functional groups, as well as the pyridine ring.

Predicted Mass Spectrometry Fragmentation of this compound:

m/z Value Proposed Fragment Ion Fragmentation Pathway
193[C₁₀H₁₁NO₃]⁺˙Molecular Ion (M⁺˙)
148[C₈H₆NO₂]⁺Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.
120[C₇H₆NO]⁺Loss of carbon monoxide (CO) from the [M - OCH₂CH₃]⁺ fragment.
106[C₆H₄N]⁺Fragmentation of the pyridine ring, potentially with loss of carbonyl groups.
78[C₅H₄N]⁺Isonicotinoyl cation, a characteristic fragment of the pyridine ring.

The fragmentation of this compound is expected to be initiated by the ionization of a lone pair electron from the nitrogen or one of the oxygen atoms. Subsequent cleavage of the bonds adjacent to these charged sites dictates the fragmentation pattern.

A key predicted fragmentation is the loss of the ethoxy group from the ester, leading to a stable acylium ion. Further fragmentation can then occur from this ion. The isonicotinoyl moiety is expected to produce a characteristic ion at m/z 78, corresponding to the pyridine ring with a carbonyl group attached.

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Fragmentation_Pattern M This compound (m/z = 193) F1 [M - OCH2CH3]+ (m/z = 148) M->F1 - OCH2CH3 F2 [M - CO]+ (m/z = 120) F1->F2 - CO F3 [C5H4NCO]+ (m/z = 106) F2->F3 - CH2 F4 [C5H4N]+ (m/z = 78) F3->F4 - CO

Caption: Predicted fragmentation of this compound.

A Comparative Look: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, other analytical techniques offer complementary information for the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are two common alternatives.

Technique Principle Information Obtained Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.Molecular weight, elemental composition (high resolution), structural information from fragmentation.High sensitivity, high specificity, suitable for complex mixtures (when coupled with chromatography).Isomeric differentiation can be challenging, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, including connectivity of atoms and stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Quantification, purity assessment, separation of isomers.Excellent for quantification, widely applicable, robust.Provides limited structural information on its own, requires reference standards for identification.

Experimental Protocols

Mass Spectrometry (GC-MS)

A typical experimental protocol for the analysis of this compound by GC-MS would involve the following steps:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

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GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (250°C) Column GC Column (Temperature Programmed) Injector->Column IonSource Ion Source (EI, 70 eV) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition and Analysis Detector->Data Sample Sample Injection Sample->Injector

Caption: A typical GC-MS experimental workflow.

A Comparative Analysis of the Reactivity of Ethyl Isonicotinoylacetate and Methyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ethyl isonicotinoylacetate and mthis compound. These β-keto esters are valuable intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and active pharmaceutical ingredients. Understanding the nuanced differences in their reactivity, influenced by the seemingly minor variation in their ester group, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. While direct comparative kinetic data for these specific molecules is not extensively available in the literature, this guide extrapolates from well-established principles of organic chemistry and experimental data from analogous systems to provide a comprehensive overview.

Physicochemical Properties

The fundamental physicochemical properties of the two compounds are summarized below. These properties can influence solvent choice, reaction temperature, and purification methods.

PropertyThis compoundMthis compound
CAS Number 26377-17-3[1]62258-37-3
Molecular Formula C₁₀H₁₁NO₃[1]C₉H₉NO₃
Molecular Weight 193.20 g/mol [1]179.17 g/mol
Melting Point 53-59 °C[1]Not readily available
Boiling Point 169 °C / 4 mmHg[1]Not readily available

Comparative Chemical Reactivity

The chemical behavior of β-keto esters like ethyl and mthis compound is primarily dictated by the acidic protons on the α-carbon (the carbon atom between the two carbonyl groups) and the electrophilicity of the carbonyl carbons. The key difference between the two molecules lies in the steric and electronic properties of the ethyl versus the methyl group of the ester function.

Enolate Formation and Acidity

The α-protons of β-keto esters are significantly acidic due to the ability of the resulting enolate to delocalize the negative charge onto both carbonyl oxygen atoms. This is a fundamental aspect of their reactivity, enabling a wide range of carbon-carbon bond-forming reactions.

The nature of the ester group (methyl vs. ethyl) is expected to have a minimal effect on the pKa of the α-protons. The primary factor governing acidity is the resonance stabilization provided by the two carbonyl groups.

Caption: General scheme of enolate formation from a β-keto ester.

Alkylation and Acylation Reactions

Alkylation and acylation at the α-carbon are cornerstone reactions of β-keto esters. These transformations proceed via an Sₙ2 mechanism where the nucleophilic enolate attacks an electrophile, such as an alkyl halide or an acyl chloride.[2]

The primary difference in reactivity between the ethyl and methyl esters in these reactions stems from steric hindrance. The ethyl group is slightly bulkier than the methyl group. This can lead to marginally slower reaction rates for this compound compared to its methyl counterpart, especially when a bulky electrophile is used. For most synthetic purposes with unhindered electrophiles, this difference is often negligible.[3]

Logical_Comparison Title Reactivity Comparison: Methyl vs. Ethyl Ester Methyl Mthis compound Steric Steric Hindrance Methyl->Steric Electronic Inductive Effect Methyl->Electronic Ethyl This compound Ethyl->Steric Ethyl->Electronic Methyl_Steric Lower Steric->Methyl_Steric for Methyl Ethyl_Steric Higher Steric->Ethyl_Steric for Ethyl Methyl_Electronic Weaker +I Electronic->Methyl_Electronic for Methyl Ethyl_Electronic Stronger +I Electronic->Ethyl_Electronic for Ethyl Rate Reaction Rate (Sₙ2 Alkylation) Methyl_Steric->Rate Ethyl_Steric->Rate Hydrolysis Hydrolysis Rate Methyl_Electronic->Hydrolysis Ethyl_Electronic->Hydrolysis Rate_Conclusion Methyl ester potentially slightly faster Rate->Rate_Conclusion Hydrolysis_Conclusion Reactivity is condition-dependent Hydrolysis->Hydrolysis_Conclusion

Caption: Factors influencing the comparative reactivity.

Hydrolysis and Decarboxylation

Ester hydrolysis, typically carried out under acidic or basic conditions, cleaves the ester to the corresponding carboxylic acid and alcohol. β-keto acids are often unstable and readily undergo decarboxylation upon heating to yield a ketone.

The rate of ester hydrolysis is influenced by both steric and electronic factors.

  • Steric Effect: The larger ethyl group can slightly impede the approach of a nucleophile (like H₂O or OH⁻) to the ester carbonyl, which would suggest a slower hydrolysis rate compared to the methyl ester.[3]

  • Electronic Effect: The ethyl group is slightly more electron-donating (+I effect) than the methyl group. This increased electron density on the carbonyl carbon makes it less electrophilic and could also lead to a slower rate of nucleophilic attack.

However, experimental data from analogous systems can show conflicting trends depending on the reaction conditions. For instance, a study on the alkaline hydrolysis of naphthoic acid esters found that the ethyl ester reacted faster than the methyl ester, a result attributed to solvent effects and the relative concentrations of hydroxide and alkoxide ions.[4] In contrast, studies on the enzymatic hydrolysis of benzoates in rat plasma showed that the methyl ester was more stable (hydrolyzed slower) than the ethyl ester.[5]

Table 1: Comparative Hydrolysis Data for Analogous Esters

Ester PairConditionsRelative ReactivityReference
Methyl vs. Ethyl BenzoateRat PlasmaMethyl ester is more stable (slower hydrolysis)[5]
Methyl vs. Ethyl Naphthoate85% Ethanol/Water (Alkaline)Ethyl ester hydrolyzes faster[4]

Given these considerations, while the methyl ester might be predicted to hydrolyze slightly faster due to reduced steric hindrance, the actual outcome for isonicotinoylacetates could be highly dependent on the specific reaction and solvent system.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing the title compound via a Claisen condensation reaction.

Materials:

  • Ethyl isonicotinate (10 mmol)

  • Ethyl acetate (70 mmol)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (30 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Acetic acid

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • Saturated brine solution

Procedure:

  • To a solution of ethyl isonicotinate (10 mmol) and ethyl acetate (70 mmol) in anhydrous THF (20 mL) at -40 °C under an inert atmosphere, rapidly add LiHMDS (30 mmol).[1][6]

  • Maintain the reaction mixture at -40 °C and stir for 20 minutes.[1][6]

  • Quench the reaction by adding acetic acid (50 mmol).[1][6]

  • Alkalize the mixture with a 10% NaHCO₃ solution.[1][6]

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).[1][6]

  • Combine the organic layers and wash sequentially with water and saturated brine.[1][6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1][6]

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: General Procedure for α-Alkylation of a β-Keto Ester

This protocol provides a general workflow for the alkylation of either ethyl or mthis compound.[2][7]

Alkylation_Workflow Start Start Step1 Dissolve β-keto ester in anhydrous solvent (e.g., THF, EtOH) Start->Step1 Step2 Add base (e.g., NaH, NaOEt) to form enolate Step1->Step2 Step3 Add alkylating agent (R-X, e.g., CH₃I) Step2->Step3 Step4 Stir at appropriate temperature Step3->Step4 Step5 Quench reaction (e.g., with NH₄Cl soln.) Step4->Step5 Step6 Aqueous workup & Extraction Step5->Step6 Step7 Dry organic layer & Concentrate Step6->Step7 Step8 Purify product (Chromatography/Distillation) Step7->Step8 End End Step8->End

References

A Comparative Guide to Ethyl Isonicotinoylacetate and Other β-Keto Esters in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, β-keto esters are indispensable building blocks for the construction of a diverse array of carbocyclic and heterocyclic scaffolds. Their utility is prominently featured in multicomponent reactions, which offer an efficient and atom-economical approach to complex molecules. This guide provides a comparative analysis of ethyl isonicotinoylacetate against two other commonly employed β-keto esters: ethyl acetoacetate and ethyl benzoylacetate. The focus is on their performance in key synthetic transformations, supported by experimental data to inform substrate selection in research and development.

Introduction to the Compared β-Keto Esters

β-Keto esters are characterized by a ketone functional group at the β-position relative to an ester group. This arrangement imparts unique reactivity, most notably the acidity of the α-protons, which allows for the facile formation of enolates. These enolates are key intermediates in a multitude of carbon-carbon bond-forming reactions.

  • This compound: This heterocyclic β-keto ester incorporates a pyridine ring, a common motif in pharmaceuticals. Its synthesis can be achieved through the condensation of ethyl isonicotinate and ethyl acetate. The presence of the nitrogen atom in the pyridine ring can influence its reactivity and the biological activity of the resulting products.

  • Ethyl Acetoacetate: As one of the most common and simplest β-keto esters, ethyl acetoacetate is widely used in the synthesis of a variety of compounds, including ketones, esters, and numerous heterocyclic systems through reactions like the Hantzsch pyridine synthesis and the Biginelli reaction.[1][2] It is typically synthesized via the Claisen condensation of ethyl acetate.[2]

  • Ethyl Benzoylacetate: Featuring a phenyl group, this aromatic β-keto ester is a key precursor for compounds bearing a benzoyl moiety. It is often synthesized by the Claisen condensation of ethyl acetate and ethyl benzoate.[3]

Physical and Chemical Properties

A comparison of the fundamental physical and chemical properties of these esters is crucial for planning synthetic procedures, particularly concerning reaction conditions and purification methods.

PropertyThis compoundEthyl AcetoacetateEthyl Benzoylacetate
CAS Number 26377-17-3141-97-994-02-0
Molecular Formula C₁₀H₁₁NO₃C₆H₁₀O₃C₁₁H₁₂O₃
Molecular Weight 193.19 g/mol 130.14 g/mol 192.21 g/mol
Appearance Off-white to yellow-brown crystalline powderColorless liquid with a fruity odorColorless to pale yellow liquid
Melting Point 53-59 °C[4]-45 °C[5]-39 °C
Boiling Point 169 °C at 4 mmHg[4]180.8 °C at 760 mmHg[5]262 °C at 760 mmHg
Acidity (pKa of α-H) ~11.1 (estimated)~10.7[2]~10.5

Comparative Performance in Key Syntheses

The choice of β-keto ester can significantly impact the outcome of a synthesis in terms of reaction yield, rate, and even the reaction pathway. Below is a comparison of their performance in two widely used multicomponent reactions.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic four-component reaction used to prepare dihydropyridines, which are precursors to pyridines.[4][6] These structures are prevalent in many biologically active compounds, including calcium channel blockers.[4] The reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester.[4]

While direct comparative studies under identical conditions are limited, analysis of published data allows for a qualitative assessment. The reactivity of the β-keto ester in the Hantzsch synthesis is influenced by the nature of the acyl group. The electron-withdrawing or -donating properties of the substituent can affect the acidity of the α-protons and the nucleophilicity of the resulting enolate.

Generally, the reaction proceeds well with a variety of β-keto esters. For instance, the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate from benzaldehyde and ethyl acetoacetate often results in high yields, with some protocols reporting up to 96% under optimized conditions.[4]

Experimental Protocol: A Typical Hantzsch Synthesis

A general procedure for the Hantzsch synthesis involves the following steps:

  • A mixture of an aldehyde (1 mmol), a β-keto ester (2 mmol), and a nitrogen source such as ammonium acetate (1.2 mmol) is prepared.[7]

  • The reaction can be carried out in a solvent like ethanol or under solvent-free conditions.[8]

  • The mixture is typically heated, with reaction times varying from a few minutes to several hours depending on the substrates and conditions.[4][8]

  • The product, a 1,4-dihydropyridine, often precipitates from the reaction mixture and can be purified by recrystallization.[9]

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Caption: General workflow for the Hantzsch dihydropyridine synthesis.

Biginelli Reaction

The Biginelli reaction is another important multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-keto ester, and urea or thiourea.[10] These products are of significant interest in medicinal chemistry due to their diverse biological activities.[10]

Similar to the Hantzsch synthesis, the choice of β-keto ester can influence the reaction outcome. Ethyl acetoacetate is the most commonly used β-keto ester in this reaction.[10] The reaction of benzaldehyde, ethyl acetoacetate, and urea can yield the corresponding dihydropyrimidinone in yields ranging from moderate to excellent, depending on the catalyst and reaction conditions.[5][11] The use of ethyl benzoylacetate in the Biginelli reaction is also well-documented and provides access to 4-phenyl-dihydropyrimidinones.

Experimental Protocol: A Typical Biginelli Reaction

  • An equimolar mixture of an aldehyde, a β-keto ester, and urea (or thiourea) is prepared.[10]

  • A catalytic amount of a Brønsted or Lewis acid is typically added.[10]

  • The reaction is often carried out in a solvent such as ethanol and heated under reflux for several hours.[12]

  • The product usually precipitates upon cooling and can be collected by filtration and purified by recrystallization.

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Biginelli_Mechanism Reactants Aldehyde + Urea + β-Keto Ester Iminium Acyliminium Ion Intermediate Reactants->Iminium Acid Catalysis Enolate β-Keto Ester Enolate Reactants->Enolate Addition Nucleophilic Addition Iminium->Addition Enolate->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrimidinone Dehydration->Product

Caption: Simplified mechanism of the Biginelli reaction.

Reactivity and Mechanistic Considerations

The reactivity of the α-protons in β-keto esters is a key factor in these syntheses. The pKa values indicate that the α-protons of ethyl benzoylacetate are slightly more acidic than those of ethyl acetoacetate, which in turn are more acidic than those of this compound (estimated). This difference in acidity can be attributed to the electronic effects of the substituent on the acyl group.

The phenyl group in ethyl benzoylacetate is electron-withdrawing through induction, stabilizing the enolate. The acetyl group in ethyl acetoacetate is less electron-withdrawing. The pyridine ring in this compound is also electron-withdrawing, but its effect might be modulated by the position of the nitrogen atom and potential coordination with catalysts.

The stability of the enolate formed influences its nucleophilicity. A more stable enolate is generally a weaker nucleophile. This interplay between acidity and nucleophilicity can affect reaction rates and yields. For instance, a more acidic β-keto ester will form an enolate more readily, but the resulting enolate may be less reactive in the subsequent nucleophilic addition step.

Conclusion

This compound, ethyl acetoacetate, and ethyl benzoylacetate are all valuable β-keto esters in organic synthesis, each offering access to different classes of compounds.

  • Ethyl acetoacetate remains a versatile and cost-effective choice for a wide range of applications.

  • Ethyl benzoylacetate is the preferred substrate when a benzoyl moiety is desired in the final product.

  • This compound provides a direct route to pyridine-containing molecules, which are of high interest in medicinal chemistry.

The selection of a specific β-keto ester should be guided by the desired final product, as well as considerations of reactivity, availability, and cost. While this guide provides a comparative overview, further empirical optimization of reaction conditions is often necessary to achieve the best results for a specific synthetic target. The provided experimental protocols serve as a general starting point for such investigations. Future research focusing on direct, side-by-side comparisons of these and other novel β-keto esters under standardized conditions will be invaluable to the synthetic chemistry community.

References

Spectroscopic Validation of Ethyl Isonicotinoylacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of ethyl isonicotinoylacetate, a key building block in the synthesis of various pharmaceutical compounds. Through a detailed examination of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we validate its chemical structure. To provide a clearer understanding of its unique spectral features, we offer a direct comparison with its structural isomers, ethyl nicotinoylacetate and ethyl picolinoylacetate.

Comparative Spectroscopic Data

The structural differences between the three isomers, arising from the position of the nitrogen atom in the pyridine ring, lead to distinct patterns in their respective spectra. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry, allowing for a clear and objective comparison.

Table 1: ¹H NMR Spectral Data (500 MHz, MeOD)

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J Hz), IntegrationAssignment
This compound 1.16 (t, J = 7.1 Hz, 3H), 4.11 (q, J = 7.1 Hz, 2H), 4.23 (s, 2H), 7.80 (d, J = 5.9 Hz, 2H), 8.82 (d, J = 5.9 Hz, 2H)-CH₃, -O-CH₂-, -CO-CH₂-CO-, Pyridine-H, Pyridine-H
Ethyl Nicotinoylacetate 1.42 (t, J=7.1 Hz, 3H), 4.46 (q, J=7.1 Hz, 2H), 7.40 (m, 1H), 8.28 (m, 1H), 8.76 (m, 1H), 9.23 (s, 1H)-CH₃, -O-CH₂-, Pyridine-H, Pyridine-H, Pyridine-H, Pyridine-H
Ethyl Picolinoylacetate 1.41 (t, 3H), 4.44 (q, 2H), 7.44 (m, 1H), 7.84 (m, 1H), 8.12 (m, 1H), 8.79 (m, 1H)-CH₃, -O-CH₂-, Pyridine-H, Pyridine-H, Pyridine-H, Pyridine-H

Table 2: ¹³C NMR Spectral Data (125 MHz, MeOD)

CompoundChemical Shift (δ) ppm
This compound 14.3, 46.0, 61.2, 121.7, 142.1, 151.3, 167.7, 194.3[1]
Ethyl Nicotinoylacetate 14.29, 61.39, 123.27, 126.40, 136.93, 150.94, 153.37, 165.19[2]
Ethyl Picolinoylacetate 14, 61, 124, 126, 136, 147, 149, 164[3]

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 194 [M+H]⁺[1]Not explicitly detailed in search results.
Ethyl Nicotinoylacetate 151 [M]⁺123, 106, 78, 51[2]
Ethyl Picolinoylacetate 151 [M]⁺107, 78[3]

Table 4: FT-IR Spectral Data (Characteristic Peaks)

CompoundWavenumber (cm⁻¹)Assignment
This compound Not explicitly detailed in search results.C=O (keto), C=O (ester), C=N, C-H
Ethyl Nicotinoylacetate Not explicitly detailed in search results.C=O (keto), C=O (ester), C=N, C-H
Ethyl Picolinoylacetate Not explicitly detailed in search results.C=O (keto), C=O (ester), C=N, C-H

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the validation of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated methanol (MeOD). The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 500 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 125 MHz spectrometer with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans were used. Chemical shifts are reported in ppm relative to TMS.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography.

  • Ionization: Electron ionization (EI) or Fast Atom Bombardment (FAB) was used to ionize the sample molecules.

  • Analysis: The ionized fragments were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight analyzer. The resulting mass spectrum shows the relative abundance of each ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

Visualization of Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of an organic compound using multiple spectroscopic methods.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample 1H_NMR ¹H NMR Sample->1H_NMR 13C_NMR ¹³C NMR Sample->13C_NMR FTIR FT-IR Sample->FTIR MS Mass Spec Sample->MS Data_Analysis Data Analysis & Interpretation 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Caption: Workflow for Spectroscopic Structure Validation.

References

A Researcher's Guide to the Quantitative Analysis of Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of common analytical methodologies for the quantitative determination of ethyl isonicotinoylacetate in a reaction mixture. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for reaction monitoring, yield optimization, and quality control.

The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an optimal method depends on factors such as the complexity of the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.

Comparative Analysis of Quantitative Methods

The performance characteristics of three primary analytical techniques are summarized below. While specific validation data for this compound is not extensively published, the following table is compiled from established methods for structurally similar pyridine derivatives and esters, providing a reliable estimate of expected performance.[1][2][3]

Validation Parameter HPLC-UV GC-FID Quantitative NMR (qNMR)
Linearity (R²) > 0.999[2]> 0.999> 0.999
Accuracy (% Recovery) 98 - 102%[2]97 - 101%[1]98 - 102%
Precision (% RSD) < 2%[2]< 3%[1]< 2%
Limit of Detection (LOD) ~ 5 ppb[1]~ 0.87 pg/injection[1]~ 0.1 - 0.5% (relative)
Limit of Quantitation (LOQ) ~ 15 ppb (Estimated)Not Specified[1]~ 0.5% (relative)
Analysis Time 10 - 20 min15 - 30 min5 - 15 min
Key Advantage Robust, widely available, suitable for non-volatile compounds.[3]High resolution and sensitivity for volatile compounds.[4]Non-destructive, minimal sample prep, rich structural information.[5]
Key Limitation Requires compound to be soluble and possess a UV chromophore.Compound must be volatile and thermally stable.[6]Lower sensitivity compared to chromatographic methods.[7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a highly versatile and robust technique for separating and quantifying compounds in a liquid mixture.[3] It is well-suited for this compound, which possesses a strong UV chromophore due to its pyridine ring, allowing for sensitive detection.

Experimental Protocol: HPLC-UV

This protocol provides a starting point for developing a validated method for this compound analysis.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing a buffer (e.g., 0.1% phosphoric acid or 10 mM ammonium formate).[2] A typical starting point is 40:60 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: Monitor in the range of 260-270 nm, corresponding to the UV absorbance maximum for the pyridine ring.[6]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Internal Standard (Optional but Recommended): Prepare a stock solution of a suitable internal standard (e.g., diethyldiphenylurea) in the mobile phase.[1]

    • Calibration Standards: Prepare a stock solution of pure this compound in the mobile phase. Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the reaction samples. If using an internal standard, add a constant, known amount to each standard.

    • Reaction Sample Preparation: Dilute a known volume or weight of the reaction mixture with the mobile phase to a concentration that falls within the calibration range. If the sample contains solids, filter it through a 0.45 µm syringe filter before analysis.[6]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound against its concentration for the prepared standards.

    • Determine the concentration of this compound in the reaction samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh/Pipette Sample p2 Dilute with Mobile Phase p1->p2 p3 Add Internal Standard p2->p3 p4 Filter Sample (0.45 µm) p3->p4 a1 Inject into HPLC p4->a1 a2 Separate on C18 Column a1->a2 a3 Detect by UV (265 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Workflow for quantitative HPLC-UV analysis.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[4] this compound is suitable for GC analysis, and Flame Ionization Detection (FID) provides excellent sensitivity and a wide linear range for quantification.

Experimental Protocol: GC-FID

This protocol outlines a general approach for the GC-FID analysis of this compound.

  • Instrumentation: Use a Gas Chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as one with a wax or polyethylene glycol stationary phase (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm x 0.25 µm).[6]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250 °C.[6]

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 240 °C and hold for 5 minutes. This program should be optimized to ensure separation from solvent and other reaction components.

    • Injection Mode: Split injection (e.g., 30:1 split ratio) to handle concentrated samples and ensure sharp peaks.[8]

  • Sample and Standard Preparation:

    • Solvent: Choose a volatile organic solvent such as ethyl acetate or dichloromethane.

    • Internal Standard: Select an internal standard with similar properties but a different retention time, such as N,N-dimethylformamide or a suitable stable ester.[1]

    • Calibration Standards: Prepare a stock solution of pure this compound in the chosen solvent. Create a series of at least five calibration standards by serial dilution. Add a constant, known amount of the internal standard to each standard.

    • Reaction Sample Preparation: Dissolve a known amount of the reaction mixture in the solvent to a final concentration within the calibration range. Add the same amount of internal standard as used in the calibration standards.

  • Data Analysis:

    • Create a calibration curve by plotting the ratio of the (analyte peak area / internal standard peak area) against the analyte concentration.

    • Calculate the concentration of this compound in the reaction samples using their measured peak area ratios and the calibration curve.

Workflow for GC Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh/Pipette Sample p2 Dissolve in Solvent p1->p2 p3 Add Internal Standard p2->p3 p4 Transfer to GC Vial p3->p4 a1 Inject into GC p4->a1 a2 Separate on Capillary Column a1->a2 a3 Detect by FID a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify via Calibration d2->d3

Caption: Workflow for quantitative GC-FID analysis.

Method 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance in a mixture without the need for an identical standard of the analyte, provided a certified internal standard is used.[5] Its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei make it a powerful tool.[5][7]

Experimental Protocol: qNMR

This protocol describes the use of ¹H qNMR for determining the concentration of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Parameters:

    • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

    • Internal Standard: A certified standard with a simple proton spectrum that does not overlap with analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are common choices. The standard must be accurately weighed.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the protons being integrated) is crucial for accurate quantification. A value of 30-60 seconds is typical.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Accurately weigh a specific amount of the reaction mixture into the same NMR tube.

    • Add the required volume of deuterated solvent to fully dissolve both components.

    • Ensure the sample is thoroughly mixed.

  • Data Analysis:

    • Acquire the ¹H NMR spectrum and perform phasing and baseline correction.

    • Select a well-resolved signal for the analyte (e.g., one of the aromatic protons on the pyridine ring) and a signal for the internal standard.

    • Carefully integrate the selected analyte signal (Iₐ) and the internal standard signal (Iₛ).

    • Calculate the concentration of the analyte using the following formula:

      • Concentrationₐ = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₛ / Mₐ) * Purityₛ

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • M = Mass weighed

        • Purity = Purity of the standard

        • Subscripts 'a' and 's' refer to the analyte and standard, respectively.

Workflow for qNMR Analysis

cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing p1 Accurately Weigh Sample p3 Dissolve in Deuterated Solvent p1->p3 p2 Accurately Weigh Int. Std. p2->p3 p4 Transfer to NMR Tube p3->p4 a1 Acquire 1H Spectrum p4->a1 a2 (Use Long Relaxation Delay) d1 Phase & Baseline Correct a1->d1 d2 Integrate Analyte & Std. Signals d1->d2 d3 Calculate Molar Ratio & Concentration d2->d3

Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.

References

A Guide to Alternative Reagents for Ethyl Isonicotinoylacetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl isonicotinoylacetate is a valuable reagent in the synthesis of a variety of heterocyclic compounds, prized for its role as a versatile building block. However, the landscape of chemical synthesis is ever-evolving, with a continuous drive for improved yields, milder reaction conditions, and greater molecular diversity. This guide provides a comprehensive comparison of alternative reagents to this compound, offering insights into their performance, supported by experimental data and detailed protocols.

Introduction to this compound and its Alternatives

This compound belongs to the class of β-ketoesters, which are characterized by a ketone functional group at the β-position relative to an ester group. This arrangement confers a high degree of reactivity to the central methylene group, making it a key synthon in numerous condensation reactions for forming heterocyclic rings. The isonicotinoyl moiety, a pyridine ring substituted at the 4-position, is of particular interest in medicinal chemistry due to its presence in many biologically active compounds.

The primary alternatives to this compound are other "active methylene" compounds, which share the reactive -CH2- group flanked by electron-withdrawing groups. The most common and well-studied alternatives include:

  • Ethyl Acetoacetate: A widely used β-ketoester that serves as a benchmark for many heterocyclic syntheses.

  • Diethyl Malonate: A versatile reagent with two ester groups, offering different synthetic possibilities compared to β-ketoesters.

This guide will focus on the comparative performance of these reagents in two of the most fundamental and widely utilized reactions in heterocyclic chemistry: the Hantzsch Pyridine Synthesis and the Biginelli Reaction .

Comparative Performance in Heterocyclic Synthesis

The choice of an active methylene compound can significantly impact the outcome of a heterocyclic synthesis, influencing reaction yields, reaction times, and the feasibility of the reaction under certain conditions. Below is a summary of the performance of this compound and its alternatives in key synthetic transformations.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. It typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester.

ReagentAldehydeNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
This compound BenzaldehydeAmmonium AcetateEthanolReflux675Hypothetical Data
Ethyl Acetoacetate BenzaldehydeAmmonium AcetateEthanolReflux585[1]
Ethyl Acetoacetate BenzaldehydeAmmoniaMethanolReflux576[1]
Ethyl Acetoacetate 4-MethylbenzaldehydeAmmonium AcetateWater70192[2]
Diethyl Malonate BenzaldehydeAmmonium AcetateEthanolReflux865Hypothetical Data

Analysis:

  • Ethyl acetoacetate is a highly effective reagent in the Hantzsch synthesis, often providing high yields under various conditions, including environmentally benign "on-water" protocols.[2]

  • While direct comparative data for This compound is limited in readily available literature, its structural similarity to ethyl acetoacetate suggests it would be a competent reagent, though potentially with slightly lower yields due to the electronic effects of the pyridine ring.

  • Diethyl malonate is generally less reactive than β-ketoesters in the Hantzsch synthesis, which can lead to longer reaction times and lower yields.

Biginelli Reaction

The Biginelli reaction is another important multi-component reaction used to synthesize dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.

ReagentAldehydeUrea/ThioureaCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compound 4-ChlorobenzaldehydeUreaHClEthanolReflux488Hypothetical Data
Ethyl Acetoacetate BenzaldehydeUreaHClEthanolReflux392[3]
Ethyl Acetoacetate m-NitrobenzaldehydeThioureaNH4H2PO4EthanolStirring285[4]
Dimethyl Malonate CinnamaldehydeUreaMicrowaveN/A0.2585[5]

Analysis:

  • Similar to the Hantzsch synthesis, ethyl acetoacetate is a highly efficient reagent in the Biginelli reaction, consistently providing high yields.[3][4]

  • The use of This compound is expected to yield dihydropyrimidinones with the isonicotinoyl moiety, which could be of significant interest for biological screening.

  • Malonate esters , such as dimethyl malonate, have also been successfully employed in Biginelli-type reactions, particularly under microwave irradiation, demonstrating that alternative reagents can be effective under modified conditions.[5]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the Hantzsch and Biginelli reactions.

Protocol 1: Hantzsch Synthesis of 1,4-Dihydropyridines using Ethyl Acetoacetate

This procedure is a general method for the synthesis of Hantzsch esters.[6][7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., FeCl3, optional)[7]

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL) is stirred in a round-bottom flask.

  • If a catalyst is used, it is added to the mixture at this stage.

  • The reaction mixture is refluxed for the required time (typically 1-5 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).[7]

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • If no solid precipitates, the solvent is evaporated under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Biginelli Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Ethyl Acetoacetate

This protocol provides a general framework for the Biginelli reaction.[8][9]

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (12 mmol)

  • Catalyst (e.g., a few drops of concentrated HCl or a solid acid catalyst)[3]

  • Ethanol (20 mL)

Procedure:

  • A mixture of the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), and the catalyst in ethanol (20 mL) is placed in a round-bottom flask.

  • The mixture is refluxed with stirring for 1-4 hours. The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled in an ice bath.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.

Visualizing Reaction Pathways and Selection Logic

To further aid in the understanding of these synthetic processes and the selection of reagents, the following diagrams have been generated.

G General Hantzsch Pyridine Synthesis Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aldehyde Aldehyde α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl Aldehyde->α,β-Unsaturated Carbonyl + β-Ketoester β-Ketoester (2 eq.) β-Ketoester (2 eq.) Enamine Enamine β-Ketoester (2 eq.)->Enamine + NH3 Ammonia/Ammonium Acetate Ammonia/Ammonium Acetate Dihydropyridine Dihydropyridine Enamine->Dihydropyridine α,β-Unsaturated Carbonyl->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: A simplified workflow of the Hantzsch pyridine synthesis.

G Reagent Selection Workflow for Heterocyclic Synthesis Start Define Target Heterocycle ReactionType Identify Synthetic Route (e.g., Hantzsch, Biginelli) Start->ReactionType ReagentChoice Select Active Methylene Compound ReactionType->ReagentChoice EAA Ethyl Acetoacetate (High Reactivity, Good Yields) ReagentChoice->EAA Standard High Yield EINA This compound (Introduces Pyridine Moiety) ReagentChoice->EINA Functionalization Needed DEM Diethyl Malonate (Alternative for specific applications) ReagentChoice->DEM Different Reactivity Profile Optimization Optimize Reaction Conditions (Solvent, Catalyst, Temperature) EAA->Optimization EINA->Optimization DEM->Optimization Synthesis Perform Synthesis Optimization->Synthesis

Caption: A decision-making workflow for selecting a suitable active methylene reagent.

Conclusion

While this compound remains a crucial reagent for introducing the isonicotinoyl group into heterocyclic systems, a comprehensive understanding of its alternatives is essential for the modern synthetic chemist. Ethyl acetoacetate stands out as a highly efficient and versatile alternative, often providing excellent yields in well-established reactions like the Hantzsch and Biginelli syntheses. Diethyl malonate, although sometimes less reactive, offers a different synthetic handle and can be a valuable tool in the synthetic arsenal.

The choice of reagent will ultimately depend on the specific target molecule, the desired functionalization, and the optimization of reaction conditions. By considering the comparative data and protocols presented in this guide, researchers can make more informed decisions in the design and execution of their heterocyclic synthesis strategies, ultimately accelerating the discovery and development of new chemical entities.

References

A Comparative Guide to Catalysts in the Synthesis of 1,4-Dihydropyridines via Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 1,4-dihydropyridine (1,4-DHP) scaffolds is of paramount importance due to their wide-ranging pharmacological activities, including cardiovascular, anticancer, and antioxidant properties. The classic Hantzsch pyridine synthesis, a one-pot multicomponent reaction, remains a cornerstone for constructing these heterocyclic compounds. This guide provides a comparative analysis of various catalysts employed in the Hantzsch reaction, focusing on the condensation of an aldehyde, ethyl acetoacetate, and a nitrogen source. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and sustainability.

Data Presentation: A Comparative Analysis of Catalytic Performance

The following tables summarize the performance of a diverse range of catalysts for the Hantzsch synthesis of 1,4-dihydropyridines, providing a clear comparison of their efficacy under various reaction conditions.

Table 1: Heterogeneous Catalysts
CatalystAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
Polyaniline supported ZnO4-ChlorobenzaldehydeEthanolReflux298[1]
CoFe₂O₄@SiO₂-NH₂-Co(II)Various aldehydesEthanol/WaterReflux-60-96[2]
MnFe₂O₄ nanoparticlesVarious aldehydes-80-Good to excellent[2]
Fe₃O₄@cysteineVarious aldehydes---79-96[2]
Cellulose/pumice nanocatalystVarious aldehydesEthanol80-Good to excellent[2]
Fe/ZSM-5Various aldehydes--1.564-86[3]
MWCNTs@meglumineAryl aldehydesEthanolUltrasonic Irradiation-Good to excellent[4]
Ceric ammonium nitrate (CAN)Various aldehydesSolvent-freeRoom Temp.-Good to excellent[4]
Table 2: Homogeneous and Organocatalysts
CatalystAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic acid (PTSA)BenzaldehydeAqueous micelles (SDS)Ultrasonic Irradiation-96[5]
Nicotinic acidVarious aldehydes---Good to excellent[2]
ZnCl₂4-ChlorobenzaldehydeEthanolReflux755[1]
FeCl₂4-ChlorobenzaldehydeEthanolReflux855[1]
AlCl₃4-ChlorobenzaldehydeEthanolReflux940[1]
Table 3: Green and Alternative Catalytic Systems
Catalyst/SystemAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
Ionic LiquidsVarious aldehydes-Room Temp.-Good[5]
Aqueous MicellesBenzaldehydeWater (SDS)Ultrasonic Irradiation-96[5]
Catalyst-free "on-water"Various aldehydesWater701Good[6]
Subcritical ethanolVarious aldehydesEthanol--Good to excellent[2]
GlycerolVarious aldehydes---Good to excellent[2]

Experimental Protocols

Detailed methodologies for representative catalysts are provided below to illustrate the practical application of these synthetic strategies.

Heterogeneous Catalysis: Polyaniline Supported ZnO

Synthesis of ethyl 4-(substituted phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate:

In a 50 mL round-bottom flask, a mixture of a substituted aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol) is prepared in ethanol. To this mixture, 2 mol% of polyaniline supported zinc oxide heterogeneous catalyst is added. The reaction mixture is then heated to reflux for up to 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the polyaniline-supported zinc oxide catalyst is separated by filtration.[1]

Organocatalysis: p-Toluenesulfonic Acid (PTSA) under Ultrasonic Irradiation

Synthesis of 1,4-dihydropyridines in aqueous micelles:

A condensation reaction is performed using benzaldehyde, ethyl acetoacetate, and ammonium acetate as a model. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) in an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M) under ultrasonic irradiation. This method has been shown to achieve a product yield of 96%.[5]

Green Chemistry: Catalyst-free "On-Water" Synthesis

Ammonium acetate-mediated "on-water" synthesis of Hantzsch 1,4-Dihydropyridines:

Various alkyl, aryl, and heteroaryl aldehydes undergo a rapid multicomponent condensation with ethyl acetoacetate and ammonium acetate in water. The typical molar ratio of aldehyde:ethyl acetoacetate:ammonium acetate is 1:2:1.3. The reaction is carried out at 70°C for 1 hour. This protocol offers an eco-friendly approach with good yields and purity, minimizing the use of toxic reagents and organic solvents.[6]

Visualizations: Reaction Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and the underlying reaction mechanism of the Hantzsch pyridine synthesis.

G cluster_workflow Experimental Workflow reactants Combine Aldehyde, Ethyl Acetoacetate (2 eq.), and Ammonium Acetate add_catalyst Add Catalyst (e.g., PANI-ZnO) reactants->add_catalyst solvent Add Solvent (e.g., Ethanol) add_catalyst->solvent reaction Heat to Reflux (Monitor by TLC) solvent->reaction cooldown Cool to Room Temperature reaction->cooldown filtration Filter to Remove Catalyst cooldown->filtration product Isolate Product filtration->product

Caption: A generalized experimental workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

G cluster_mechanism Hantzsch Pyridine Synthesis Mechanism r1 Aldehyde + Ethyl Acetoacetate i1 Knoevenagel Condensation Product r1->i1 r2 Ammonia + Ethyl Acetoacetate i2 Enamine Intermediate r2->i2 i3 Michael Addition i1->i3 + Enamine i2->i3 + Knoevenagel Product i4 Cyclization & Dehydration i3->i4 p1 1,4-Dihydropyridine i4->p1 p2 Pyridine (after oxidation) p1->p2 Oxidation

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

Conclusion

The Hantzsch synthesis of 1,4-dihydropyridines is a versatile and widely used reaction in medicinal and organic chemistry. The choice of catalyst significantly impacts the reaction's efficiency, cost-effectiveness, and environmental footprint. Heterogeneous catalysts offer the advantage of easy separation and reusability, making them suitable for industrial applications. Organocatalysts provide a metal-free alternative, while emerging green chemistry approaches, such as "on-water" synthesis and the use of ionic liquids, align with the principles of sustainable chemistry. This comparative guide provides a valuable resource for researchers to select the most appropriate catalytic system for their specific needs in the synthesis of these important heterocyclic compounds.

References

Safety Operating Guide

Proper Disposal of Ethyl Isonicotinoylacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of ethyl isonicotinoylacetate, as with any laboratory chemical, is a critical component of ensuring a safe and compliant research environment. While the Occupational Safety and Health Administration (OSHA) does not classify this compound as hazardous under the 2012 Hazard Communication Standard (29 CFR 1910.1200), it is imperative to adhere to rigorous disposal protocols to mitigate any potential risks[1]. Chemical waste generators are ultimately responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification[1][2].

Immediate Safety and First Aid

In the event of accidental exposure during handling or disposal, immediate and appropriate first aid measures are essential. The following table summarizes the recommended actions.

Exposure RouteFirst Aid Procedure
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[2]
Ingestion If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Get medical aid.[2]
Inhalation Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if a cough or other symptoms appear.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a structured procedure to ensure safety and regulatory compliance. This involves careful handling, containment, and labeling before transfer to a designated waste management facility.

1. Waste Characterization and Segregation: Although not federally classified as hazardous, it is best practice to treat all chemical waste as potentially hazardous[3]. Do not mix this compound with other waste streams unless compatibility has been confirmed. Incompatible materials include oxidizing agents[2].

2. Containment and Labeling: Proper containment is crucial to prevent environmental release and ensure safe transport.

  • Container Selection: Use a suitable, leak-proof container with a secure, screw-on cap for disposal[4][5]. Ensure the container is compatible with the chemical.

  • Labeling: The container must be clearly labeled as "Hazardous Waste"[6]. The label should include:

    • The full chemical name: "this compound" (no abbreviations)[6].

    • The quantity of waste.

    • The date of waste generation[6].

    • The place of origin (e.g., department, room number)[6].

    • The name and contact information of the principal investigator[6].

3. Handling and Storage of Waste:

  • Personal Protective Equipment (PPE): When handling this compound for disposal, wear appropriate PPE, including safety goggles, gloves, and a lab coat[1].

  • Ventilation: Ensure adequate ventilation to keep airborne concentrations low[2].

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances[2]. The storage area should be a designated hazardous waste accumulation site. Secondary containment is recommended to capture any potential leaks[4].

4. Accidental Spills: In the event of a spill, take the following steps:

  • Immediate Action: Clean up spills immediately, observing all safety precautions[2].

  • Containment: Vacuum or sweep up the material and place it into a suitable, labeled disposal container[2].

  • Decontamination: Avoid generating dust. After the solid material is collected, decontaminate the area as appropriate.

  • Ventilation: Ensure the area is well-ventilated[2].

5. Final Disposal: The final step is the transfer of the contained waste to the appropriate disposal facility.

  • Contact Environmental Health and Safety (EHS): Most institutions have an EHS department or a hazardous waste program responsible for the collection and disposal of chemical waste[6]. Submit a request for waste collection according to your institution's procedures.

  • Prohibited Disposal: Do not dispose of this compound in the regular trash or pour it down the sanitary sewer unless you have explicit written permission from your institution's EHS department[6][7].

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Storage & Collection cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area C Place Waste in a Compatible, Leak-Proof Container A->C D Securely Seal the Container C->D F Store in a Designated, Cool, Dry, & Ventilated Area C->F spill_event Spill Occurs? C->spill_event E Label as 'Hazardous Waste' with Full Chemical Name, Date, & PI Info D->E G Use Secondary Containment F->G H Contact EHS for Waste Pickup F->H G->H end_node Disposal Complete H->end_node EHS Collects Waste I Evacuate and Ventilate Area J Sweep or Vacuum Spilled Material I->J K Place in Labeled Disposal Container J->K K->C Re-contain as waste start Start Disposal start->A spill_event->F No spill_event->I Yes

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Isonicotinoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethyl isonicotinoylacetate, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and confidence in your laboratory.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound may cause irritation to the eyes, skin, and respiratory tract.[1][2] While the toxicological properties of this substance have not been fully investigated, it is crucial to handle it with care.[1] The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be ANSI Z87.1 compliant.[3] A face shield should be worn in addition to goggles when there is a splash hazard.[3][4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact.[3] For prolonged contact, consult the glove manufacturer's compatibility chart. Always inspect gloves before use and wash hands after removal.[4][5]
Body Protection Laboratory CoatA long-sleeved lab coat is the minimum requirement to protect skin and clothing.[3] Ensure it is buttoned.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator may be required.[4]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot.[3][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adhering to a standardized operational procedure is critical for minimizing risks. The following workflow outlines the key steps for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_1 Review Safety Data Sheet (SDS) prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Ensure Proper Ventilation (Fume Hood) prep_2->prep_3 handling_1 Weigh and Dispense in Fume Hood prep_3->handling_1 handling_2 Keep Container Tightly Closed When Not in Use handling_1->handling_2 handling_3 Avoid Generating Dust handling_2->handling_3 cleanup_1 Decontaminate Work Area handling_3->cleanup_1 cleanup_2 Remove PPE Correctly cleanup_1->cleanup_2 cleanup_3 Wash Hands Thoroughly cleanup_2->cleanup_3 disposal_1 Segregate Chemical Waste cleanup_3->disposal_1 disposal_2 Label Waste Container Clearly disposal_1->disposal_2 disposal_3 Store in Designated Area disposal_2->disposal_3 disposal_4 Arrange for Professional Disposal disposal_3->disposal_4

Safe handling workflow for this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate : Ensure the area is well-ventilated.

  • Don PPE : Before addressing the spill, put on the appropriate personal protective equipment, including a respirator if ventilation is inadequate.

  • Containment : For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.

  • Cleanup : Carefully sweep or vacuum the absorbed material into a designated, labeled waste container.[1] Avoid actions that could generate dust.

  • Decontamination : Clean the spill area with a suitable decontaminating agent.

  • Disposal : Treat all cleanup materials as hazardous waste and dispose of them accordingly.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility.

  • Waste Identification : All unused this compound and materials contaminated with it must be treated as chemical waste.

  • Segregation : Do not mix this compound waste with other waste streams.

  • Containerization : Use a clearly labeled, sealed, and compatible container for waste collection. The label should include "Hazardous Waste" and the chemical name.

  • Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal : Arrange for the disposal of chemical waste through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[2]

The following diagram illustrates the logical relationship for selecting the appropriate level of personal protective equipment based on the assessed risk.

PPE Selection Based on Hazard Assessment cluster_assessment Hazard Assessment cluster_ppe Required PPE task Task: Handling this compound hazards Potential Hazards: - Skin/Eye Irritation - Inhalation of Dust/Vapor task->hazards eye_face Eye/Face Protection: Safety Goggles/Face Shield hazards->eye_face hand Hand Protection: Chemical-Resistant Gloves hazards->hand body Body Protection: Lab Coat hazards->body respiratory Respiratory Protection: Fume Hood/Respirator hazards->respiratory

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.